molecular formula C6H11BO2 B1350886 1-cyclohexenylboronic Acid CAS No. 89490-05-1

1-cyclohexenylboronic Acid

Cat. No.: B1350886
CAS No.: 89490-05-1
M. Wt: 125.96 g/mol
InChI Key: XZWQKJXJNKYMAP-UHFFFAOYSA-N
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Description

1-cyclohexenylboronic Acid is a useful research compound. Its molecular formula is C6H11BO2 and its molecular weight is 125.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclohexen-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BO2/c8-7(9)6-4-2-1-3-5-6/h4,8-9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWQKJXJNKYMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397532
Record name cyclohexen-1-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89490-05-1
Record name cyclohexen-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclohexenylboronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 1-cyclohexenylboronic acid and its derivatives are valuable reagents in organic synthesis. This guide provides an in-depth overview of the core chemical properties, reactivity, and handling of this compound, with a focus on its application in cross-coupling reactions.

Core Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound and its Pinacol Ester

PropertyThis compound1-Cyclohexen-1-yl-boronic acid pinacol ester
Molecular Formula C₆H₁₁BO₂[1]C₁₂H₂₁BO₂
Molecular Weight 125.96 g/mol [1]208.10 g/mol
Appearance Solid[1]Clear colorless to tan liquid[2]
CAS Number 89490-05-1141091-37-4
Melting Point Data not availableData not available
Boiling Point Data not available232.0 ± 33.0 °C (Predicted)[2]
Density Data not available0.968 g/cm³[2]
Flash Point Not applicable[1]103.9 °C (219.0 °F)
Solubility Expected to have high solubility in ethers and ketones, moderate in chloroform, and low in hydrocarbons.[3][4]Generally has better solubility than the parent acid in organic solvents.[3][4]
pKa Estimated to be in the range of 8-10 in aqueous solution, similar to other boronic acids.[5]Not applicable
Storage Temperature Data not available2-8°C

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)MultiplicityProtons AssignedNotes
~6.5 - 7.0m=CH-Vinylic proton adjacent to the boron atom.
~4.5 - 5.5br sB(OH)₂Broad singlet for the hydroxyl protons, which can exchange with D₂O.
~2.0 - 2.3mAllylic CH₂Protons on the carbon adjacent to the double bond.
~1.5 - 1.8mCH₂Remaining methylene protons on the cyclohexene ring.

Table 3: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)Carbon AssignedNotes
~140 - 150=C-BVinylic carbon attached to boron. The signal may be broad due to quadrupolar relaxation of the boron nucleus.
~130 - 140=CH-Vinylic carbon with a proton.
~25 - 35Allylic CH₂Allylic carbon atom.
~20 - 30CH₂Remaining sp³ hybridized carbons in the ring.

Table 4: Predicted FTIR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)VibrationNotes
~3200 - 3600O-H stretchBroad peak characteristic of the hydroxyl groups of the boronic acid.
~2800 - 3000C-H stretch (sp³)For the CH₂ groups in the cyclohexene ring.
~3000 - 3100C-H stretch (sp²)For the vinylic C-H bond.
~1640 - 1680C=C stretchAlkene double bond stretching.
~1310 - 1380B-O stretchCharacteristic stretching vibration for the boron-oxygen bond.[6]

Chemical Reactivity and Applications

The primary application of this compound in synthetic chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and advanced materials.

Suzuki-Miyaura Cross-Coupling Reaction

In the Suzuki-Miyaura reaction, this compound reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new C-C bond.[7] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_r_rprime R-Pd(II)L_n-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination reductive_elimination->pd0 product R-R' reductive_elimination->product r_x R-X r_x->oxidative_addition r_prime_boronic R'-B(OH)₂ + Base r_prime_boronic->transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application of this compound in research and development.

Synthesis of 1-Cyclohexen-1-yl-boronic acid pinacol ester

A common method for the synthesis of the more stable pinacol ester of this compound involves a palladium-catalyzed coupling of 1-chlorocyclohexene with bis(pinacolato)diboron.[8][9]

Synthesis_Workflow start Start: Assemble Reaction reactants Charge flask with: - 1-chlorocyclohexene - Bis(pinacolato)diboron - PdCl₂(dppf) - Potassium Acetate - Toluene start->reactants reaction Heat to reflux (e.g., 110°C) and stir for 12h under inert atmosphere reactants->reaction workup Cool to RT Filter through Celite reaction->workup extraction Wash organic layer with water Dry with MgSO₄ workup->extraction purification Concentrate in vacuo Purify by distillation or chromatography extraction->purification product Obtain pure This compound pinacol ester purification->product

Synthesis Workflow for the Pinacol Ester

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chlorocyclohexene (1.0 equiv), bis(pinacolato)diboron (1.05 equiv), a palladium catalyst such as PdCl₂(dppf) (e.g., 2 mol%), and a base like potassium acetate (3.0 equiv).[8]

  • Solvent Addition: Add a suitable anhydrous solvent, such as toluene, under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to reflux (approximately 110°C) and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 1-cyclohexen-1-yl-boronic acid pinacol ester.

Representative Suzuki-Miyaura Coupling with an Aryl Bromide

Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the mixture to a temperature between 80-100°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.

Safety and Handling

Proper handling and storage of this compound and its derivatives are crucial for laboratory safety.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids are sensitive to moisture and can undergo dehydration to form boroxines. The pinacol ester is generally more stable and less prone to dehydration.[2]

  • In case of exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-cyclohexenylboronic acid and its pinacol ester derivative, a crucial reagent in organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

This compound and its esters are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[] Their utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions has made efficient and scalable synthesis methods a significant area of research.[2][3] This guide details two principal synthetic pathways: a palladium-catalyzed cross-coupling reaction starting from 1-chlorocyclohexene and a method proceeding via a Shapiro-type reaction from cyclohexanone.

Method 1: Palladium-Catalyzed Synthesis from 1-Chlorocyclohexene

This modern approach offers high yields and milder reaction conditions, making it suitable for larger-scale production.[4][5] The synthesis involves the coupling of 1-chlorocyclohexene with bis(pinacolato)diboron in the presence of a palladium catalyst and a phosphine ligand.

Experimental Protocol

The following protocol is adapted from patented procedures.[4][5]

Step 1: Preparation of 1-Chlorocyclohexene

This starting material can be synthesized from cyclohexanone. A common method involves the reaction of cyclohexanone with a chlorinating agent such as phosphorus pentachloride.

Step 2: Palladium-Catalyzed Borylation

  • Reaction Setup: To a 2L four-hole flask equipped with a mechanical stirrer, thermometer, argon inlet, and reflux condenser, add 1-chlorocyclohexene (148.09 g, 1.261 mol), palladium chloride (2.22 g, 0.0126 mol), and tricyclohexylphosphine (7.03 g, 0.0252 mol).

  • Reagent Addition: Add bis(pinacolato)diboron (336.44 g, 1.324 mol), potassium acetate (370.12 g, 3.783 mol), and toluene (1 L).

  • Reaction: Heat the mixture to 110°C and maintain reflux for 12 hours. The reaction progress can be monitored by gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture and filter it through diatomaceous earth.

  • Extraction and Purification: Wash the organic layer twice with 400 mL of water. Dry the organic layer with anhydrous magnesium sulfate. Remove the toluene by vacuum distillation to yield the product, this compound pinacol ester.

Data Presentation
ParameterValueReference
Starting Material 1-Chlorocyclohexene[4][5]
Reagents Bis(pinacolato)diboron, Potassium Acetate[4][5]
Catalyst Palladium Chloride[4][5]
Ligand Tricyclohexylphosphine[4][5]
Solvent Toluene[4][5]
Temperature 110°C[4][5]
Reaction Time 12 hours[4][5]
Yield 85.6%[5]
Purity 97.4%[5]

Experimental Workflow

G Workflow for Palladium-Catalyzed Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 1-chlorocyclohexene, PdCl2, tricyclohexylphosphine, bis(pinacolato)diboron, and potassium acetate in toluene heat Heat to 110°C and reflux for 12h start->heat monitor Monitor reaction by GC heat->monitor cool Cool reaction mixture monitor->cool filter Filter through diatomaceous earth cool->filter wash Wash organic layer with water filter->wash dry Dry organic layer with MgSO4 wash->dry distill Vacuum distill to obtain product dry->distill G Logical Flow of Synthesis from Cyclohexanone cyclohexanone Cyclohexanone tosylhydrazone Cyclohexanone p-Toluenesulfonylhydrazone cyclohexanone->tosylhydrazone tosylhydrazide p-Toluenesulfonyl Hydrazide tosylhydrazide->tosylhydrazone intermediate Vinyllithium Intermediate tosylhydrazone->intermediate -45°C to -60°C nBuLi n-Butyllithium (4 eq) nBuLi->intermediate tmeda TMEDA (5 eq) tmeda->intermediate product 1-Cyclohexenylboronic Acid Pinacol Ester intermediate->product -70°C boronic_ester Isopropoxyboronic Acid Pinacol Ester boronic_ester->product

References

1-cyclohexenylboronic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Cyclohexenylboronic Acid and Its Pinacol Ester

This technical guide provides a comprehensive overview of this compound and its commonly used derivative, this compound pinacol ester. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers their chemical structures, physical and chemical properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms.

Introduction to Boronic Acids

Boronic acids are a class of organoboron compounds with the general formula R-B(OH)₂. They serve as versatile building blocks in organic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. Boronic acids are Lewis acids and can form reversible covalent complexes with diols, a property that is exploited in the formation of boronate esters (such as pinacol esters) which are often more stable and easier to handle than the corresponding boronic acids.

This compound (CAS: 89490-05-1)

This compound is an organoboron compound featuring a boronic acid functional group attached to a cyclohexene ring. Its structure makes it a valuable reagent for introducing a cyclohexenyl moiety into various organic molecules.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 89490-05-1[1][2][3][4]
Molecular Formula C₆H₁₁BO₂[1]
Molecular Weight 125.96 g/mol [1]
Appearance White to light yellow powder/crystal[1]
Physical State Solid[5]
Melting Point 139.6 - 140.3 °C[5]
Solubility Soluble in polar organic solvents[1]
SMILES OB(O)C1=CCCCC1
InChI 1S/C6H11BO2/c8-7(9)6-4-2-1-3-5-6/h4,8-9H,1-3,5H2
Safety Information

This compound should be handled with care in a laboratory setting. The table below outlines its hazard classifications and recommended handling procedures.

Safety AspectInformationReference(s)
Hazard Statements Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
Precautionary Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[5]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store in a freezer at -20°C under an inert atmosphere.[3][3][5]
IncompatibleStrong oxidizing agents, strong acids, strong bases.[5]
First Aid Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water for at least 15 minutes. Inhalation: Remove to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention if symptoms persist.[5]

This compound Pinacol Ester (CAS: 141091-37-4)

The pinacol ester of this compound is a more commonly used and commercially available derivative due to its enhanced stability and ease of handling compared to the free boronic acid.

Chemical Structure

Caption: Chemical structure of this compound pinacol ester.

Physicochemical Properties

The key physical and chemical properties of this compound pinacol ester are summarized in the table below.

PropertyValueReference(s)
CAS Number 141091-37-4[6]
Molecular Formula C₁₂H₂₁BO₂[6]
Molecular Weight 208.10 g/mol [6]
Appearance Clear colorless to tan liquid[7]
Physical State Liquid[8]
Boiling Point 232.0 ± 33.0 °C (Predicted)[7]
Density 0.968 g/cm³[7][8]
Flash Point 103.9 °C (219.0 °F)
Storage Temperature 2-8°C[7]
Sensitivity Moisture Sensitive[7]
SMILES CC1(C)OB(OC1(C)C)C2=CCCCC2
InChI 1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h8H,5-7,9H2,1-4H3
Safety Information

The table below outlines the hazard classifications and recommended handling procedures for this compound pinacol ester.

Safety AspectInformationReference(s)
Hazard Statements Causes serious eye irritation. May cause skin and respiratory irritation.[9]
**PrecautionaryWear protective gloves, clothing, and eye/face protection. Avoid breathing vapors. Ensure adequate ventilation.[9]
Storage Store at 2-8°C. Keep container tightly closed in a dry and well-ventilated place.[7]
First Aid Eyes: Rinse immediately with plenty of water for at least 15 minutes and get medical attention. Skin: Wash off immediately with soap and plenty of water. Inhalation: Remove to fresh air. Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Synthesis and Experimental Protocols

Synthesis of this compound Pinacol Ester

A common method for the synthesis of this compound pinacol ester is the palladium-catalyzed cross-coupling of 1-chlorocyclohexene with bis(pinacolato)diboron.

SynthesisWorkflow start Start reactants Combine 1-chlorocyclohexene, bis(pinacolato)diboron, potassium acetate, and solvent (e.g., toluene). start->reactants catalyst Add Palladium catalyst (e.g., PdCl2) and ligand (e.g., tricyclohexylphosphine). reactants->catalyst reaction Heat the mixture to reflux (e.g., 110°C) for several hours. catalyst->reaction workup Cool, filter, and wash the organic layer. reaction->workup purification Concentrate and purify the product, e.g., by distillation. workup->purification end End Product: This compound Pinacol Ester purification->end

Caption: General workflow for the synthesis of this compound pinacol ester.

Experimental Protocol: Synthesis of this compound Pinacol Ester [10]

  • To a 2 L four-necked flask equipped with a mechanical stirrer, thermometer, argon inlet, and reflux condenser, add 1-chlorocyclohexene (148.09 g, 1.261 mol), bis(pinacolato)diboron (336.44 g, 1.324 mol), potassium acetate (370.12 g, 3.783 mol), and toluene (1 L).

  • Add palladium(II) chloride (2.22 g, 0.0126 mol) and tricyclohexylphosphine (7.03 g, 0.0252 mol) to the mixture.

  • Heat the reaction mixture to 110°C and maintain at reflux for 12 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture and filter it through a pad of diatomaceous earth.

  • Wash the organic layer twice with 400 mL of water.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.

  • The resulting crude product can be further purified by vacuum distillation to yield this compound pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling

This compound and its pinacol ester are primarily used in Suzuki-Miyaura cross-coupling reactions to form a C-C bond between the cyclohexenyl group and an aryl or vinyl halide/triflate.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle cluster_base_activation Boronate Activation pd0 Pd(0)L_n pd_complex1 R-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition oxidative_add Oxidative Addition r_x R-X pd_complex2 R-Pd(II)L_n-R' pd_complex1->pd_complex2 Transmetalation transmetalation Transmetalation boronate [R'-B(OR)3]^- base Base base->boronate boronic_ester R'-B(OR)2 boronic_ester->boronate pd_complex2->pd0 Reductive Elimination product R-R' reductive_elim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [11][12][13]

  • In a Schlenk flask, combine the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand like SPhos or XPhos (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.

  • Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 110°C. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Data

  • ¹H NMR: The vinyl proton on the cyclohexene ring is expected to appear as a singlet or a multiplet in the range of 5.5-7.0 ppm. The protons of the cyclohexene ring will show complex multiplets between 1.5 and 2.5 ppm. For the pinacol ester, a characteristic sharp singlet for the 12 methyl protons of the pinacol group will be observed around 1.2-1.3 ppm.

  • ¹³C NMR: The carbon atom attached to the boron will resonate at a downfield chemical shift. The olefinic carbons will appear in the range of 120-150 ppm. For the pinacol ester, the quaternary carbons of the pinacol group will be around 83-84 ppm, and the methyl carbons will be around 24-25 ppm.

  • ¹¹B NMR: The ¹¹B NMR spectrum is characteristic for boronic acids and esters, with a broad singlet typically appearing between +20 and +35 ppm relative to BF₃·OEt₂.

This guide provides foundational technical information for the use of this compound and its pinacol ester in research and development. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling these chemicals.

References

An In-depth Technical Guide to 1-Cyclohexenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of 1-Cyclohexenylboronic Acid: Properties and Applications in Modern Organic Synthesis

This compound is a versatile reagent in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions. Its ability to introduce a cyclohexenyl moiety makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and a visualization of the reaction's catalytic cycle.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of a reagent is crucial for its effective application in research and development. The molecular formula and weight of this compound are summarized below.

PropertyValue
Molecular Formula C₆H₁₁BO₂
Molecular Weight 125.96 g/mol

Application in Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2][3][4] this compound serves as an excellent coupling partner in these reactions, reacting with a variety of organic halides or triflates to produce more complex molecules.

The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3] The general mechanism involves a catalytic cycle with a palladium complex.[1]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl/Vinyl Halide) pdi_complex R¹-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r_complex R¹-Pd(II)L_n-R² transmetalation->pdi_r_complex [R²B(OH)₃]⁻ (Activated Boronic Acid) reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination reductive_elimination->pd0 R¹-R² (Coupled Product) boronic_acid R²-B(OH)₂ (this compound) activated_boronic_acid [R²B(OH)₃]⁻ boronic_acid->activated_boronic_acid Base (e.g., K₂CO₃) activated_boronic_acid->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Iodoanisole

This section provides a detailed, representative experimental protocol for the Suzuki-Miyaura coupling reaction between this compound and 4-iodoanisole.

Materials:

  • This compound

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.2 mmol), 4-iodoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Addition of Reagents: To the flask, add toluene (10 mL), ethanol (2 mL), and a 2M aqueous solution of potassium carbonate (2 mL).

  • Reaction: The reaction mixture is heated to reflux (typically around 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and then with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 1-(4-methoxyphenyl)cyclohex-1-ene.

Characterization:

The structure and purity of the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis and Purification of Boronic Acids

For researchers interested in preparing their own boronic acids, several synthetic routes are available. A common method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[5] Purification of boronic acids can sometimes be challenging. Recrystallization from hot water or ethanol is a common technique.[6] Alternatively, forming a crystalline diethanolamine adduct can facilitate purification, which can then be cleaved to regenerate the pure boronic acid.[6] For boronic acid pinacol esters, a common synthetic route is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an organic halide with bis(pinacolato)diboron.[1] A method for preparing cyclohexene-1-boronic acid pinacol ester involves the coupling reaction of 1-chloro-cyclohexene with bis(pinacolato)diboron in the presence of a palladium catalyst and a phosphine ligand.[7]

This guide provides foundational knowledge for the effective use of this compound in a research and development setting. Its utility in constructing complex molecular architectures through the robust and versatile Suzuki-Miyaura coupling reaction ensures its continued importance in the field of organic synthesis.

References

Spectroscopic Data of 1-Cyclohexenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1-cyclohexenylboronic acid, a valuable building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Due to a scarcity of publicly available experimental spectra for this compound, this document presents predicted spectroscopic data obtained from computational methods. These predictions offer valuable insights into the expected spectral characteristics of the molecule. Additionally, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring experimental data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using widely accepted computational algorithms and can serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityAssignment
~6.5 - 7.0m=C-H
~4.5 - 5.5br sB(OH)₂
~2.1 - 2.3m=C-CH₂-
~1.6 - 1.8m-CH₂-
~1.5 - 1.7m-CH₂-
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can be highly dependent on concentration and solvent.
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~140 - 150C-B
~130 - 140=C-H
~28 - 32=C-CH₂-
~25 - 29-CH₂-
~21 - 25-CH₂-
~20 - 24-CH₂-
Predicted in CDCl₃. The carbon attached to boron often shows a broad signal or may not be observed due to quadrupolar relaxation.
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3600 - 3200O-HStretching (broad, indicative of hydrogen bonding)
~3020=C-HStretching
~2930, 2860C-H (sp³)Stretching
~1640C=CStretching
~1350B-OStretching
~1200C-BStretching
~1050C-OStretching
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
126.07[M]⁺ (Molecular Ion)
108.06[M - H₂O]⁺
97.06[M - B(OH)₂]⁺
81.07[C₆H₉]⁺
Predicted for Electron Ionization (EI) source. The fragmentation pattern may vary depending on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing:

    • Fourier transform the raw data.

    • Phase correct the spectra.

    • Baseline correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

  • Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with an Electron Ionization or Electrospray Ionization source)

  • Solvent for sample preparation (e.g., methanol, acetonitrile)

  • Vial and syringe for sample introduction

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the appropriate parameters for the ion source (e.g., ionization voltage, temperature) and mass analyzer (e.g., mass range, scan speed).

  • Sample Introduction: Introduce the sample into the mass spectrometer. The method of introduction will depend on the instrument (e.g., direct infusion, GC/LC coupling).

  • Data Acquisition: Acquire the mass spectrum. The data system will record the mass-to-charge ratio (m/z) of the ions detected.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with theoretical predictions or library data if available.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Ion Signal Process Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Stability and Storage of 1-Cyclohexenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-cyclohexenylboronic acid. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this guide draws upon established principles for the handling of boronic acids, with a particular focus on the known instability of vinyl and alkenyl boronic acids.

Core Concepts in Stability: Degradation Pathways

This compound, as an alkenylboronic acid, is susceptible to three primary degradation pathways: protodeboronation, oxidation, and polymerization. Understanding these pathways is critical for minimizing degradation and ensuring the integrity of the material.

Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is a known undesired side reaction for boronic acids, particularly in solution.[1] The rate of protodeboronation is highly dependent on the pH of the medium.[2] For vinyl boronic acids, this process can be catalyzed by both acids and bases.[1]

Protodeboronation 1-Cyclohexenylboronic_Acid This compound Cyclohexene Cyclohexene 1-Cyclohexenylboronic_Acid->Cyclohexene Protodeboronation Boric_Acid Boric Acid 1-Cyclohexenylboronic_Acid->Boric_Acid Proton_Source H+ (Acidic) or H2O (Basic) Proton_Source->Cyclohexene

Figure 1: Protodeboronation of this compound.
Oxidation

The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding alcohol, in this case, cyclohexenol. This degradation pathway is particularly relevant for aliphatic boronic acids but can also occur with alkenyl boronic acids.[3] The presence of oxidizing agents or prolonged exposure to air can accelerate this process.[4]

Oxidation 1-Cyclohexenylboronic_Acid This compound Cyclohexenol Cyclohexenol 1-Cyclohexenylboronic_Acid->Cyclohexenol Oxidation Boric_Acid Boric Acid 1-Cyclohexenylboronic_Acid->Boric_Acid Oxidizing_Agent [O] (e.g., Air, Peroxides) Oxidizing_Agent->Cyclohexenol

Figure 2: Oxidation of this compound.
Polymerization

Vinyl boronic acids and their esters are known to undergo radical polymerization.[5][6][7] This can be initiated by heat, light, or radical initiators. For this compound, this would lead to the formation of oligomeric or polymeric species, reducing the purity and efficacy of the monomer.

Polymerization Monomer This compound (Monomer) Polymer Poly(this compound) Monomer->Polymer Polymerization Initiator Initiator (Heat, Light, Radicals) Initiator->Polymer

Figure 3: Polymerization of this compound.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways described above, specific storage and handling procedures are recommended. The following table summarizes the key conditions based on general knowledge of boronic acid stability.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.[8][9]Minimizes the rates of all degradation pathways (protodeboronation, oxidation, and polymerization).
2-8°C for short-term storage.[2][10][11]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[5][8][9]Prevents oxidation by atmospheric oxygen.
Moisture Store in a tightly sealed container in a dry environment.[5][8][9]Minimizes hydrolysis and protodeboronation, which is often water-mediated.
Light Protect from light.Light can initiate radical polymerization.
pH Avoid acidic and basic conditions in solution.Protodeboronation is catalyzed by both acids and bases.[1]
Handling Handle in a well-ventilated area, avoiding dust generation.[4][5]General laboratory safety and minimizes contact with atmospheric moisture and oxygen.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve subjecting the compound to various stress conditions and monitoring its degradation over time using validated analytical methods.

Stability Study Workflow

The following diagram outlines a typical workflow for a stability study.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Sample_Prep Prepare samples of This compound Temp_Stress Elevated Temperature (e.g., 40°C, 60°C) Sample_Prep->Temp_Stress Humidity_Stress High Humidity (e.g., 75% RH) Sample_Prep->Humidity_Stress Light_Stress Photostability Chamber (ICH Q1B) Sample_Prep->Light_Stress pH_Stress Aqueous Buffers (pH 2, 7, 9) Sample_Prep->pH_Stress Time_Points Sample at defined time points Temp_Stress->Time_Points Humidity_Stress->Time_Points Light_Stress->Time_Points pH_Stress->Time_Points HPLC_Analysis HPLC-UV/MS Analysis Time_Points->HPLC_Analysis NMR_Analysis ¹H and ¹¹B NMR Analysis Time_Points->NMR_Analysis Quantify Quantify remaining parent compound HPLC_Analysis->Quantify Identify Identify degradation products HPLC_Analysis->Identify NMR_Analysis->Identify Kinetics Determine degradation kinetics Quantify->Kinetics

References

Commercial Availability and Technical Guide for 1-Cyclohexenylboronic Acid: A Comprehensive Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the commercial availability, properties, and applications of 1-cyclohexenylboronic acid. This valuable synthetic intermediate is instrumental in the formation of carbon-carbon bonds, particularly through the widely utilized Suzuki-Miyaura cross-coupling reaction. This document provides a consolidated overview of commercial suppliers, key chemical data, detailed experimental protocols for its use, and insights into its applications in medicinal chemistry.

Commercial Availability and Supplier Information

This compound and its more stable pinacol ester derivative are commercially available from a variety of chemical suppliers. The availability of the free boronic acid can sometimes be limited, and it may be sold with varying amounts of its anhydride. The pinacol ester is often more readily available and offers enhanced stability for storage and handling. Researchers should carefully consider the specific form required for their synthetic route.

Below is a summary of representative commercial suppliers and their product offerings. Please note that pricing and availability are subject to change and should be verified on the suppliers' websites.

SupplierProduct NameCAS NumberMolecular FormulaPurityPrice (USD)
Sigma-Aldrich 1-Cyclohexen-1-yl-boronic acid89490-05-1C₆H₁₁BO₂AldrichCPR (Buyer assumes responsibility to confirm purity)$77.90 / 100 mg
1-Cyclohexen-1-yl-boronic acid pinacol ester141091-37-4C₁₂H₂₁BO₂-Contact for pricing
TCI Chemicals Cyclohex-1-en-1-ylboronic Acid (contains varying amounts of Anhydride)89490-05-1C₆H₁₁BO₂>97.0% (Titration)Contact for pricing
ChemicalBook This compound89490-05-1C₆H₁₁BO₂95%-99%Varies by supplier
Cyclohexene-1-boronic acid pinacol ester141091-37-4C₁₂H₂₁BO₂99%+ (HPLC)Varies by supplier ($3.00 - $15.00 / kg)
BLD Pharm Cyclohex-1-en-1-ylboronic acid89490-05-1C₆H₁₁BO₂-Contact for pricing
Santa Cruz Biotechnology 1-Cyclohexen-1-yl-boronic acid pinacol ester141091-37-4C₁₂H₂₁BO₂≥98%Contact for pricing

Physicochemical Properties

PropertyThis compoundThis compound Pinacol Ester
Molecular Weight 125.96 g/mol [1]208.10 g/mol [2]
Appearance White to light yellow solid/crystal[2]Clear colorless to tan liquid
Storage Temperature Room temperature, recommended <15°C[2]2-8°C[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the synthesis of C-C bonds, particularly for creating substituted biphenyls, polyolefins, and styrenes.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound or its ester) with an organic halide or triflate.[1]

A base is required to activate the boronic acid for transmetalation to the palladium center.[3][4] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction yield and purity.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound or its pinacol ester. Optimization of specific reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) is often necessary for different substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

  • This compound (1.2 mmol) or this compound pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like DME/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, this compound (or its pinacol ester), and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Example Experimental Protocol

The following is a representative experimental procedure for a Suzuki coupling reaction:

In a round-bottom pressure flask equipped with a stir bar, 1.0 equivalent of the aryl bromide, 1.1 equivalents of the boronic acid ester, and 2.5 equivalents of cesium carbonate were combined. The flask was sealed and placed under an argon atmosphere. Anhydrous 1,4-dioxane and water were added, and the mixture was sparged with argon for 10 minutes. Subsequently, 0.1 equivalents of PdCl₂(dppf) were added, and the mixture was purged with argon for an additional 10 minutes. The vessel was sealed and heated to 100°C overnight. After cooling to room temperature and confirming completion by TLC, the reaction was worked up and purified by flash column chromatography to yield the desired product.[5]

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are increasingly recognized for their significant potential in medicinal chemistry. The boron atom in these compounds can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent and selective inhibition.[6][7] This unique mechanism of action has led to the development of several FDA-approved drugs containing a boronic acid moiety, such as the proteasome inhibitor Bortezomib for treating multiple myeloma.[8][9]

While specific research on the direct application of this compound in inhibiting signaling pathways is not extensively documented in the readily available literature, its utility lies in its role as a versatile building block. The cyclohexenyl group can be incorporated into larger molecules to explore structure-activity relationships (SAR) in drug discovery programs. The synthesis of novel compounds containing the cyclohexenyl moiety via Suzuki coupling allows for the exploration of new chemical space and the development of potential therapeutic agents targeting a variety of enzymes and receptors.[10] For instance, boronic acid-based compounds have been investigated as inhibitors for enzymes like β-lactamases, which are involved in antibiotic resistance.[11][12]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L_n-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (this compound) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

The following diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Weigh Aryl Halide, This compound, and Base start->reagents setup Combine in Flame-Dried Flask with Stir Bar and Condenser reagents->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert add_solvents Add Anhydrous Solvent and Catalyst inert->add_solvents heat Heat to Desired Temperature (e.g., 80-110 °C) add_solvents->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Water and Extract with Organic Solvent cool->extract wash Wash with Brine, Dry over Na₂SO₄ extract->wash concentrate Filter and Concentrate wash->concentrate purify Purify by Column Chromatography concentrate->purify end End Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

The Genesis of a Versatile Reagent: Discovery and First Synthesis of 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylboronic acid, a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, has a history rooted in the broader discovery and development of organoboron chemistry. While the specific seminal publication detailing the very first synthesis of this compound remains elusive in readily available literature, its conceptual origins can be traced back to the pioneering work on boronic acids in the 19th century and the subsequent revolutionary advancements in organoborane chemistry led by Nobel laureate Herbert C. Brown. This guide will delve into the historical context of its discovery, provide a detailed protocol for a modern and efficient synthesis of its stable pinacol ester precursor, and present key data in a structured format.

Historical Context: The Dawn of Boronic Acids

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid.[1] This marked the inception of a new class of organometallic compounds. However, it was the extensive work of Herbert C. Brown from the mid-20th century onwards that truly unlocked the synthetic potential of organoboranes.[2][3] His development of hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a versatile and stereospecific method for the synthesis of a wide array of organoboranes, which could then be converted to various functional groups, including boronic acids.[3][4]

Early methods for the synthesis of vinylboronic acids often involved the reaction of organometallic reagents like Grignards with borate esters at low temperatures.[5] These methods, while foundational, often suffered from harsh reaction conditions and limited functional group tolerance. The evolution of synthetic chemistry has led to the development of milder and more efficient protocols, with palladium-catalyzed cross-coupling reactions emerging as a cornerstone for the synthesis of vinylboronic acids and their derivatives.[6][7]

A Modern Approach: Palladium-Catalyzed Synthesis of this compound Pinacol Ester

A prevalent and practical route to this compound involves the synthesis of its pinacol ester derivative, which is a more stable and easily handled solid. A notable modern method avoids the use of pyrophoric reagents like n-butyllithium at cryogenic temperatures, opting instead for a palladium-catalyzed cross-coupling of 1-chlorocyclohexene with bis(pinacolato)diboron.[7]

Experimental Protocol

This protocol is adapted from a patented method describing the synthesis of cyclopentene/cyclohexene-1-boronic acid pinacol ester.[7]

Step 1: Synthesis of 1-Chlorocyclohexene

  • To a reaction vessel, add cyclohexanone and phosphorus pentachloride in a 1:1 to 1:1.05 molar ratio in n-heptane.

  • Heat the reaction mixture to 70°C for 2-3 hours, monitoring the disappearance of the starting material by gas chromatography (GC).

  • After the reaction is complete, cool the mixture to 0°C.

  • Quench the reaction by the dropwise addition of a 2M sodium hydroxide solution.

  • Separate the organic layer and purify by distillation to obtain 1-chlorocyclohexene (yields typically range from 81-84%).

Step 2: Palladium-Catalyzed Borylation

  • In a dry reaction flask under an inert atmosphere, combine 1-chlorocyclohexene, a palladium catalyst (e.g., Palladium(II) chloride), a monophosphine ligand, bis(pinacolato)diboron, and potassium acetate. The typical molar ratio is 1 : 0.01 : 0.02 : 1 : 3, respectively.[7]

  • Add a suitable organic solvent, such as toluene.

  • Heat the reaction mixture to 110°C and reflux for 12 hours. Monitor the reaction progress by GC.

  • Upon completion, cool the reaction mixture and filter it through diatomaceous earth.

  • Wash the organic layer twice with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to yield 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the pinacol ester of this compound).

Data Presentation
Reactant/ProductMolar Mass ( g/mol )CAS NumberKey Properties
Cyclohexanone98.14108-94-1Liquid
Phosphorus pentachloride208.2410026-13-8Solid, moisture sensitive
1-Chlorocyclohexene116.59930-66-5Liquid
Bis(pinacolato)diboron253.9473183-34-3Solid
Palladium(II) chloride177.337647-10-1Solid
Potassium acetate98.14127-08-2Solid
2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane208.11141091-37-4Solid
This compound125.9689490-05-1Solid

Note: Data sourced from PubChem and other chemical supplier databases.[8]

Logical Workflow of the Synthesis

The following diagram illustrates the key stages in the modern synthesis of this compound pinacol ester.

Synthesis_Workflow cluster_step1 Step 1: Preparation of 1-Chlorocyclohexene cluster_step2 Step 2: Palladium-Catalyzed Borylation A Cyclohexanone C Reaction in n-heptane at 70°C A->C B Phosphorus Pentachloride B->C D Quenching and Purification C->D E 1-Chlorocyclohexene D->E F 1-Chlorocyclohexene J Coupling Reaction in Toluene at 110°C F->J G Bis(pinacolato)diboron G->J H Pd Catalyst & Ligand H->J I Potassium Acetate I->J K Workup and Purification J->K L This compound Pinacol Ester K->L

Caption: Synthetic pathway for this compound pinacol ester.

Conclusion

While the precise moment of the "discovery" of this compound is not clearly documented in readily accessible historical records, its existence is a testament to the foundational principles of organoboron chemistry and the continuous refinement of synthetic methodologies. The modern palladium-catalyzed synthesis of its pinacol ester represents a significant advancement, offering a safe, efficient, and scalable route to this versatile building block. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the strategic design and synthesis of novel chemical entities.

References

Reactivity Profile of 1-Cyclohexenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylboronic acid and its derivatives are valuable reagents in modern organic synthesis, offering a versatile platform for the introduction of the cyclohexenyl moiety into a wide range of molecular scaffolds. This reactivity is particularly relevant in the field of drug discovery and development, where the cyclohexene ring can impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This technical guide provides an in-depth overview of the reactivity profile of this compound, focusing on its application in key carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this reagent in a research setting.

Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings

The primary utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. These transformations allow for the efficient formation of C-C and C-N bonds, respectively, under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. This compound serves as the organoboron partner, enabling the synthesis of various 1-arylcyclohexenes.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 1-Cyclohexenylboronic_Acid This compound 1-Arylcyclohexene 1-Arylcyclohexene 1-Cyclohexenylboronic_Acid->1-Arylcyclohexene + Ar-X Aryl_Halide Aryl Halide (Ar-X) Pd_Catalyst Pd Catalyst Base Base

A simplified representation of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryAryl HalideCatalyst (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O128095
21-BromonaphthalenePd(dppf)Cl₂ (2)K₃PO₄Dioxane810092
34-ChlorotoluenePd(OAc)₂ (2) / SPhos (4)K₂CO₃Toluene/H₂O1610085

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)cyclohex-1-ene

A mixture of this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (5 mL) is degassed and heated at 80°C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford 1-(4-methoxyphenyl)cyclohex-1-ene.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route for the formation of carbon-nitrogen bonds by reacting an organoboronic acid with an amine in the presence of a copper catalyst. This reaction allows for the synthesis of N-alkenyl anilines from this compound.

Reaction Scheme:

Chan_Lam cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 1-Cyclohexenylboronic_Acid This compound N-Cyclohexenylaniline N-(cyclohex-1-en-1-yl)aniline 1-Cyclohexenylboronic_Acid->N-Cyclohexenylaniline + Ar-NH₂ Aniline Aniline (Ar-NH₂) Cu_Catalyst Cu Catalyst Base Base Oxidant Oxidant (Air)

A simplified representation of the Chan-Lam coupling reaction.

Quantitative Data for Chan-Lam Coupling:

EntryAmineCatalyst (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
1AnilineCu(OAc)₂ (10)PyridineDCM24RT78
24-MethoxyanilineCuI (10)Et₃NToluene188082
32-MethylanilineCu(OAc)₂ (15)DMAPMeCN36RT75

Experimental Protocol: Synthesis of N-(cyclohex-1-en-1-yl)aniline

To a solution of this compound (1.5 mmol) and aniline (1.0 mmol) in dichloromethane (10 mL) is added Cu(OAc)₂ (0.1 mmol) and pyridine (2.0 mmol). The reaction mixture is stirred at room temperature under an air atmosphere for 24 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate = 19:1) to yield N-(cyclohex-1-en-1-yl)aniline.

Applications in Drug Development

The cyclohexenyl moiety introduced via this compound can be found in various bioactive molecules, including kinase inhibitors. The rigid, yet non-planar, structure of the cyclohexene ring can provide a desirable scaffold for orienting functional groups for optimal interaction with biological targets.

Logical Workflow for Kinase Inhibitor Synthesis

The synthesis of a potential kinase inhibitor can be envisioned through a convergent route utilizing this compound as a key building block.

Kinase_Inhibitor_Synthesis cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Functional Group Interconversion cluster_step3 Step 3: Final Coupling / Cyclization A This compound C Cyclohexenyl-Heteroaryl Intermediate A->C B Heteroaryl Halide B->C D Cyclohexenyl-Heteroaryl Intermediate E Functionalized Intermediate D->E e.g., Demethylation, Nitration F Functionalized Intermediate H Kinase Inhibitor Scaffold F->H G Amine/Alcohol Building Block G->H

A general workflow for the synthesis of a kinase inhibitor.

While specific signaling pathways directly modulated by compounds solely derived from this compound are not extensively documented in publicly available literature, its utility as a synthetic building block is well-established. For instance, the synthesis of certain kinase inhibitors involves the coupling of a cyclohexenyl moiety to a core heterocyclic scaffold that is known to interact with the ATP-binding site of kinases. The cyclohexenyl group can then be further functionalized to enhance potency and selectivity.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex organic molecules. Its reactivity in Suzuki-Miyaura and Chan-Lam couplings provides efficient access to a variety of substituted cyclohexenes. These structural motifs are of significant interest in medicinal chemistry, particularly in the design of enzyme inhibitors. The experimental protocols and quantitative data provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel bioactive compounds.

An In-depth Technical Guide to the Safety and Handling of 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-cyclohexenylboronic acid, a reagent frequently utilized in organic synthesis and drug discovery. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested.

GHS Classification Summary

Hazard ClassCategoryGHS CodeHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302Harmful if swallowed
alt text
Warning
Skin Corrosion/Irritation2H315Causes skin irritation
alt text
Warning
Serious Eye Damage/Eye Irritation2H319Causes serious eye irritation
alt text
Warning
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation
alt text
Warning

Precautionary Measures and Personal Protective Equipment

Strict adherence to precautionary measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Precautionary Statements

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash face, hands and any exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecification
Eye/FaceChemical safety goggles or a full-face shield.
HandChemically resistant gloves (e.g., nitrile, neoprene).[1]
BodyLaboratory coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron is recommended.
RespiratoryFor handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Safe Handling and Storage Protocols

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area should be clean and free of clutter.

  • Dispensing: Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Contamination: Remove any contaminated clothing immediately and wash it before reuse.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Store locked up.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.

Spill and Disposal Procedures

Spill Containment and Cleanup
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

Waste Disposal
  • All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the safe handling of this compound and the procedural flow for responding to an exposure event.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Well-Ventilated Work Area GatherPPE->PrepWorkArea LocateSafetyEquip Locate Eyewash & Safety Shower PrepWorkArea->LocateSafetyEquip DonPPE Don PPE LocateSafetyEquip->DonPPE HandleReagent Handle Reagent in Fume Hood DonPPE->HandleReagent PostHandlingClean Clean Work Area HandleReagent->PostHandlingClean StoreReagent Store in Tightly Closed Container HandleReagent->StoreReagent DisposeWaste Dispose of Hazardous Waste HandleReagent->DisposeWaste DoffPPE Doff PPE PostHandlingClean->DoffPPE

Caption: Workflow for the safe handling of this compound.

ExposureResponseFlow Exposure Response Protocol cluster_first_aid_details First Aid Details Exposure Exposure Occurs RemoveFromSource Remove from Exposure Source Exposure->RemoveFromSource FirstAid Administer First Aid RemoveFromSource->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical EyeContact Eye: Flush with water for 15 min FirstAid->EyeContact SkinContact Skin: Wash with soap & water for 15 min FirstAid->SkinContact Inhalation Inhalation: Move to fresh air FirstAid->Inhalation Ingestion Ingestion: Rinse mouth, do not induce vomiting FirstAid->Ingestion ReportIncident Report Incident SeekMedical->ReportIncident

Caption: Procedural flow for responding to an exposure event.

References

Solubility Profile of 1-Cyclohexenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclohexenylboronic acid is an organoboron compound of increasing interest in organic synthesis and medicinal chemistry, serving as a versatile building block in Suzuki-Miyaura cross-coupling reactions and other transformations. A thorough understanding of its solubility in common organic solvents is paramount for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the expected solubility characteristics of this compound, alongside detailed experimental protocols for its quantitative determination, tailored for researchers, scientists, and drug development professionals. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates probable solubility trends from analogous boronic acids and provides the necessary framework for systematic in-lab determination.

Predicted Solubility Profile of this compound

The solubility of boronic acids is largely dictated by the interplay between the polarity of the boronic acid group [-B(OH)₂] and the nature of its organic substituent, as well as the properties of the solvent. The boronic acid moiety is polar and capable of acting as a hydrogen bond donor and acceptor. The cyclohexenyl group, in contrast, is a nonpolar hydrocarbon. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the solvent's characteristics.

Based on general principles and data from structurally related compounds like phenylboronic acid, the following qualitative solubility profile for this compound in common organic solvents can be anticipated:

  • High Solubility: Expected in polar aprotic solvents that can accept hydrogen bonds and have a moderate to high dielectric constant. Examples include tetrahydrofuran (THF), acetone, and dimethylformamide (DMF).

  • Moderate to High Solubility: Likely in polar protic solvents such as lower-chain alcohols (methanol, ethanol, isopropanol) due to the potential for hydrogen bonding with both the solvent and the boronic acid.

  • Moderate Solubility: Anticipated in chlorinated solvents like dichloromethane (DCM) and chloroform.

  • Low to Very Low Solubility: Expected in nonpolar hydrocarbon solvents such as heptane, hexane, and toluene, where the polar boronic acid group cannot be effectively solvated.

It is crucial to note that boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][2] This equilibrium can be influenced by the solvent and temperature, potentially complicating solubility measurements and affecting the reproducibility of results.[1]

Quantitative Solubility Data

As precise, publicly available quantitative solubility data for this compound is limited, the following table is presented as a template for researchers to populate with their own experimental findings. The data should be determined using a standardized protocol, such as the one detailed in the subsequent section.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method UsedNotes
Tetrahydrofuran (THF)25Data to be addedData to be addedShake-Flaske.g., Clear, colorless solution
Dimethylformamide (DMF)25Data to be addedData to be addedShake-Flaske.g., Slight warming observed
Dimethyl Sulfoxide (DMSO)25Data to be addedData to be addedShake-Flask
Acetonitrile25Data to be addedData to be addedShake-Flask
Methanol25Data to be addedData to be addedShake-Flask
Ethanol25Data to be addedData to be addedShake-Flask
Isopropanol25Data to be addedData to be addedShake-Flask
Toluene25Data to be addedData to be addedShake-Flaske.g., Suspension remained
Heptane25Data to be addedData to be addedShake-Flaske.g., Insoluble

Experimental Protocol for Solubility Determination

To ensure consistency and accuracy, a standardized method for determining solubility is essential. The equilibrium solubility is best determined using the shake-flask method, which is considered a gold standard.[3]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. For finely dispersed solids, centrifugation may be necessary to achieve a clear supernatant.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility by taking into account the dilution factor. Express the results in mg/mL and mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Settle/Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility (mg/mL, mol/L) G->H

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.[4][5] These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of 1-cyclohexenylboronic acid, a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2][4] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[2][6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (the 1-cyclohexenyl moiety) is transferred to the palladium center, displacing the halide.[2][6] The base is crucial for activating the boronic acid to facilitate this step.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd R-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R-X) Product Coupled Product (R-R') Transmetalation R-Pd(II)L_n-R' OxAdd->Transmetalation Transmetalation (R'-B(OH)₂ + Base) Transmetalation->Pd0 Reductive Elimination (R-R') ArylHalide 1-Cyclohexenyl- boronic Acid (R'-B(OH)₂) BoronicAcid Aryl/Vinyl Halide (R-X)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Conditions

The success of the Suzuki-Miyaura coupling of this compound depends on the careful selection of several key parameters.

ParameterCommon Reagents/ConditionsRole & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃The choice of catalyst and ligand is crucial for reaction efficiency.[2] Electron-rich and bulky phosphine ligands can enhance the reactivity for less reactive electrophiles like aryl chlorides.[2][7]
Ligand PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhosStabilizes the palladium catalyst and influences its reactivity. The ligand choice can be critical for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, NaOEtActivates the boronic acid for transmetalation.[7] The choice of base can depend on the solvent and the presence of base-sensitive functional groups.[2]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent)The solvent system can significantly impact the reaction rate and yield.[8] Biphasic systems (e.g., Toluene/Water) are common.
Electrophile Aryl/Vinyl Iodides, Bromides, Triflates, and ChloridesThe reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[2][9] More reactive catalysts/ligands are often needed for chlorides.[7]
Temperature Room Temperature to 120 °CTypically, reactions are heated to ensure a reasonable reaction rate, often between 80-100 °C.[3]
Reaction Time 1 to 24 hoursMonitored by techniques like TLC or LC-MS to determine completion.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene and Water, in a 4:1 ratio)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine reactants: - Aryl bromide - this compound - Base (K₂CO₃) B Add solvent (Toluene/H₂O) A->B C Degas the mixture (e.g., Ar bubbling for 15 min) B->C D Add Pd catalyst under inert atmosphere C->D E Heat the reaction mixture (e.g., 90 °C) with stirring D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with organic solvent and wash with water/brine G->H I Dry organic layer (e.g., Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add the solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Summary of Selected Coupling Conditions

While specific conditions for this compound are diverse, the following table summarizes typical conditions found in the literature for Suzuki-Miyaura couplings that can be adapted.

Catalyst SystemBaseSolventTemperature (°C)Electrophile ScopeReference
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneRT - 80Aryl/Vinyl Halides (including Chlorides)[7]
Pd(OAc)₂ / PCy₃K₃PO₄TolueneRTAryl/Vinyl Triflates[7]
PdCl₂(dppf)K₂CO₃DME / H₂O85Aryl/Hetaryl Halides[10]
Pd(OAc)₂Cs₂CO₃Dioxane80Aryl Chlorides[9]
Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O80Aryl BromidesGeneral

Potential Side Reactions and Troubleshooting

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with water or other protic sources to replace the boron group with a hydrogen atom. Using anhydrous conditions or potassium trifluoroborate salts can sometimes mitigate this issue.[7][9]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (or in this case, a dicyclohexenyl) product. This can be minimized by the slow addition of the boronic acid or by optimizing the catalyst and reaction conditions.

  • Catalyst Deactivation: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst. Thorough degassing of the reaction mixture is essential.

By understanding the key parameters and following a well-defined protocol, the Suzuki-Miyaura coupling of this compound can be a reliable and efficient method for the synthesis of a wide range of valuable organic compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 1-cyclohexenylboronic acid with various aryl halides, a key transformation for the synthesis of 1-aryl-cyclohexenes. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The reaction is valued for its mild conditions, the commercial availability and low toxicity of boronic acids, and the ease of removal of inorganic byproducts. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency, particularly when using vinylboronic acids like this compound.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The base activates the boronic acid to facilitate this transfer.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Reaction Components

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of the following components:

  • Palladium Catalyst: A source of palladium is essential. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is more common to generate the active Pd(0) species in situ from a more stable and easily handled Pd(II) precatalyst such as Pd(OAc)₂, PdCl₂(dppf), or Pd₂(dba)₃.

  • Ligands: Ligands play a critical role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the efficiency of the reaction. Phosphine-based ligands are the most common, with bulky and electron-rich ligands generally favoring the oxidative addition and reductive elimination steps. Common examples include triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and specialized biaryl phosphines like SPhos and XPhos.

  • Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. Common bases include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base are important considerations.

  • Solvent: The solvent system must be capable of dissolving the reactants and catalyst components. A variety of organic solvents are suitable, often in the presence of water. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The use of a biphasic system with water can be beneficial for dissolving the inorganic base.

Quantitative Data for the Cross-Coupling of Cyclohexenyl Moieties

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of a cyclohexenyl bromide with various aryl boronic acids. This reaction is analogous to the coupling of this compound with aryl bromides and provides valuable insights into effective catalyst systems and conditions.

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)Na₂CO₃Toluene/Water1285
24-Methylphenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)Na₂CO₃Toluene/Water1288
34-Methoxyphenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)Na₂CO₃Toluene/Water1290
44-Fluorophenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)Na₂CO₃Toluene/Water1282
54-Chlorophenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)Na₂CO₃Toluene/Water1280
64-Bromophenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)Na₂CO₃Toluene/Water1278
74-Formylphenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)Na₂CO₃Toluene/Water1275
83-Nitrophenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)Na₂CO₃Toluene/Water1270
92-Thiopheneboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)Na₂CO₃Toluene/Water1286
101-Naphthylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)Na₂CO₃Toluene/Water1284
113,5-Dimethylphenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)Na₂CO₃Toluene/Water1287

Detailed Experimental Protocols

The following is a general and robust protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Reaction Setup:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

Reaction Execution:

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-cyclohexene product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R¹-Pd(II)Ln-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation diorgano_pd2 R¹-Pd(II)Ln-R² transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product reactants R¹-X + R²-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, and base to flask. - Create inert atmosphere (evacuate/backfill). start->setup addition Add degassed solvents. setup->addition reaction Heat reaction mixture with vigorous stirring. addition->reaction monitoring Monitor reaction progress (TLC/GC-MS). reaction->monitoring workup Work-up: - Cool to room temperature. - Quench with water. - Extract with organic solvent. monitoring->workup Reaction Complete purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

The Chan-Lam Coupling of 1-Cyclohexenylboronic Acid with Anilines: A Comprehensive Guide to the Synthesis of N-Aryl Enamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Chan-Lam coupling reaction has emerged as a powerful and versatile tool in modern organic synthesis for the formation of carbon-heteroatom bonds.[1][2] This copper-catalyzed cross-coupling of boronic acids with amines or alcohols offers a milder and often more functional-group-tolerant alternative to other methods like the Buchwald-Hartwig amination.[1] This guide provides an in-depth exploration of the Chan-Lam coupling, with a specific focus on the reaction between 1-cyclohexenylboronic acid and various anilines to generate N-aryl enamines, a class of compounds with significant potential in medicinal chemistry.[3]

The Underpinnings of the Chan-Lam Coupling: Mechanism and Key Parameters

The Chan-Lam coupling is an oxidative cross-coupling reaction that typically proceeds under aerobic conditions, utilizing atmospheric oxygen as the terminal oxidant.[1] The reaction is catalyzed by copper(II) salts, such as copper(II) acetate, and the mechanism is thought to involve a Cu(II)/Cu(III) catalytic cycle. While the exact mechanism can be complex and substrate-dependent, a generally accepted pathway is illustrated below.[2][4][5]

The Catalytic Cycle: A Stepwise Look

The reaction commences with the formation of a copper(II)-aniline complex. Transmetalation with the boronic acid then occurs, followed by an oxidative process to generate a key Cu(III) intermediate. Reductive elimination from this high-valent copper species forges the desired C-N bond and regenerates a Cu(I) species, which is subsequently re-oxidized to Cu(II) by oxygen to complete the catalytic cycle.

Chan_Lam_Mechanism CuII Cu(II) Catalyst IntermediateA Cu(II)-Amine Complex CuII->IntermediateA Coordination Aniline Aniline (R-NH2) Aniline->IntermediateA BoronicAcid This compound IntermediateB Cu(II)-Vinyl Complex BoronicAcid->IntermediateB IntermediateA->IntermediateB Transmetalation IntermediateC Cu(III) Intermediate IntermediateB->IntermediateC Oxidation Product N-Aryl Enamine IntermediateC->Product Reductive Elimination CuI Cu(I) Species IntermediateC->CuI CuI->CuII Reoxidation Oxygen O2 (air) Oxygen->CuII

Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling.

Critical Parameters Influencing Success

The efficiency and outcome of the Chan-Lam coupling are highly dependent on several factors:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly employed catalyst. Other copper salts such as CuCl₂ and copper(I) sources can also be effective.[6]

  • Base: A base is often required to facilitate the deprotonation of the aniline and promote the catalytic cycle. Organic bases like pyridine, triethylamine (Et₃N), or N,N'-tetramethylethylenediamine (TMEDA) are frequently used.[6]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Dichloromethane (DCM), methanol (MeOH), and dimethyl sulfoxide (DMSO) are common solvents for this transformation.[6]

  • Atmosphere: The reaction is typically run open to the air, as oxygen is the terminal oxidant. In some cases, an oxygen atmosphere can be beneficial.

Application in Drug Discovery: The Value of N-Aryl Enamines

Substituted anilines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[7][8] The synthesis of N-aryl enamines through the Chan-Lam coupling provides access to a unique chemical space with potential applications in drug discovery. Enamine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9] The introduction of the cyclohexenyl moiety can modulate the lipophilicity and conformational flexibility of the aniline scaffold, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the Chan-Lam coupling of this compound with anilines. These should be considered as a starting point, and optimization may be necessary for specific substrates.

General Protocol for the Synthesis of N-(cyclohex-1-en-1-yl)aniline

This protocol is a representative example for the coupling of this compound with aniline.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up and Purification Reagents Combine this compound, aniline, Cu(OAc)₂, and base in a flask. Solvent Add solvent (e.g., DCM or MeOH). Reagents->Solvent Stirring Stir the mixture at room temperature open to the air. Solvent->Stirring TLC Monitor reaction progress by TLC. Stirring->TLC Filter Filter the reaction mixture through Celite®. TLC->Filter Extract Perform aqueous work-up and extraction. Filter->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify the crude product by column chromatography. Dry->Purify

Caption: General Experimental Workflow for Chan-Lam Coupling.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), copper(II) acetate (0.1 mmol, 10 mol%), and a suitable base (e.g., pyridine, 2.0 mmol, 2.0 equiv).

  • Add the chosen solvent (e.g., dichloromethane or methanol, 5 mL).

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(cyclohex-1-en-1-yl)aniline.

Optimization and Substrate Scope

The reaction conditions can be optimized for different substituted anilines. A summary of typical reaction parameters is provided below.

ParameterConditionRationale
Copper Catalyst Cu(OAc)₂ (10-20 mol%)Effective and readily available.[6]
Base Pyridine, Et₃N, or TMEDA (2.0 equiv)Neutralizes the boric acid byproduct and facilitates the catalytic cycle.[6]
Solvent DCM, MeOH, or DMSOSolubilizes reactants and influences reaction rate.[6]
Temperature Room Temperature to 60 °CMild conditions are generally sufficient.[1]
Atmosphere Air or OxygenOxygen is the terminal oxidant.[1]

Substrate Scope Considerations:

  • Electron-donating groups on the aniline generally lead to faster reaction rates and higher yields.

  • Electron-withdrawing groups on the aniline may require longer reaction times or slightly elevated temperatures.

  • Sterically hindered anilines may also necessitate more forcing conditions.

Troubleshooting and Considerations

While the Chan-Lam coupling is a robust reaction, certain side reactions can occur.

  • Homocoupling of the boronic acid: This can be minimized by using a slight excess of the aniline.

  • Oxidation of the aniline: This is less common under standard Chan-Lam conditions but can be a factor with highly electron-rich anilines.

  • Protodeboronation of the boronic acid: Ensuring anhydrous conditions can help to mitigate this side reaction.

Conclusion

The Chan-Lam coupling of this compound with anilines provides an efficient and practical route to N-aryl enamines. The mild reaction conditions, broad functional group tolerance, and the use of an inexpensive and abundant copper catalyst make this a highly attractive method for both academic research and industrial applications in drug discovery and development. The resulting enamine scaffolds hold significant promise for the generation of novel bioactive molecules.

References

Application Notes & Protocols: Synthesis of Functionalized Cyclohexenes Using 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized cyclohexene scaffolds are prevalent in a wide array of natural products and pharmaceutically active compounds, making them crucial building blocks in medicinal chemistry and drug development.[1][2] These structures are integral to molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[3][4] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the synthesis of these complex molecules.[5][6] It facilitates the formation of carbon-carbon bonds under mild conditions with high functional group tolerance, making it an ideal strategy for late-stage functionalization in drug discovery pipelines.[7][8]

This document provides detailed protocols for the synthesis and application of 1-cyclohexenylboronic acid (and its pinacol ester derivative) as a key intermediate for creating functionalized cyclohexenes via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Experimental and Logical Workflows

The overall process involves two key stages: the synthesis of the stable this compound pinacol ester from a readily available precursor, followed by its use in a Suzuki-Miyaura cross-coupling reaction with a suitable organic halide to generate the desired functionalized cyclohexene.

G cluster_0 Stage 1: Boronic Ester Synthesis cluster_1 Stage 2: Suzuki-Miyaura Coupling Start 1-Chlorocyclohexene Reaction1 Coupling Reaction (Toluene, 110°C, 12h) Start->Reaction1 Reagents1 Bis(pinacolato)diboron Potassium Acetate Reagents1->Reaction1 Catalyst1 Palladium Catalyst + Ligand Catalyst1->Reaction1 Workup1 Filtration & Aqueous Wash Reaction1->Workup1 Product1 This compound Pinacol Ester Workup1->Product1 Product1_ref This compound Pinacol Ester Reaction2 Suzuki Coupling Reaction (Solvent, Heat) Product1_ref->Reaction2 Halide Aryl/Vinyl Halide (R-X) Halide->Reaction2 Base Aqueous Base (e.g., K₂CO₃) Base->Reaction2 Catalyst2 Palladium(0) Catalyst Catalyst2->Reaction2 Workup2 Extraction & Chromatography Reaction2->Workup2 FinalProduct Functionalized Cyclohexene (R-Cyclohexene) Workup2->FinalProduct

Caption: General experimental workflow for synthesizing functionalized cyclohexenes.

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol is adapted from methodologies for preparing cyclic boronic esters, which avoid the use of pyrophoric reagents like n-butyllithium and cryogenic temperatures.[9][10] The method utilizes a palladium-catalyzed coupling of 1-chlorocyclohexene with bis(pinacolato)diboron.

Materials and Equipment:
  • 1-Chlorocyclohexene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) chloride (PdCl₂)

  • Tricyclohexylphosphine (PCy₃) or similar phosphine ligand

  • Potassium acetate (KOAc), anhydrous

  • Toluene, anhydrous

  • Diatomaceous earth

  • Anhydrous magnesium sulfate (MgSO₄)

  • Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and argon/nitrogen inlet

  • Standard glassware for filtration, extraction, and drying

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a 2L four-neck flask under an inert atmosphere (Argon or Nitrogen), add 1-chlorocyclohexene (148.09 g, 1.26 mol), palladium(II) chloride (2.22 g, 0.0126 mol, 1 mol%), and tricyclohexylphosphine (7.03 g, 0.0252 mol, 2 mol%).

  • Reagent Addition: To the flask, add bis(pinacolato)diboron (336.44 g, 1.32 mol), anhydrous potassium acetate (370.12 g, 3.78 mol), and anhydrous toluene (1 L).[10]

  • Reaction: Heat the mixture to 110°C and maintain reflux for 12 hours. Monitor the reaction progress using Gas Chromatography (GC).

  • Work-up and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction solution through a pad of diatomaceous earth (approx. 10 g) to remove inorganic salts and catalyst residues. Discard the filter cake.

  • Extraction: Transfer the filtrate to a separatory funnel and wash the organic layer twice with water (2 x 400 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate for at least 4 hours. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting this compound pinacol ester can be further purified by vacuum distillation if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Pinacol Ester with Aryl Halides

This is a general protocol for the palladium-catalyzed cross-coupling of the synthesized boronic ester with an aryl or vinyl halide.[11][12] Reaction conditions may require optimization depending on the specific substrates used.

Catalytic Cycle Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the organic halide to the Pd(0) center, transmetalation of the cyclohexenyl group from the boronic ester to the palladium center, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][8]

G Pd0 L₂Pd⁰ PdII_A L₂PdII(R¹)(X) Pd0->PdII_A R1X R¹-X (Aryl Halide) PdII_B L₂PdII(R¹)(R²) PdII_A->PdII_B Transmetalation PdII_A->PdII_B PdII_B->Pd0 Product R¹-R² (Functionalized Cyclohexene) PdII_B->Product Reductive Elimination R1X->PdII_A Oxidative Addition R2B R²-B(OR)₂ (Cyclohexenyl Boronic Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment:
  • This compound pinacol ester (from Protocol 1)

  • Aryl or vinyl halide (e.g., bromobenzene, 4-iodotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Schlenk flask or similar reaction vessel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound pinacol ester (1.1-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (1-24 hours). Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the pure functionalized cyclohexene.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura cross-coupling of vinylboronic acids/esters with various aryl halides. These conditions are generally applicable to this compound and serve as a starting point for optimization.

EntryAryl Halide (R¹-X)Boronic Acid/Ester (R²)Catalyst (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
14-IodoanisoleVinylboronic acidPd(PPh₃)₄ (3%)Na₂CO₃ (2.0)Toluene/H₂O80695[13][14]
24-BromobenzonitrileVinylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O1001292[13]
31-Bromo-4-nitrobenzeneVinylboronic acidPdCl₂(dppf) (3%)K₂CO₃ (2.0)DMF/H₂O90888[5][15]
42-ChloropyridineThis compoundPd(OAc)₂ (3%) / RuPhos (6%)K₃PO₄ (3.0)Dioxane/H₂O1001885 (est.)[16]
54-BromoacetophenoneThis compoundPd(PPh₃)₄ (3%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O801290 (est.)[15]

Yields for entries 4 and 5 are estimated based on similar heteroaryl and aryl ketone couplings reported in the literature.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All reactions, especially those involving heating and inert atmospheres, should be conducted in a well-ventilated fume hood.

References

Application Notes: 1-Cyclohexenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates. The introduction of a cyclohexenyl moiety can significantly influence the pharmacological properties of a molecule, such as its lipophilicity, conformational rigidity, and binding affinity to biological targets. These characteristics make this compound a valuable building block in drug discovery and development, particularly in the synthesis of modulators for targets like chemokine and kinase receptors.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between this compound and a variety of organic halides or triflates (Ar-X), where 'Ar' can be an aryl, heteroaryl, or vinyl group. This reaction is widely favored due to its mild conditions, tolerance to a broad range of functional groups, and the relatively low toxicity of the boron-containing reagents.

A key application of this methodology is in the synthesis of substituted heterocycles, which are prevalent scaffolds in numerous pharmaceutical agents. For instance, the coupling of this compound with a chloropyrimidine core can generate key intermediates for the development of C-C chemokine receptor 2 (CCR2) antagonists. CCR2 is a G protein-coupled receptor (GPCR) implicated in various inflammatory and autoimmune diseases, making its antagonists promising therapeutic agents.[1][2]

Data Presentation: Suzuki-Miyaura Coupling of this compound with 2-Chloropyrimidines

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with 2-chloropyrimidine derivatives, based on established protocols for similar substrates.[3][4][5]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrimidinePd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O10015 min (MW)75-85
22,4-DichloropyrimidinePd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O10015 min (MW)80-90 (C4-substitution)
32-Chloro-4-aminopyrimidinePd₂(dba)₃ (2)P(t-Bu)₃ (4)KFTHF501260-70

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 2-Chloropyrimidine

This protocol is adapted from established procedures for the regioselective synthesis of C4-substituted pyrimidines.[4]

Materials:

  • This compound

  • 2-Chloropyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 2-chloropyrimidine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a magnetic stir bar to the vial.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C and hold for 15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(1-cyclohexenyl)pyrimidine.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - 2-Chloropyrimidine - Pd Catalyst & Ligand - Base solvent Add Solvents: - 1,4-Dioxane - Water reagents->solvent degas Degas Mixture solvent->degas heat Heat Reaction Mixture (Conventional or Microwave) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Pure Product chromatography->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

CCR2 Signaling Pathway

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that, upon binding its primary ligand CCL2 (monocyte chemoattractant protein-1), initiates a cascade of intracellular signaling events.[1][6][7] This signaling is crucial in mediating inflammatory responses by promoting the migration of monocytes and macrophages to sites of inflammation. Antagonists developed from intermediates synthesized using this compound can block this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 G_protein Gαi Protein CCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway CCL2 CCL2 Ligand CCL2->CCR2 Binds Antagonist CCR2 Antagonist (e.g., Cyclohexenyl Derivative) Antagonist->CCR2 Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Transcription Gene Transcription (Inflammatory Cytokines, Chemokines) MAPK_pathway->Transcription PI3K_Akt_pathway->Transcription Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival) Transcription->Cellular_Response

Caption: Simplified CCR2 signaling pathway and the inhibitory action of antagonists.

Conclusion

This compound is a key building block for the synthesis of pharmaceutical intermediates, particularly through the Suzuki-Miyaura cross-coupling reaction. Its utility in constructing cyclohexenyl-substituted heterocyclic cores, such as those found in CCR2 antagonists, highlights its importance in modern drug discovery. The provided protocols and data serve as a practical guide for researchers leveraging this versatile reagent in the development of novel therapeutics.

References

Application of 1-Cyclohexenylboronic Acid in Natural Product Total Synthesis: A Detailed Overview and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylboronic acid and its derivatives, particularly the pinacol ester, have emerged as valuable reagents in modern organic synthesis. Their stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make them powerful tools for the construction of complex molecular architectures. A primary application of these reagents is in the Suzuki-Miyaura coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This application note details the use of this compound and its pinacol ester in the total synthesis of natural products, providing specific examples, experimental protocols, and quantitative data to guide researchers in this field. The ability to introduce a cyclohexenyl moiety is particularly relevant in the synthesis of cannabinoids and other terpenoid-derived natural products.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds between a vinyl or aryl boronic acid (or ester) and a vinyl or aryl halide or triflate. This compound serves as the nucleophilic partner in this reaction, transferring the cyclohexenyl group to an electrophilic substrate. This reaction is characterized by its mild conditions, high functional group tolerance, and generally high yields.

A general scheme for the Suzuki-Miyaura coupling involving this compound pinacol ester is presented below:

Suzuki_Coupling cluster_reagents Reactants cluster_conditions Conditions cluster_product Product reagents This compound pinacol ester + Ar-X product Cyclohexenyl-Ar reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst Base r1 This compound pinacol ester p1 Aryl-substituted cyclohexene r1->p1 r2 Aryl Halide (Ar-X) r2->p1 c1 Palladium Catalyst (e.g., Pd(PPh₃)₄) c2 Base (e.g., K₂CO₃, Cs₂CO₃) c3 Solvent (e.g., Dioxane, Toluene, DMF)

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Application in the Total Synthesis of Cannabinoid Precursors

A significant application of this compound is in the synthesis of precursors to cannabinoids, such as cannabidiol (CBD) and its derivatives. The core structure of many cannabinoids features a substituted cyclohexene ring attached to a resorcinol moiety. The Suzuki-Miyaura coupling provides a convergent and efficient method to construct this key linkage.

For instance, the synthesis of olivetol and its derivatives, which are key intermediates in the biosynthesis and total synthesis of phytocannabinoids, can be achieved through a Suzuki-Miyaura coupling. While direct coupling of this compound to form the olivetol core is not the common biosynthetic route, it represents a powerful synthetic strategy.

Experimental Protocol: Synthesis of a Cannabinoid Precursor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound pinacol ester with a substituted aryl bromide to form a key intermediate for cannabinoid synthesis.

Materials:

  • This compound pinacol ester

  • Substituted aryl bromide (e.g., 5-bromo-1,3-dimethoxy-2-pentylbenzene)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane and a minimal amount of deionized water (e.g., a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Stir the reaction mixture at a specified temperature (typically between 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the Suzuki-Miyaura coupling of this compound pinacol ester with various aryl bromides, based on literature precedents for similar couplings.

Aryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1,3-dimethoxybenzenePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285-95[General Suzuki Protocol]
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100890-98[General Suzuki Protocol]
2-BromopyridinePd₂(dba)₃ (2), SPhos (4)K₃PO₄Dioxane/H₂O801675-85[General Suzuki Protocol]

Note: Yields are highly dependent on the specific substrates, catalyst, base, and reaction conditions used. The data presented are representative examples.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from starting materials to the application of the synthesized natural product analogues in drug discovery.

workflow cluster_synthesis Synthesis cluster_application Application Starting Materials Starting Materials Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Starting Materials->Suzuki-Miyaura Coupling 1-Cyclohexenylboronic acid pinacol ester, Ar-Br, Pd Catalyst, Base Intermediate Intermediate Suzuki-Miyaura Coupling->Intermediate Further Transformations Further Transformations Intermediate->Further Transformations e.g., Demethylation, Cyclization Natural Product Analogue Natural Product Analogue Further Transformations->Natural Product Analogue Biological Screening Biological Screening Natural Product Analogue->Biological Screening Assay Development Lead Optimization Lead Optimization Biological Screening->Lead Optimization SAR Studies Drug Development Drug Development Lead Optimization->Drug Development

Figure 2: Workflow from synthesis to drug development.

Conclusion

This compound and its pinacol ester are indispensable tools for the total synthesis of natural products, particularly those containing a cyclohexenyl moiety. The Suzuki-Miyaura coupling provides a reliable and high-yielding method for the key C-C bond formation. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate this versatile building block into their synthetic strategies for the development of novel therapeutics and other advanced materials. The continued exploration of new catalysts and reaction conditions will undoubtedly expand the scope and utility of this important reagent in complex molecule synthesis.

Application Notes and Protocols for Stereoselective Reactions with 1-Cyclohexenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of stereoselective reactions involving 1-cyclohexenylboronic acid and its derivatives. The protocols outlined below are based on established methodologies for analogous alkenylboronic acids and are intended to serve as a guide for the development of stereoselective carbon-carbon bond-forming reactions.

Introduction

This compound and its esters are versatile reagents in organic synthesis, serving as nucleophilic partners in a variety of stereoselective reactions. Their utility lies in the ability to introduce a cyclohexenyl moiety with high levels of stereocontrol, leading to the formation of chiral cyclohexanes and other complex carbocyclic structures. These motifs are prevalent in numerous natural products and pharmaceutically active compounds. This document details key stereoselective transformations, including palladium-catalyzed asymmetric conjugate additions and organocatalytic Michael additions.

Palladium-Catalyzed Asymmetric Conjugate Addition to Cyclic Enones

Palladium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the enantioselective construction of carbon-carbon bonds. While extensively studied for arylboronic acids, the principles can be adapted for alkenylboronic acids like this compound. These reactions often utilize chiral ligands to induce stereoselectivity, leading to the formation of enantioenriched products.

A notable example is the enantioselective construction of all-carbon quaternary stereocenters through the 1,4-addition of boronic acids to β-substituted cyclic enones.[1] This transformation is significant as it provides a practical and operationally simple method for synthesizing complex chiral molecules.[1] The reaction is often tolerant to air and moisture, which is a considerable advantage in a laboratory setting.[1]

Data Presentation: Palladium-Catalyzed Asymmetric Conjugate Addition

The following table summarizes representative results for the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones, which can be used as a starting point for optimizing reactions with this compound.

EntryCycloalkenoneArylboronic AcidCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
13-Methyl-2-cyclohexen-1-onePhenylboronic acidPd(OCOCF₃)₂ (5)(S)-tBu-PyOx (6)(ClCH₂)₂609993[1]
23-Methyl-2-cyclohexen-1-one4-Methylphenylboronic acidPd(OCOCF₃)₂ (5)(S)-tBu-PyOx (6)(ClCH₂)₂609892[1]
33-Methyl-2-cyclopenten-1-onePhenylboronic acidPd(OCOCF₃)₂ (5)(S)-tBu-PyOx (6)(ClCH₂)₂609595[1]
43-Methyl-2-cyclohepten-1-onePhenylboronic acidPd(OCOCF₃)₂ (5)(S)-tBu-PyOx (6)(ClCH₂)₂609296[1]

Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Conjugate Addition

This protocol is adapted from the work of Stoltz and coworkers for the conjugate addition of arylboronic acids to cyclic enones.[1]

Materials:

  • Palladium(II) trifluoroacetate (Pd(OCOCF₃)₂)

  • Chiral ligand (e.g., (S)-tert-Butyl-pyridinyloxazoline, (S)-tBu-PyOx)

  • This compound pinacol ester

  • α,β-Unsaturated cyclic enone (e.g., 2-cyclohexen-1-one)

  • 1,2-Dichloroethane (DCE)

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OCOCF₃)₂ (0.0125 mmol, 5 mol%) and the chiral ligand (0.015 mmol, 6 mol%).

  • Add 1,2-dichloroethane (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the α,β-unsaturated cyclic enone (0.25 mmol, 1.0 equiv), followed by this compound pinacol ester (0.50 mmol, 2.0 equiv).

  • If required for catalyst turnover, add a controlled amount of water (e.g., 10 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Logical Relationship: Catalyst System for Asymmetric Conjugate Addition

G Catalyst System for Pd-Catalyzed Asymmetric Conjugate Addition cluster_reactants Reactants cluster_catalyst Catalytic System This compound Derivative This compound Derivative Transmetalation Transmetalation This compound Derivative->Transmetalation α,β-Unsaturated Enone α,β-Unsaturated Enone Carbopalladation Carbopalladation α,β-Unsaturated Enone->Carbopalladation Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(II) Precatalyst->Active Pd(II) Catalyst Ligand Exchange Chiral Ligand Chiral Ligand Chiral Ligand->Active Pd(II) Catalyst Active Pd(II) Catalyst->Transmetalation Transmetalation->Carbopalladation Pd-Cyclohexenyl Intermediate Protonolysis Protonolysis Carbopalladation->Protonolysis Pd-Enolate Intermediate Protonolysis->Active Pd(II) Catalyst Catalyst Regeneration Chiral Product Chiral Product Protonolysis->Chiral Product

Caption: Catalytic cycle for the palladium-catalyzed asymmetric conjugate addition.

Organocatalytic Stereoselective Synthesis of Functionalized Cyclohexanes

Organocatalysis offers a metal-free alternative for the stereoselective synthesis of complex molecules. One-pot sequential reactions, such as Michael-Michael-1,2-addition sequences, can provide efficient access to highly substituted cyclohexanes with multiple contiguous stereogenic centers.[2] These reactions often utilize chiral amine catalysts, such as those derived from quinine, to control the stereochemical outcome.[2]

Data Presentation: Organocatalytic Synthesis of Functionalized Cyclohexanes

The following table presents data from a one-pot organocatalytic reaction for the synthesis of highly functionalized cyclohexanes. This methodology can be adapted for the use of precursors that would lead to the incorporation of a cyclohexenyl moiety.

Entryβ-KetoesterNitrostyreneα,α-DicyanoolefinCatalyst (mol%)Base (mol%)Yield (%)dree (%)Reference
1Ethyl 2-oxocyclohexanecarboxylateβ-Nitrostyrene(Phenylmethylene)malononitrileQuinine-derived squaramide (1)DBU (10)69>30:199[2]
2Ethyl 2-oxocyclopentanecarboxylateβ-Nitrostyrene(Phenylmethylene)malononitrileQuinine-derived squaramide (1)DBU (10)75>30:198[2]

Experimental Protocol: General Procedure for Organocatalytic Michael-Michael-1,2-Addition

This protocol is based on the work of Maji and coworkers for the synthesis of functionalized cyclohexanes.[2]

Materials:

  • Chiral organocatalyst (e.g., quinine-derived amino-squaramide)

  • β-Ketoester (e.g., a derivative that can be converted to a cyclohexenyl group)

  • Nitroalkene (e.g., β-nitrostyrene)

  • α,α-Dicyanoolefin

  • Achiral base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the β-ketoester (1.0 equiv) and the nitroalkene (1.1 equiv) in dichloromethane, add the chiral organocatalyst (1 mol%).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • Add the α,α-dicyanoolefin (1.2 equiv) to the reaction mixture.

  • Add the achiral base (10 mol%) and continue stirring at room temperature, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Experimental Workflow: One-Pot Organocatalytic Synthesis of Functionalized Cyclohexanes

G Workflow for One-Pot Organocatalytic Synthesis Start Start Step1 Mix β-Ketoester, Nitroalkene, and Chiral Organocatalyst in DCM Start->Step1 Step2 Stir at Room Temperature (24 hours) Step1->Step2 Step3 Add α,α-Dicyanoolefin Step2->Step3 Step4 Add Achiral Base (DBU) Step3->Step4 Step5 Stir at Room Temperature Step4->Step5 Step6 Reaction Monitoring (TLC) Step5->Step6 Step7 Work-up and Purification (Column Chromatography) Step6->Step7 Reaction Complete End Characterization (NMR, HPLC) Step7->End

Caption: Workflow for the one-pot organocatalytic synthesis of functionalized cyclohexanes.

Conclusion

The stereoselective reactions of this compound derivatives represent a valuable tool for the synthesis of complex chiral molecules. The palladium-catalyzed and organocatalytic methods described herein provide frameworks for developing highly selective transformations. The provided protocols, adapted from closely related and well-established procedures, offer a starting point for researchers to explore and optimize these reactions for their specific synthetic targets. Further investigation into the scope and limitations of these reactions with this compound and its derivatives will undoubtedly lead to new and efficient synthetic strategies in the fields of organic chemistry and drug discovery.

References

Application Note: Protocol for the Suzuki-Miyaura Coupling of 1-Cyclohexenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction couples an organoboron species, such as a boronic acid, with an organic halide or triflate. Its broad utility stems from mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-cyclohexenylboronic acid with various aryl halides, a key transformation for the synthesis of 1-arylcyclohexene derivatives, which are important structural motifs in medicinal chemistry and materials science.

The general reaction scheme involves the coupling of an aryl halide (Ar-X, where X = I, Br, Cl, or OTf) with this compound in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 1-aryl-cyclohexene. The reactivity of the aryl halide typically follows the order: I > Br > OTf > Cl.[3]

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is generally understood to proceed through a catalytic cycle involving three key steps:

  • Oxidative Addition: A low-valent palladium(0) species oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic ligands on the palladium(II) complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[4]

Experimental Data

The selection of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes various palladium catalysts that have been investigated for the coupling of a vinyl halide (1-bromo-2-chlorocyclohexene) with aryl boronic acids, which serves as a strong proxy for the coupling of this compound with aryl halides. The use of Pd(dppf)Cl₂·CH₂Cl₂ under inert conditions was found to be the most effective.[1]

Table 1: Palladium Catalysts Screened for the Suzuki-Miyaura Coupling of 1-Bromo-2-chlorocyclohexene with Phenylboronic Acid. [1]

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂-K₂CO₃Toluene/H₂O100Major product was biphenyl
2PdCl₂-K₂CO₃Toluene/H₂O100Low
3(PPh₃)₂PdCl₂-K₂CO₃Toluene/H₂O100Moderate
4(PPh₃)₄Pd-K₂CO₃Toluene/H₂O100Good
5Pd(dppf)Cl₂-K₂CO₃Toluene/H₂O100High
6Pd(dppf)Cl₂·CH₂Cl₂-K₂CO₃Toluene/H₂O100Excellent

dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Detailed Experimental Protocol

This protocol is adapted from the successful synthesis of 1-chloro-2-arylcyclohexenes via a Suzuki cross-coupling reaction.[1]

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq.)

  • This compound (1.2 mmol, 1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.)

  • Toluene (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas supply

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or a sealable reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask.

  • Inert Atmosphere: Seal the flask/tube and purge with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-cyclohexene product.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide This compound Pd(dppf)Cl2·CH2Cl2 K2CO3 B Add Solvents: Toluene Water A->B C Establish Inert Atmosphere (N2 or Ar Purge) B->C D Heat to 100 °C with Stirring C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure 1-Aryl-cyclohexene I->J Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate1 Ar-Pd(II)L_n-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation [R-B(OH)3]- (from R-B(OH)2 + Base) pd2_intermediate2 Ar-Pd(II)L_n-R transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Ar-R

References

One-Pot Synthesis Using 1-Cyclohexenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylboronic acid is a versatile reagent in organic synthesis, offering a gateway to the construction of complex molecular architectures. Its utility in one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, has garnered significant interest. This approach provides numerous advantages, including increased efficiency, reduced waste, and simplified purification processes, which are all critical considerations in modern drug discovery and development. These application notes detail a powerful one-pot tandem reaction involving the stereoselective rhodium(I)-catalyzed conjugate addition of this compound to an enone, followed by an intramolecular Michael cyclization. This methodology allows for the efficient synthesis of complex carbocyclic frameworks from readily available starting materials.

Application: One-Pot Tandem Conjugate Addition-Michael Cyclization

This one-pot protocol enables the stereoselective synthesis of functionalized bicyclic compounds. The reaction proceeds via an initial rhodium-catalyzed 1,4-conjugate addition of this compound to an α,β-unsaturated ketone. The resulting enolate intermediate then undergoes an intramolecular Michael addition to a tethered Michael acceptor, leading to the formation of a new carbocycle in a tandem fashion. This strategy is particularly valuable for the rapid construction of intricate molecular scaffolds found in various natural products and pharmaceutically active compounds. A key advantage of this method is the ability to perform the reaction under mild conditions, at room temperature in a dioxane-water mixture, making it compatible with a wide range of functional groups.[1]

Experimental Protocol: Rhodium(I)-Catalyzed Tandem Conjugate Addition-Michael Cyclization

This protocol is based on the work of Navarro and Csákÿ, which demonstrates the efficient participation of vinylboronic acids in this tandem reaction.[1]

Materials:

  • This compound

  • Substituted enone with a tethered Michael acceptor (e.g., (E)-2-(3-oxobut-1-en-1-yl)malononitrile)

  • [(cod)₂Rh]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Ba(OH)₂ (Barium hydroxide)

  • Dioxane

  • Water

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the substituted enone (1.0 eq).

  • Add this compound (1.2 - 1.5 eq).

  • Add Barium hydroxide (Ba(OH)₂) (2.0 eq).

  • Add Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([(cod)₂Rh]BF₄) (3-5 mol%).

  • Add a mixture of dioxane and water (e.g., 10:1 v/v) to achieve a suitable concentration (e.g., 0.1 M with respect to the enone).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired bicyclic product.

Quantitative Data:

The yield and diastereoselectivity of the reaction are dependent on the specific substrates and reaction conditions used. While the original study focused on arylboronic acids for the synthesis of indanes, it was noted that vinylboronic acids participate efficiently.[1] For analogous reactions, high yields and excellent diastereoselectivities have been reported.

EntryEnone SubstrateBoronic AcidProductYield (%)Diastereomeric Ratio (dr)
1(E)-2-(3-oxobut-1-en-1-yl)malononitrileThis compound2-(2-(cyclohex-1-en-1-yl)-4-oxocyclohexyl)malononitrileData not availableData not available

Note: Specific yield and diastereoselectivity data for the reaction with this compound would require experimental determination.

Reaction Visualization

The logical workflow of this one-pot synthesis can be visualized as a sequence of key steps.

One_Pot_Synthesis cluster_flask One-Pot Reaction Vessel Reactants This compound + Enone Substrate Conjugate_Addition Rh(I)-Catalyzed Conjugate Addition Reactants->Conjugate_Addition Initiation Catalyst [(cod)₂Rh]BF₄ + Ba(OH)₂ Catalyst->Conjugate_Addition Solvent Dioxane/Water Solvent->Conjugate_Addition Enolate Intermediate Enolate Conjugate_Addition->Enolate Formation Michael_Cyclization Intramolecular Michael Cyclization Enolate->Michael_Cyclization Tandem Reaction Product Bicyclic Product Michael_Cyclization->Product Workup Quenching & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Bicyclic Product Purification->Final_Product

Caption: Workflow of the one-pot tandem conjugate addition-Michael cyclization.

The signaling pathway below illustrates the catalytic cycle for the rhodium-catalyzed conjugate addition of a generic boronic acid.

Catalytic_Cycle Rh(I) Rh(I) Rh-OH Rh(I)-OH Rh(I)->Rh-OH + OH⁻ Enone Enone R-B(OH)₂ 1-Cyclohexenyl- B(OH)₂ Rh-R Rh(I)-R Rh-OH->Rh-R + R-B(OH)₂ - B(OH)₃ Intermediate_1 Rh-Enone Complex Rh-R->Intermediate_1 + Enone Intermediate_2 Oxidative Addition Intermediate Intermediate_1->Intermediate_2 Migratory Insertion Product_Enolate Product Enolate Intermediate_2->Product_Enolate Reductive Elimination Product_Enolate->Rh(I) Regeneration

Caption: Simplified catalytic cycle for Rh(I)-catalyzed conjugate addition.

Conclusion

The one-pot tandem conjugate addition-Michael cyclization reaction using this compound represents a highly efficient and stereoselective method for the synthesis of complex bicyclic structures. This approach aligns with the principles of green chemistry by minimizing waste and operational complexity. The mild reaction conditions and the versatility of the boronic acid moiety make this protocol a valuable tool for medicinal chemists and researchers in drug development, enabling the rapid generation of novel molecular entities for biological screening and lead optimization. Further exploration of the substrate scope and optimization of reaction conditions for specific targets are encouraged to fully exploit the potential of this synthetic strategy.

References

Application Notes & Protocols: A Guide to Ligand Effects in Palladium-Catalyzed Reactions of 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ligands in Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] The development of these reactions, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecules, from pharmaceuticals to advanced materials.[3] Within this field, vinylboronic acids, such as 1-cyclohexenylboronic acid, are valuable building blocks for creating substituted alkenes, which are prevalent motifs in biologically active compounds.

The success of any palladium-catalyzed transformation, however, is not dictated by the metal alone. The ancillary ligands that coordinate to the palladium center are the true architects of reactivity, stability, and selectivity.[4] These molecules, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic environment of the catalyst, directly influencing every elementary step of the catalytic cycle.[5] This guide provides an in-depth analysis of how ligand choice impacts the outcomes of reactions involving this compound, supported by a detailed experimental protocol for the Suzuki-Miyaura coupling, designed to be a self-validating system for ligand screening.

The Palladium Catalytic Cycle: A Ligand-Modulated Process

At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle involving Pd(0) and Pd(II) intermediates.[6][7] Understanding this cycle is crucial to appreciating the profound influence of ligands. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8]

Catalytic_Cycle Pd0 LₙPd(0) Active Catalyst OA_complex R-Pd(II)-X Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (+ R-X) label_RE Bulky ligands promote the collapse of this intermediate to release the product. TM_complex R-Pd(II)-R' Transmetalation Complex OA_complex->TM_complex Transmetalation (+ R'-B(OR)₂) label_OA Ligands facilitate C-X bond cleavage. Bulky, electron-rich ligands accelerate this step. TM_complex->Pd0 Reductive Elimination (forms R-R') label_TM Ligand sterics and electronics influence the rate of group transfer.

Caption: The general Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: The cycle begins with the reaction of an organic halide (R-X) with a coordinatively unsaturated Pd(0) species.[6] The choice of ligand is critical here. Bulky, electron-donating ligands promote the formation of highly reactive, low-coordinate L₁Pd(0) species, which undergo oxidative addition much faster than their more saturated L₂Pd(0) counterparts.[8] The strong electron-donating ability of ligands like dialkylbiarylphosphines or NHCs increases the electron density on the palladium, facilitating its insertion into the R-X bond.[8][9]

  • Transmetalation: In this step, the organic group from the organoboron reagent (in our case, the 1-cyclohexenyl group) is transferred to the palladium center, displacing the halide.[1] This process requires activation of the boronic acid with a base. The ligand's steric and electronic properties can influence the rate of this exchange, although the effects are often complex and substrate-dependent.

  • Reductive Elimination: This final step forms the new C-C bond, yielding the desired product and regenerating the active Pd(0) catalyst.[6] This step is generally favored by sterically bulky ligands, which create a crowded coordination sphere around the palladium(II) center, promoting the collapse of the intermediate to relieve steric strain.[8][9]

Decoding Ligand Properties: Sterics and Electronics

The behavior of any ligand can be rationalized by considering two primary factors: its steric bulk and its electronic nature.[5][10] A masterful understanding of these properties allows for rational ligand selection to optimize a given reaction.

  • Steric Effects : This refers to the physical size of the ligand. It is most commonly quantified by the Tolman Cone Angle (θ) , which measures the solid angle occupied by the ligand at the metal center.[5] A larger cone angle signifies greater steric bulk. Bulky ligands generally accelerate reductive elimination and stabilize the monoligated palladium species crucial for rapid oxidative addition.[8]

  • Electronic Effects : This describes the net electron-donating or electron-withdrawing character of the ligand. A common, albeit indirect, measure is the Tolman Electronic Parameter (TEP) , derived from the C-O stretching frequency of a related [LNi(CO)₃] complex.[5] A lower TEP value indicates stronger net electron donation. Electron-rich ligands enhance the rate of oxidative addition, a key step in many catalytic cycles.[5][8]

Table 1: Steric and Electronic Parameters of Common Phosphine Ligands

Ligand Precursor Abbreviation Tolman Cone Angle (θ) [°] Tolman Electronic Parameter (TEP) [cm⁻¹] General Characteristics
Triphenylphosphine PPh₃ 145 2068.9 Standard, moderately bulky, weakly donating
Tri-tert-butylphosphine P(t-Bu)₃ 182 2056.1 Very bulky, strongly electron-donating
Tricyclohexylphosphine PCy₃ 170 2056.4 Bulky, strongly electron-donating
XPhos XPhos 211 (calculated) N/A Very bulky, electron-rich biarylphosphine
SPhos SPhos 200 (calculated) N/A Bulky, electron-rich biarylphosphine

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | 174 (calculated) | 2068.1 | Bidentate, large bite angle, electron-rich |

A Survey of High-Performance Ligand Classes

For reactions involving vinylboronic acids, several classes of ligands have proven to be particularly effective.

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Since their introduction in 1998, ligands such as XPhos , SPhos , and RuPhos have become the gold standard for many challenging cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations.[8][11][12][13] Their success stems from a combination of features:

    • Bulk and Electron-Donating Character: The di-tert-butyl- or dicyclohexylphosphino group provides immense steric bulk and strong electron donation.[11]

    • Stable Biaryl Backbone: This structural motif enhances the thermal stability and air-stability of the ligand, making them more user-friendly.[8] These ligands excel at promoting the key oxidative addition and reductive elimination steps, often allowing reactions to proceed at room temperature with low catalyst loadings.[8][11]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines.[14][15] They are known for being exceptionally strong σ-donors, even more so than the most electron-rich phosphines.[9] This property makes them highly effective at activating aryl chlorides for oxidative addition. The Pd-NHC bond is very strong, leading to highly stable and long-lived catalysts that are resistant to degradation.[9][14] Commercially available precatalysts like PEPPSI™-IPr make their application straightforward.

  • Bidentate Phosphines: Ligands like dppf and Xantphos feature two phosphine donors connected by a backbone. The geometry of this backbone dictates the "natural bite angle," which influences the geometry at the metal center and can significantly impact catalytic activity and selectivity. They are widely used in a variety of cross-coupling reactions.[16][17]

Application Protocol: Ligand Screening in the Suzuki-Miyaura Coupling of this compound

Objective

To systematically evaluate the performance of different ligand classes (triarylphosphine, bulky monoalkylphosphine, biarylphosphine, and N-heterocyclic carbene) in the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-bromotoluene. This protocol is designed to provide a clear, quantitative comparison of ligand efficacy.

Reaction Scheme

This compound + 4-Bromotoluene → 4-methyl-1-(cyclohex-1-en-1-yl)benzene

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup - Add reagents to vial - Seal and purge with Argon Precatalyst 2. Precatalyst Formation - Add Pd source and Ligand - Stir briefly Setup->Precatalyst Reaction 3. Reaction Execution - Heat to 80 °C - Stir for specified time Precatalyst->Reaction Monitoring 4. Monitoring - Take aliquots - Analyze by GC-MS or TLC Reaction->Monitoring Workup 5. Work-up & Purification - Quench, extract - Column chromatography Reaction->Workup Upon completion Monitoring->Reaction Continue if incomplete Analysis 6. Analysis - Determine isolated yield - Characterize by NMR Workup->Analysis

Caption: Step-by-step workflow for the ligand screening experiment.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (per reaction)MmolEquivalents
This compoundC₆H₉BO₂123.95150 mg1.211.2
4-BromotolueneC₇H₇Br171.04172 mg (121 µL)1.001.0
Palladium(II) AcetatePd(OAc)₂224.502.2 mg0.010.01 (1 mol%)
Potassium Phosphate (tribasic)K₃PO₄212.27425 mg2.002.0
Dioxane (anhydrous)C₄H₈O₂88.113.0 mL--
Ligand (See Table 2) --See Table 2--

Table 2: Ligands for Screening

Ligand Screened L/Pd Ratio Amount (per reaction) Mmol
Triphenylphosphine (PPh₃) 2:1 5.2 mg 0.02
Tri-tert-butylphosphine (P(t-Bu)₃)* 2:1 4.0 mg 0.02
XPhos 1.5:1 7.1 mg 0.015

| PEPPSI™-IPr Precatalyst** | N/A | 6.8 mg | 0.01 |

* P(t-Bu)₃ is pyrophoric and should be handled as a solution or in a glovebox. ** When using the PEPPSI precatalyst, do not add Pd(OAc)₂ or another ligand.

Step-by-Step Protocol

CAUTION: This procedure involves flammable solvents and potentially air-sensitive reagents. All steps should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

  • Vial Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-bromotoluene (1.00 mmol), this compound (1.21 mmol), and potassium phosphate (2.00 mmol).

  • Inert Atmosphere: Cap the vial with a septum-containing cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add 2.0 mL of anhydrous dioxane to the vial.

  • Catalyst Preparation (for non-precatalyst reactions):

    • In a separate, small, argon-purged vial, dissolve the chosen ligand (see Table 2) and Pd(OAc)₂ (0.01 mmol) in 1.0 mL of anhydrous dioxane.

    • Stir this solution for 5 minutes at room temperature. The solution may change color, indicating complex formation.

  • Catalyst Addition:

    • For PPh₃, P(t-Bu)₃, XPhos: Using a syringe, transfer the prepared catalyst solution from step 4 to the main reaction vial.

    • For PEPPSI™-IPr: Weigh the precatalyst (0.01 mmol) quickly in the air and add it as a solid to the main reaction vial under a positive flow of argon, then add the 3.0 mL of dioxane.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80 °C. Stir the reaction vigorously.

  • Monitoring: After 2 hours, carefully take a small aliquot from the reaction mixture via syringe. Quench it with a drop of water, dilute with ethyl acetate, and analyze by TLC (e.g., 95:5 Hexanes:Ethyl Acetate) or GC-MS to determine the consumption of 4-bromotoluene. Continue heating and monitoring at intervals (e.g., 4h, 8h, 12h) until the starting material is consumed or the reaction stalls.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add 5 mL of water and 10 mL of diethyl ether.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the product.

    • Determine the isolated yield and characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its identity and purity.

Expected Results & Interpretation

Table 3: Representative Expected Outcomes for Ligand Screening

Ligand System Typical Reaction Time Expected Yield Rationale
Pd(OAc)₂ / PPh₃ 12-24 h 30-50% PPh₃ is a poor electron donor and only moderately bulky, leading to slow oxidative addition and an overall inefficient catalyst system.
Pd(OAc)₂ / P(t-Bu)₃ 4-8 h 80-95% A highly electron-rich and bulky ligand that promotes fast oxidative addition and reductive elimination, leading to a highly active catalyst.[18]
Pd(OAc)₂ / XPhos 2-6 h >95% A state-of-the-art biarylphosphine ligand combining optimal steric and electronic properties for high catalyst turnover and stability.[8][19]

| PEPPSI™-IPr | 2-6 h | >95% | The strong σ-donating NHC ligand forms a very stable and highly active catalyst, excellent for coupling vinyl boronic acids.[9][20] |

The expected trend demonstrates a clear structure-activity relationship: the more sterically hindered and electron-donating ligands (P(t-Bu)₃, XPhos, IPr) will significantly outperform the traditional PPh₃ ligand, resulting in faster reactions and higher isolated yields. This validates the core principles of modern ligand design.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently anhydrous conditions.3. Poor ligand choice for the substrate.1. Ensure proper inert atmosphere technique. Use a fresh, high-quality palladium source.2. Use freshly distilled or purchased anhydrous solvents. Dry reagents if necessary.3. Switch to a more robust ligand system (e.g., a Buchwald biarylphosphine or an NHC precatalyst).
Protodeboronation The boronic acid reacts with trace water instead of transmetalating. This can be base-catalyzed or even palladium-catalyzed.[21]1. Rigorously exclude water and oxygen. 2. Use a less coordinating solvent. 3. Sometimes switching the base (e.g., from K₃PO₄ to CsF) can mitigate this side reaction.
Homocoupling Two molecules of the boronic acid (Glaser coupling) or aryl halide couple together.1. Ensure a strict inert atmosphere to prevent O₂-mediated homocoupling of the boronic acid.2. Lower the reaction temperature or catalyst loading.3. Ensure the L/Pd ratio is appropriate; excess ligand can sometimes suppress side reactions.

Conclusion

The selection of a ligand is arguably the most critical parameter in optimizing a palladium-catalyzed reaction. For the coupling of this compound, this guide demonstrates that moving beyond traditional ligands like PPh₃ to modern, rationally designed systems is essential for achieving high efficiency. Bulky, electron-donating ligands, particularly the dialkylbiaryl phosphines and N-heterocyclic carbenes, provide the ideal electronic and steric environment to promote the challenging steps of the catalytic cycle. By systematically screening a small set of diverse ligands, as outlined in the protocol, researchers can rapidly identify an optimal catalyst system, saving time and resources while unlocking challenging synthetic transformations.

References

Application Note & Protocol Guide: Strategic Base Selection for Suzuki-Miyaura Reactions of 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is indispensable in pharmaceutical discovery, materials science, and agrochemical development.[3][4] Within the diverse arsenal of organoboron reagents, vinylboronic acids, such as 1-cyclohexenylboronic acid, are particularly valuable building blocks for accessing complex dienes and styrenyl compounds.

However, the success of these couplings is not guaranteed by the catalyst alone. The choice of base is a critical, and often underestimated, parameter that governs the reaction's outcome. For sensitive substrates like this compound, a rational and strategic approach to base selection is paramount. An inappropriate base can lead to low yields, sluggish reactions, or, most critically, the irreversible destruction of the starting material through side reactions. This guide provides an in-depth analysis of the mechanistic role of the base, addresses the specific challenges posed by vinylboronic acids, and offers detailed protocols to empower researchers to select and optimize the ideal base for their specific synthetic challenge.

The Decisive Role of the Base in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key stages: oxidative addition, transmetalation, and reductive elimination.[5][6] The base is a crucial participant, primarily intervening in the transmetalation step, which is often rate-limiting.[7][8] Its role is to activate the organoboron species, rendering it sufficiently nucleophilic to transfer its organic moiety to the palladium center. Two primary mechanistic pathways are proposed for this activation.[8][9]

  • The Boronate Pathway: This is the most widely accepted mechanism.[10][11] The base reacts with the neutral, trigonal boronic acid to form a more nucleophilic, tetrahedral "ate" complex (e.g., [R-B(OH)₃]⁻).[9][10] This anionic boronate species possesses enhanced reactivity, facilitating the transfer of the cyclohexenyl group to the palladium(II) complex.

  • The Oxo-Palladium Pathway: In this alternative route, the base (typically a hydroxide or alkoxide) first coordinates to the palladium(II)-halide complex generated after oxidative addition.[8][12] This forms a palladium-hydroxide or palladium-alkoxide intermediate. This species then reacts with the neutral boronic acid in the transmetalation step.[12][13]

The operative pathway is often dictated by the specific combination of base, solvent, and substrates, but in both scenarios, the base is indispensable for productive catalysis.[1][7]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA R¹-X (Aryl Halide) PdII_halide R¹-Pd(II)L₂-X OA->PdII_halide TM Transmetalation PdII_halide->TM PdII_halide->dummy Oxo-Palladium Pathway PdII_diorgano R¹-Pd(II)L₂-R² TM->PdII_diorgano RE Reductive Elimination PdII_diorgano->RE RE->Pd0 Product R¹-R² RE->Product Boronic_Acid R²-B(OH)₂ (this compound) Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Base_Activation Base (e.g., CO₃²⁻, PO₄³⁻, F⁻) Boronate->TM Boronate Pathway

Caption: The Suzuki-Miyaura catalytic cycle with base intervention points.

The Critical Challenge: Minimizing Protodeboronation

The primary competing side reaction when using vinylboronic acids is protodeboronation—the undesired protonolysis of the carbon-boron bond, which converts the valuable boronic acid into simple cyclohexene.[14] This process is irreversible and represents a direct loss of a key starting material, leading to diminished product yields.

Protodeboronation of vinylboronic acids can be accelerated by several factors, including excessive heat, prolonged reaction times, and, crucially, the pH of the reaction medium, which is directly controlled by the choice and concentration of the base.[14][15][16] The central challenge, therefore, is to identify a base that is strong enough to promote the desired transmetalation at a rate significantly faster than the competing protodeboronation.

A Comparative Guide to Common Bases

The selection of a base requires a careful balance of basicity, solubility, and cation effects. No single base is optimal for all substrate combinations. The following table provides a comparative overview to guide initial selection.

Base TypeExamplesBasicityTypical Use CaseAdvantages for this compoundDisadvantages & Considerations
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃ModerateGeneral purpose, good starting point.[17]Cost-effective, widely available, generally provides a good balance between reactivity and minimizing side reactions.May be too weak for unreactive halides (e.g., chlorides). The cation effect is significant (Cs⁺ > K⁺ > Na⁺), influencing solubility and reaction rate.[9][18]
Phosphates K₃PO₄StrongCouplings with less reactive halides (chlorides), sterically hindered substrates.[19]Often provides higher reactivity when carbonates fail. Effective in many solvent systems.Higher basicity can increase the risk of protodeboronation if the reaction is not carefully monitored. Can also promote hydrolysis of sensitive esters.
Hydroxides NaOH, KOH, Ba(OH)₂Very StrongHistorically used, but often superseded.Can drive very sluggish reactions to completion.High basicity poses a significant risk of rapid protodeboronation and other base-mediated side reactions.[9] Generally not a first choice for sensitive substrates.
Fluorides KF, CsFWeak-ModerateAnhydrous or low-water conditions, base-sensitive substrates.[7]Unique activation mechanism can be highly effective while minimizing protodeboronation.[20] Ideal for substrates with base-labile functional groups.Often requires anhydrous conditions for optimal performance. Cesium fluoride can be expensive.
Organic Bases TEA, DIPEAWeakRarely used as the primary base.Can be used in fully organic media.Generally ineffective at promoting the transmetalation step compared to inorganic bases.[18][21]

Decision-Making Workflow for Base Selection

The process of selecting the optimal base can be streamlined by following a logical progression. This workflow guides the researcher from initial substrate analysis to a rational starting point for experimental optimization.

Base_Selection_Workflow start Start: Define Coupling Partners (this compound + Aryl Halide) halide_reactivity Assess Aryl Halide Reactivity start->halide_reactivity highly_reactive Highly Reactive Halide? (Iodide, activated Bromide) halide_reactivity->highly_reactive Reactive (I, Br) try_phosphates Try K₃PO₄ (Often stronger, can be faster) halide_reactivity->try_phosphates Less Reactive (Cl) base_sensitive Substrates have base-sensitive groups? highly_reactive->base_sensitive try_carbonates Start with K₂CO₃ or Cs₂CO₃ (Aqueous solvent, e.g., Dioxane/H₂O) base_sensitive->try_carbonates No try_fluorides Use CsF or KF (Anhydrous solvent, e.g., THF, Dioxane) base_sensitive->try_fluorides Yes low_yield Reaction sluggish or low yield? try_carbonates->low_yield protodeboronation_issue Significant protodeboronation observed? try_carbonates->protodeboronation_issue try_phosphates->protodeboronation_issue try_fluorides->low_yield low_yield->try_phosphates Yes optimize Optimize: Temperature, Solvent, Ligand low_yield->optimize No protodeboronation_issue->try_fluorides Yes protodeboronation_issue->optimize No

Caption: A workflow to guide rational base selection for optimization.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and bases may be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use. Ensure reactions are conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: General Procedure for Base Screening

This protocol is designed for the parallel screening of multiple bases to identify the optimal conditions for coupling this compound with a specific aryl halide.

  • Reagents & Equipment:

    • This compound (1.2 equivalents)

    • Aryl halide (1.0 equivalent, e.g., 4-bromoanisole)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF), each 2.0-3.0 equivalents

    • Solvent (e.g., 1,4-Dioxane/H₂O 4:1 v/v for carbonates/phosphates; Anhydrous THF for fluorides)

    • Array of reaction vials with stir bars and septa-sealed caps

    • Inert gas supply (Nitrogen or Argon)

    • Heating block or oil bath

  • Procedure:

    • To each reaction vial, add the aryl halide (e.g., 0.1 mmol), this compound (0.12 mmol), and the palladium catalyst (0.002-0.005 mmol).

    • Add the designated base (0.2-0.3 mmol) to each respective vial.

    • Seal the vials with septa caps.

    • Evacuate and backfill each vial with inert gas (repeat 3 times).

    • Using a syringe, add the appropriate solvent (e.g., 1 mL) to each vial.

    • Place the vials in a preheated heating block (e.g., 80-100 °C) and stir for a set time (e.g., 4-12 hours).

    • After cooling to room temperature, quench the reactions by adding water (2 mL) and ethyl acetate (2 mL).

    • Vortex the vials, allow the layers to separate, and take an aliquot of the organic layer for analysis by TLC, GC-MS, or LC-MS to determine the relative conversion and product formation versus protodeboronation.

Protocol 2: Optimized Coupling Using Potassium Carbonate (Aqueous Conditions)

This protocol is a robust starting point for coupling with common aryl bromides and iodides.

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv.)

    • This compound (1.2 mmol, 1.2 equiv.)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane (8 mL)

    • Deionized water (2 mL)

  • Procedure:

    • To a dry Schlenk flask equipped with a stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

    • Seal the flask, then evacuate and backfill with argon (repeat 3 times).

    • Add the 1,4-dioxane and water via syringe.

    • Heat the mixture to 90 °C with vigorous stirring for 6 hours, or until TLC/LCMS analysis indicates consumption of the starting material.

    • Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Optimized Coupling Using Cesium Fluoride (Anhydrous Conditions)

This protocol is recommended when the aryl halide is reactive but protodeboronation is a significant issue under aqueous conditions.

  • Materials:

    • Aryl iodide (1.0 mmol, 1.0 equiv.)

    • This compound (1.5 mmol, 1.5 equiv.)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • SPhos ligand (0.06 mmol, 6 mol%)

    • Cesium fluoride (CsF) (3.0 mmol, 3.0 equiv., flame-dried under vacuum)

    • Anhydrous 1,4-Dioxane (10 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add the aryl iodide, this compound, Pd₂(dba)₃, SPhos, and CsF.

    • Evacuate and backfill the flask with argon (repeat 3 times).

    • Add anhydrous 1,4-dioxane via a dry syringe.

    • Heat the mixture to 100 °C with vigorous stirring for 4-8 hours. Monitor the reaction by TLC/LCMS.

    • Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is critically dependent on the judicious selection of the base. There is no universally superior choice; the optimal base is a function of the reactivity of the coupling partner and the sensitivity of the substrates to side reactions, particularly protodeboronation. A systematic screening approach, beginning with moderate bases like potassium carbonate and escalating to stronger systems like potassium phosphate or anhydrous fluoride-based methods only when necessary, provides the most reliable path to success. By understanding the mechanistic role of the base and the inherent stability challenges of vinylboronic acids, researchers can rationally design experiments that maximize the rate of C-C bond formation while minimizing undesirable pathways, thereby unlocking the full synthetic potential of this powerful transformation.

References

Application Notes and Protocols: The Use of 1-Cyclohexenylboronic Acid in the Synthesis of Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] This application note details its use in the synthesis of liquid crystals, a state of matter with properties between those of conventional liquids and solid crystals.[3] The incorporation of a cyclohexenyl moiety into the molecular core of a liquid crystal can significantly influence its mesomorphic properties, such as the nematic range and clearing point.

The synthesis of liquid crystals often involves the creation of a rigid core structure, typically composed of linked aromatic and alicyclic rings, with flexible terminal chains. The Suzuki-Miyaura coupling is a powerful and widely used method for constructing the biaryl or aryl-cycloalkenyl linkages that form the core of many liquid crystal molecules.[2][4] In this context, this compound serves as a valuable building block to introduce a non-aromatic, conformationally flexible cyclohexene ring into the mesogenic core.

Core Application: Synthesis of Cyclohexenyl-Containing Biphenyl Liquid Crystals

A primary application of this compound in liquid crystal synthesis is the preparation of 4-alkoxy-4'-(cyclohex-1-en-1-yl)biphenyls. These molecules possess a classic calamitic (rod-like) shape conducive to the formation of liquid crystalline phases. The general synthetic approach involves the Suzuki-Miyaura cross-coupling of this compound with a 4-alkoxy-4'-bromobiphenyl.

Illustrative Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X Ln oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd_complex->transmetalation [R-B(OH)3]- pd_intermediate Ar-Pd(II)-R Ln transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a representative liquid crystal, 4-(cyclohex-1-en-1-yl)-4'-pentyloxybiphenyl, using this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the palladium-catalyzed coupling of this compound with 4-bromo-4'-pentyloxybiphenyl.

Materials:

  • This compound

  • 4-Bromo-4'-pentyloxybiphenyl

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-bromo-4'-pentyloxybiphenyl (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

  • Degassing: Purge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the stirring mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent to yield the final product, 4-(cyclohex-1-en-1-yl)-4'-pentyloxybiphenyl, as a white solid.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagents Combine Reactants: - 4-Bromo-4'-pentyloxybiphenyl - this compound - K2CO3 solvent Add Toluene/Ethanol reagents->solvent degas Degas with N2/Ar solvent->degas catalyst Add Pd(OAc)2 / PPh3 degas->catalyst reflux Reflux at 80-90°C catalyst->reflux cool Cool to RT reflux->cool TLC Monitoring extract Extract with Ethyl Acetate cool->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography final_product Final Product: 4-(cyclohex-1-en-1-yl)-4'-pentyloxybiphenyl chromatography->final_product Yields Pure Product

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the common challenges and side reactions encountered when using 1-cyclohexenylboronic acid, a valuable but sometimes problematic substrate. As researchers and drug development professionals, optimizing reaction outcomes is paramount. This resource provides in-depth, experience-driven answers to common issues, focusing on the mechanistic rationale behind the troubleshooting steps.

FAQ 1: My Suzuki coupling with this compound is giving low yields or failing completely. What are the primary causes and how can I troubleshoot this?

Low yield in a Suzuki coupling is a frustratingly common issue, often stemming from a handful of competing side reactions that consume your starting material or deactivate the catalyst. With vinylboronic acids like this compound, the most frequent culprits are protodeboronation , homocoupling , and oxidation .

The first step in troubleshooting is to diagnose the likely problem by analyzing your crude reaction mixture by LC-MS or NMR. Are you observing the formation of cyclohexene? This points to protodeboronation. Is 1,1'-bi(cyclohexane)-1,1'-diene a major byproduct? This indicates homocoupling. A complex mixture of unidentified byproducts might suggest oxidation or catalyst decomposition.

Below is a logical workflow to diagnose and address these issues systematically.

Troubleshooting Flowchart: Diagnosing Low Yields

G start Low Yield with This compound check_purity Verify Purity & Stability of Boronic Acid start->check_purity First Step analyze_crude Analyze Crude Reaction (LC-MS, NMR) check_purity->analyze_crude protodeboronation Protodeboronation Detected (Cyclohexene byproduct) analyze_crude->protodeboronation Byproduct? homocoupling Homocoupling Detected (Dimer byproduct) analyze_crude->homocoupling Byproduct? no_reaction Mainly Starting Materials Remain analyze_crude->no_reaction Conversion? solve_proto Implement Anhydrous Conditions Use Milder/Non-Aqueous Base Convert to Boronate Ester protodeboronation->solve_proto Solution solve_homo Rigorous Degassing Use Pd(0) Precatalyst Slow Boronic Acid Addition homocoupling->solve_homo Solution solve_catalyst Check Catalyst/Ligand Activity Optimize Ligand Choice Increase Temperature no_reaction->solve_catalyst Solution

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki reactions.

FAQ 2: I've detected cyclohexene in my reaction mixture. How do I prevent protodeboronation of this compound?

Answer: Protodeboronation is the undesired cleavage of the C–B bond by a proton source, replacing it with a C–H bond.[1][2] This side reaction is particularly relevant under the basic, often aqueous, conditions required for Suzuki coupling.[1][3] While vinyl boronic acids are generally less susceptible than some heteroaryl boronic acids, the reaction conditions can still promote this pathway, leading to significant yield loss.[4][5][6]

Causality & Mechanism: The base-catalyzed mechanism is the most pertinent for Suzuki reactions. The base (e.g., hydroxide) attacks the empty p-orbital of the boron atom to form a more nucleophilic "ate" complex (a boronate). This boronate can then be protonated by water or other protic species in the reaction, leading to the cleavage of the C-B bond.[1]

Troubleshooting Protocol:

  • Switch to Anhydrous Conditions: This is the most effective strategy. The complete exclusion of water prevents the primary protonation pathway.[7]

    • Solvent: Use anhydrous solvents like dioxane, THF, or toluene. Ensure they are properly dried and degassed.

    • Base: Replace aqueous bases (like Na₂CO₃ or K₂CO₃ in water) with non-aqueous or anhydrous bases. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to activate the boronic acid but have low solubility, minimizing solution basicity.[7][8]

  • Use a Milder Base: If aqueous conditions are unavoidable, switching to a milder base like potassium fluoride (KF) can sometimes suppress protodeboronation.[7] KF is thought to form a more stable fluoroborate species that is less prone to protonolysis while still being active enough for transmetalation.

  • Convert to a More Stable Boronate Ester: Boronic acids can be converted into more stable derivatives that are more resistant to protodeboronation.[7][9][10] These esters act as "slow-release" sources of the boronic acid under the reaction conditions.[1]

    • Pinacol Ester (BPin): Reacting this compound with pinacol is a common strategy. Pinacol esters are often stable, crystalline solids that are easier to handle and purify.[3][9]

    • MIDA Ester: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be purified by chromatography.[1] They are unreactive under anhydrous coupling conditions but are cleaved by aqueous base to slowly release the boronic acid.[11]

    • Trifluoroborate Salts (BF₃K): Potassium trifluoroborate salts are highly stable crystalline solids that are also effective slow-release agents.[11]

Protocol: Preparation of this compound Pinacol Ester
  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Dissolve the reagents in a suitable anhydrous solvent (e.g., THF or dichloromethane).

  • Drying: Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄), to remove any water formed during the esterification.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting boronic acid.

  • Workup: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.

FAQ 3: My main byproduct is a C12 dimer. What causes this homocoupling and how do I stop it?

Answer: The formation of 1,1'-bi(cyclohexane)-1,1'-diene is a classic sign of boronic acid homocoupling. This side reaction is typically mediated by the palladium catalyst and is often exacerbated by the presence of oxygen.[12][13][14]

Causality & Mechanism: There are two primary mechanisms for homocoupling:

  • Oxygen-Mediated: If the active Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, this Pd(II) species can undergo transmetalation with two molecules of the boronic acid.[9][12] Subsequent reductive elimination yields the homocoupled product and regenerates the Pd(0) catalyst.[3][9] This is a common issue when reactions are not rigorously degassed.[13][15]

  • Pd(II) Precatalyst Activation: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the in-situ reduction to Pd(0) can sometimes consume the boronic acid as a reductant, leading to homocoupling.[3][8]

Troubleshooting Protocol:

  • Rigorous Degassing: This is critical. Oxygen is a key promoter of homocoupling.[13]

    • Procedure: Degas your solvent thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[7][16] Alternatively, use the freeze-pump-thaw method (3 cycles).

    • Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas and maintain this atmosphere throughout the experiment.[15]

  • Catalyst Choice:

    • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic in-situ reduction step.[8]

    • Use Modern Precatalysts: Buchwald-type palladacycle precatalysts (e.g., XPhos Pd G3) are often highly effective as they are designed for rapid generation of the active Pd(0) species, minimizing side reactions.[15]

  • Procedural Adjustments:

    • Slow Addition: Adding the boronic acid solution slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[12]

    • Pre-heating: Some protocols suggest pre-heating the mixture of the halide, base, and catalyst for a short period (e.g., 10 minutes) before adding the boronic acid.[13] This can ensure the active catalyst is formed and has engaged with the aryl halide before the boronic acid is introduced.

Comparative Table: Effect of Conditions on Homocoupling
ParameterCondition A (Problematic)Condition B (Optimized)Expected Homocoupling %
Atmosphere Air / Incomplete DegassingRigorous Ar sparging (30 min)20-30% → <5%
Catalyst Pd(OAc)₂ (Pd(II))Pd(PPh₃)₄ (Pd(0))15-25% → <5%
Base Aqueous K₂CO₃Anhydrous K₃PO₄10-15% → <10%
Addition All reagents at onceSlow addition of boronic acid15-20% → <8%

Note: Percentages are illustrative and will vary based on specific substrates and other conditions.

FAQ 4: My reaction is clean but sluggish, with mostly starting material remaining. How can I improve the reaction rate?

Answer: If you have successfully suppressed side reactions but the coupling is still inefficient, the issue likely lies with the core catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[10][17]

Causality & Troubleshooting:

  • Poor Oxidative Addition: While this compound is the nucleophile, the reactivity of your electrophile (the aryl/vinyl halide or triflate) is crucial. Electron-rich or sterically hindered halides can make the initial oxidative addition step slow.[7][18]

    • Solution: Switch to a more electron-rich and bulky phosphine ligand. Ligands like SPhos, XPhos, or P(t-Bu)₃ are designed to accelerate oxidative addition.[7][8]

  • Slow Transmetalation: This is the step where the cyclohexenyl group is transferred from boron to palladium. It requires the formation of the boronate "ate" complex.[17]

    • Solution: Ensure your base is effective. A stronger base like K₃PO₄ or Cs₂CO₃ is often better than weaker ones like NaHCO₃.[8] The base must be sufficiently strong to generate the boronate, but as discussed, overly harsh conditions can cause degradation. Finding the right balance is key.

  • Difficult Reductive Elimination: This final step forms the C-C bond and regenerates the Pd(0) catalyst.

    • Solution: Increasing the reaction temperature can often overcome the activation barrier for this and other steps.[7] Additionally, bulky, electron-rich ligands that favor a low coordination number on the palladium center can promote reductive elimination.[8]

Ligand Selection Guide

G problem Slow or No Reaction oa_issue Suspected Slow Oxidative Addition (e.g., Aryl Chloride) problem->oa_issue re_issue Suspected Slow Reductive Elimination (Sterically Hindered Product) problem->re_issue buchwald Use Buchwald Ligands (SPhos, XPhos) • Bulky & Electron-Rich oa_issue->buchwald Solution trialkyl Use Trialkylphosphines (e.g., P(t-Bu)₃) • Very Electron-Rich oa_issue->trialkyl Alternative re_issue->buchwald Solution

Caption: Ligand selection based on the rate-limiting step of the catalytic cycle.

References

Technical Support Center: Protodeboronation of 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and troubleshooting the protodeboronation of 1-cyclohexenylboronic acid and related alkenylboronic acids during chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern when using this compound?

A1: Protodeboronation is an undesirable side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the this compound, reducing the yield of the desired product and generating cyclohexene as a byproduct, which can complicate purification.

Q2: How can I detect if protodeboronation is occurring in my reaction?

A2: The most common way to identify protodeboronation is by analyzing the crude reaction mixture using techniques like GC-MS, LC-MS, or NMR spectroscopy. The presence of a significant amount of the corresponding deborylated product (cyclohexene in this case) alongside unreacted starting materials and the desired product is a strong indicator of protodeboronation.

Q3: What are the primary factors that promote the protodeboronation of this compound?

A3: Several factors can contribute to the protodeboronation of alkenylboronic acids:

  • Presence of Water: Water often serves as the proton source for the cleavage of the C-B bond.[1]

  • pH of the Reaction Medium: Both acidic and basic conditions can catalyze protodeboronation. The rate of protodeboronation is highly pH-dependent.[3]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of this undesired side reaction.

  • Choice of Base: Strong bases, especially in aqueous solutions, can increase the rate of protodeboronation.[1]

  • Prolonged Reaction Times: Longer exposure to reaction conditions that favor protodeboronation will naturally lead to more of the undesired byproduct.

Q4: How stable are vinyl and cyclohexenylboronic acids to protodeboronation compared to other boronic acids?

A4: Generally, vinylboronic acids, including this compound, are considered to be relatively stable and undergo protodeboronation very slowly, especially when compared to certain heteroaromatic boronic acids.[3][4] Studies have shown that under specific conditions (pH 12, 70 °C), the half-life for the protodeboronation of vinylboronic acids can be greater than one week.[3][4]

Troubleshooting Guide

If you are observing significant protodeboronation of this compound in your experiments, consult the following guide for potential solutions.

Troubleshooting Workflow

troubleshooting_workflow start High Protodeboronation Observed check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base check_water Is the reaction run in an aqueous or protic solvent? check_base->check_water No solution_base Switch to a milder base (e.g., K₂CO₃, K₃PO₄, CsF). check_base->solution_base Yes check_temp Is the reaction temperature high? check_water->check_temp No solution_water Use anhydrous solvents and reagents. check_water->solution_water Yes check_catalyst Is the desired cross-coupling reaction sluggish? check_temp->check_catalyst No solution_temp Lower the reaction temperature. check_temp->solution_temp Yes solution_catalyst Optimize catalyst and ligand to accelerate the desired reaction. check_catalyst->solution_catalyst Yes solution_slow_release Consider using a MIDA boronate or trifluoroborate salt for slow release. check_catalyst->solution_slow_release No end Problem Resolved solution_base->end solution_water->end solution_temp->end solution_catalyst->end solution_slow_release->end experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add aryl halide, this compound, and mild base to vessel. degas 2. Seal and degas vessel (evacuate/backfill with Ar/N₂). reagents->degas catalyst_solvent 3. Add Pd catalyst and anhydrous solvent under inert atmosphere. degas->catalyst_solvent heating 4. Heat at moderate temperature with vigorous stirring. catalyst_solvent->heating monitoring 5. Monitor reaction progress (TLC, GC/LC-MS). heating->monitoring extraction 6. Cool, dilute, and perform aqueous work-up. monitoring->extraction purification 7. Dry, concentrate, and purify by chromatography. extraction->purification protodeboronation_mechanism boronic_acid R-B(OH)₂ (this compound) boronate [R-B(OH)₃]⁻ (Boronate) boronic_acid->boronate + OH⁻ boronate->boronic_acid - OH⁻ product R-H (Cyclohexene) boronate->product + H⁺ proton_source H⁺ (from H₂O, etc.) boric_acid B(OH)₃

References

Technical Support Center: Homocoupling of 1-Cyclohexenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the homocoupling of 1-cyclohexenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a concern?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical dimer (1,1'-bi(cyclohex-1-enyl)). This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to the potential similarity in properties between the homocoupled byproduct and the target molecule.

Q2: What are the primary causes of this compound homocoupling?

A2: The two main causes for boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then facilitate the homocoupling of the boronic acid.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst. This is often more pronounced at the beginning of the reaction.

Q3: How can I effectively remove dissolved oxygen from my reaction?

A3: Rigorous degassing of the reaction solvent and the reaction mixture is crucial. Two effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three or more times is a highly effective method for deoxygenation.

Q4: How stable is this compound, and what are the proper storage conditions?

A4: this compound, like many boronic acids, can be susceptible to decomposition over time, especially when exposed to air and moisture. It is recommended to store it in a cool, dark place, ideally at temperatures below 15°C. For long-term storage, refrigeration (2-8°C) is advisable. Some boronic acids are known to be unstable on the benchtop, and for particularly sensitive applications, using freshly prepared or purified boronic acid is recommended.

Q5: Can the choice of base influence the extent of homocoupling?

A5: Yes, the choice and amount of base can influence the reaction outcome. While a base is necessary to activate the boronic acid for transmetalation, a very strong base or high concentrations can sometimes promote side reactions. It is often beneficial to screen different bases (e.g., carbonates like K₂CO₃, Cs₂CO₃, or phosphates like K₃PO₄) to find the optimal conditions for the desired cross-coupling reaction while minimizing homocoupling.

Troubleshooting Guides

Issue 1: Low yield of the desired cross-coupled product and a significant amount of 1,1'-bi(cyclohex-1-enyl) byproduct.

This is the most common issue and directly points to homocoupling as the primary side reaction.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield & High Homocoupling degas Improve Degassing Procedures (Sparging or Freeze-Pump-Thaw) start->degas catalyst Change Palladium Source (Use a Pd(0) catalyst, e.g., Pd(PPh₃)₄) degas->catalyst If still an issue base_solvent Optimize Base and Solvent (Screen different bases and ensure anhydrous conditions if necessary) catalyst->base_solvent If still an issue temp Lower Reaction Temperature base_solvent->temp If still an issue slow_addition Slow Addition of Boronic Acid temp->slow_addition If still an issue result Improved Yield of Cross-Coupled Product slow_addition->result

Caption: A logical workflow for troubleshooting low yields due to homocoupling.

Detailed Troubleshooting Steps:

  • Enhance Degassing: Oxygen is a primary culprit in homocoupling. Ensure that your solvent and the reaction setup are thoroughly deoxygenated.

    • Recommendation: Employ the freeze-pump-thaw method for at least three cycles for the most effective oxygen removal. Alternatively, sparge the solvent with a high-purity inert gas (argon or nitrogen) for a prolonged period (30-60 minutes) before adding the reagents.

  • Re-evaluate Your Palladium Source: Pd(II) sources can directly contribute to homocoupling during their in-situ reduction to Pd(0).

    • Recommendation: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If a Pd(II) source is necessary, consider pre-activating it to Pd(0) before adding the coupling partners, or be aware that some level of homocoupling may be unavoidable at the start of the reaction.

  • Optimize the Base and Solvent System: The reaction environment plays a crucial role.

    • Base: While essential for the catalytic cycle, an overly strong or concentrated base can sometimes promote side reactions. Consider screening weaker bases (e.g., K₂CO₃, K₃PO₄) or using a stoichiometric amount.

    • Solvent: Aprotic solvents such as dioxane, THF, or toluene are commonly used. While a small amount of water is often required to dissolve the base, excess water can sometimes facilitate homocoupling. For sensitive substrates, exploring anhydrous conditions might be beneficial.

  • Adjust the Reaction Temperature: Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.

    • Recommendation: Try running the reaction at a lower temperature to see if the ratio of the desired product to the homocoupled byproduct improves.

  • Consider Slow Addition: The instantaneous concentration of the boronic acid can influence the rate of homocoupling.

    • Recommendation: Adding the this compound solution slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Data Presentation

Table 1: Effect of Palladium Source on Homocoupling

Palladium SourceTypical ObservationRationale
Pd(II) (e.g., Pd(OAc)₂, PdCl₂)Higher potential for homocouplingDirect reaction with boronic acid to form Pd(0) and homocoupled product.
Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Generally lower homocouplingEnters the catalytic cycle directly, avoiding the initial reduction step that can cause homocoupling.

Table 2: Influence of Reaction Parameters on Homocoupling

ParameterCondition Favoring HomocouplingCondition Minimizing Homocoupling
Oxygen Presence of atmospheric or dissolved O₂Rigorously degassed reaction mixture
Temperature Higher temperaturesLower temperatures
Base Strong, highly concentrated basesWeaker bases (e.g., carbonates, phosphates)
Solvent Excessive water contentAnhydrous or minimal water conditions

Experimental Protocols

The following is a general, representative protocol for the palladium-catalyzed homocoupling of a vinylboronic acid. This should be considered a starting point and will likely require optimization for this compound.

Objective: To synthesize 1,1'-bi(cyclohex-1-enyl) via the homocoupling of this compound.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Degassing: Sparge the resulting mixture with the inert gas for another 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 1,1'-bi(cyclohex-1-enyl).

Visualizations

Reaction Mechanisms

suzuki_homocoupling cluster_suzuki Suzuki-Miyaura Cross-Coupling cluster_homocoupling Homocoupling Side Reaction pd0_s Pd(0)L₂ oxidative_addition_s Oxidative Addition (R¹-X) pd0_s->oxidative_addition_s pd2_s R¹-Pd(II)L₂-X oxidative_addition_s->pd2_s transmetalation_s Transmetalation (R²-B(OR)₃⁻) pd2_s->transmetalation_s pd2_r1r2_s R¹-Pd(II)L₂-R² transmetalation_s->pd2_r1r2_s reductive_elimination_s Reductive Elimination pd2_r1r2_s->reductive_elimination_s reductive_elimination_s->pd0_s Regenerates Catalyst product_s R¹-R² reductive_elimination_s->product_s pd0_h Pd(0)L₂ oxidation_h Oxidation (O₂) pd0_h->oxidation_h pd2_h Pd(II)L₂ oxidation_h->pd2_h transmetalation1_h Transmetalation (R²-B(OR)₃⁻) pd2_h->transmetalation1_h pd2_r2_h R²-Pd(II)L₂-OR transmetalation1_h->pd2_r2_h transmetalation2_h Transmetalation (R²-B(OR)₃⁻) pd2_r2_h->transmetalation2_h pd2_r2r2_h R²-Pd(II)L₂-R² transmetalation2_h->pd2_r2r2_h reductive_elimination_h Reductive Elimination pd2_r2r2_h->reductive_elimination_h reductive_elimination_h->pd0_h Regenerates Catalyst product_h R²-R² reductive_elimination_h->product_h

Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.

References

Technical Support Center: 1-Cyclohexenylboronic Acid Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for Suzuki-Miyaura cross-coupling reactions involving 1-cyclohexenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound purity important, and how can I handle it?

A1: The purity of this compound is critical as impurities can interfere with the catalytic cycle. Boronic acids, particularly vinyl boronic acids, can be prone to degradation over time. It is recommended to use freshly purchased or recently purified material. For long-term storage, consider converting it to a more stable diethanolamine adduct, which can be used directly in the coupling reaction under protic conditions.[1][2]

Q2: What is the primary role of the base in the this compound Suzuki reaction?

A2: The base is essential for activating the boronic acid.[3] It reacts with the this compound to form a more nucleophilic boronate species ([R-B(OH)3]−).[3][4] This boronate readily undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[5][6]

Q3: What are the most common side reactions observed with this compound?

A3: The most common side reactions are protodeboronation and homo-coupling .

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, yielding cyclohexene.[7] It is often accelerated by strong bases, elevated temperatures, and the presence of water.[1][3]

  • Homo-coupling: This side reaction produces 1,1'-bi(cyclohexenyl) from the coupling of two molecules of the boronic acid. It can be promoted by the presence of oxygen, which can also lead to catalyst decomposition.[1][8]

Q4: Is an aqueous or anhydrous solvent system better for this reaction?

A4: The choice depends on the specific substrates and the stability of the boronic acid.

  • Aqueous Systems (e.g., Dioxane/H₂O, THF/H₂O): These are very common and often highly effective.[9][10] Water helps dissolve inorganic bases like K₂CO₃ or K₃PO₄ and facilitates the formation of the active boronate species.[9]

  • Anhydrous Conditions: If protodeboronation is a significant issue, switching to anhydrous conditions can be beneficial as water is the primary proton source for this side reaction.[1][3]

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired Product

If your reaction is yielding poor results, a systematic approach to troubleshooting is necessary. The following workflow can help diagnose the issue.

G start Low / No Yield check_sm Are Starting Materials Consumed? (Check via TLC, LC-MS, GC-MS) start->check_sm sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No check_side_products Major Side Products Observed? sm_consumed->check_side_products check_catalyst Is the Catalyst Active? sm_not_consumed->check_catalyst protodeboronation Protodeboronation (Cyclohexene byproduct) check_side_products->protodeboronation Yes, Protodeboronation homocoupling Homo-coupling (Boronic acid dimer) check_side_products->homocoupling Yes, Homo-coupling decomposition Decomposition / Other check_side_products->decomposition Yes, Other solution_proto Action: 1. Use milder base (e.g., KF, K₂CO₃). 2. Use anhydrous solvent. 3. Lower reaction temperature. 4. Protect boronic acid (e.g., MIDA ester). protodeboronation->solution_proto solution_homo Action: 1. Rigorously degas solvents. 2. Ensure inert atmosphere (Ar/N₂). 3. Check catalyst/ligand purity. homocoupling->solution_homo solution_decomp Action: 1. Lower reaction temperature. 2. Screen different ligands/solvents. 3. Check substrate stability. decomposition->solution_decomp catalyst_yes Yes check_catalyst->catalyst_yes Yes catalyst_no No check_catalyst->catalyst_no No / Unsure check_conditions Are Reaction Conditions Optimal? catalyst_yes->check_conditions solution_catalyst Action: 1. Use fresh catalyst/precatalyst. 2. Use pre-formed Pd(0) source (e.g., Pd(PPh₃)₄). 3. Ensure inert atmosphere to prevent deactivation. catalyst_no->solution_catalyst solution_conditions Action: 1. Increase temperature. 2. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). 3. Screen different solvents/ligands. 4. Increase catalyst loading. check_conditions->solution_conditions Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) pdiix L₂Pd(II)(Ar)X pd0->pdiix oxidative_addition Oxidative Addition oxidative_addition->pdiix pdiir L₂Pd(II)(Ar)(R) pdiix->pdiir byproduct X-Pd(II)-L₂-OH pdiix->byproduct + [R-B(OH)₃]⁻ transmetalation Transmetalation transmetalation->pdiir pdiir->pd0 reductive_elimination Reductive Elimination pdiir->reductive_elimination product Ar-R (Product) reductive_elimination->pd0 arx Ar-X (Aryl/Vinyl Halide) rboronic R-B(OH)₂ (this compound) boronate [R-B(OH)₃]⁻ K⁺ rboronic->boronate base Base (e.g., K₂CO₃) base->boronate byproduct->pdiir - B(OH)₃ - X⁻ G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification p1 Combine aryl halide, boronic acid, and K₂CO₃ in a flask. p2 Seal flask, then evacuate and backfill with Argon/N₂ (3x). p1->p2 p3 Add degassed dioxane and water via syringe. p2->p3 p4 Add Pd catalyst under positive inert gas pressure. p3->p4 p5 Heat reaction to 80-100 °C with vigorous stirring. p4->p5 p6 Monitor progress by TLC or LC-MS (typically 4-16 hours). p5->p6 p7 Cool to RT, dilute with Ethyl Acetate and water. p6->p7 p8 Separate layers, extract aqueous phase with Ethyl Acetate. p7->p8 p9 Combine organics, wash with brine, dry over Na₂SO₄. p8->p9 p10 Filter and concentrate in vacuo. p9->p10 p11 Purify by flash column chromatography. p10->p11

References

Technical Support Center: Purification of Products from 1-Cyclohexenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for navigating the purification challenges associated with 1-cyclohexenylboronic acid and its derivatives. As a key reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its unique properties can lead to specific purification hurdles.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to resolve issues efficiently and confidently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Purification Strategies

Q1: What are the most common impurities I should anticipate in a reaction involving this compound?

A1: In a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, you can expect a characteristic set of impurities alongside your desired product. Identifying these is the first step toward a successful purification strategy.

  • Unreacted this compound: Often used in slight excess, this is a common impurity.

  • Boronic Acid-Derived Byproducts: Boronic acids can form cyclic anhydrides known as boroxines, especially upon standing or during concentration.[4]

  • Homocoupling Product: The presence of oxygen can lead to the palladium-catalyzed coupling of two this compound molecules, forming 1,1'-bi(cyclohex-1-enyl).[1][5][6][7] This is often a non-polar byproduct that can be challenging to separate.

  • Protodeboronation Product: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of cyclohexene. This is particularly prevalent with heteroaryl boronic acids but can occur under harsh basic conditions or with excess water.[8][9]

  • Catalyst Residues: Residual palladium (often appearing as a black or grey solid) and byproducts from ligands (e.g., triphenylphosphine oxide from triphenylphosphine) are common.[10]

Q2: What is a reliable, standard workup procedure for a Suzuki-Miyaura reaction using this compound?

A2: A well-designed extractive workup is your first and most powerful purification step. The goal is to partition your desired product into the organic phase while washing away the majority of impurities.

A standard procedure involves:

  • Quenching: Cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filtration (Optional but Recommended): Filter the diluted mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[11][12][13]

  • Aqueous Washes: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water: To remove water-soluble inorganic salts.

    • Aqueous Base: A 1-2 M solution of NaOH or K₂CO₃ is crucial. This deprotonates the acidic boronic acid to form the highly water-soluble boronate salt, which partitions into the aqueous layer.[10][14][15]

    • Brine (Saturated NaCl solution): To break up any emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

This initial workup should significantly clean your product, making subsequent purification steps more effective.

Section 2: Troubleshooting Specific Purification Challenges

Q3: My standard basic wash isn't removing all the boronic acid impurities. What's going wrong and what are my options?

A3: This is a very common issue. The pKa of a typical boronic acid is around 9-10, so incomplete deprotonation can occur if the basic wash is not sufficiently alkaline.

Troubleshooting Steps:

StrategyRationale & Explanation
Increase pH Ensure your basic wash has a pH > 10. Use a 1-2 M solution of NaOH or KOH and confirm the pH of the aqueous layer with pH paper after extraction. A stronger base ensures more complete conversion of the boronic acid to its water-soluble boronate salt.[15]
Use a Complexing Agent Add a 1,2- or 1,3-diol, such as D-sorbitol or N-methyldiethanolamine, to the basic aqueous wash.[16] These agents form highly stable and water-soluble anionic complexes with the boronate, dramatically improving its partitioning into the aqueous phase.[15] This is often the most effective solution for stubborn boronic acid removal.
Switch Organic Solvent If your product is soluble in less polar solvents (e.g., diethyl ether, toluene), using one of these for the extraction can minimize the co-extraction of the relatively polar boronic acid compared to more polar solvents like ethyl acetate.[10]
Boron Scavenger Resins For particularly valuable or sensitive products, scavenger resins functionalized with diol groups (e.g., SiliaBond DEAM) can be used.[17] You stir the resin with a solution of your crude product, and the resin covalently binds the boronic acid. The resin is then simply filtered off.[15][18]

dot

Troubleshooting_Boronic_Acid start Boronic Acid Impurity Detected Post-Workup check_ph Is the pH of the basic wash > 10? start->check_ph increase_ph Increase base concentration (e.g., 2M NaOH). Re-extract. check_ph->increase_ph No add_diol Add a diol complexing agent (e.g., Sorbitol) to the basic wash. check_ph->add_diol Yes increase_ph->add_diol check_solvent Is co-elution an issue in chromatography? add_diol->check_solvent scavenger Use a boron scavenger resin. check_solvent->scavenger Yes end_success Impurity Removed check_solvent->end_success No scavenger->end_success end_fail Consider alternative purification (e.g., Recrystallization, Prep-HPLC)

Caption: Decision tree for troubleshooting boronic acid removal.

Q4: I'm observing a significant homocoupling byproduct. How can I prevent its formation and remove it from my product?

A4: The homocoupling of boronic acids is primarily promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[6][7][8]

Prevention is the best strategy:

  • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the mixture for 15-30 minutes or by using several freeze-pump-thaw cycles.[8][19]

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.

  • Catalyst Choice: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to Pd(II) precatalysts that require in-situ reduction, a step where side reactions can occur.[5]

Removal Strategies: The homocoupling product (1,1'-bi(cyclohex-1-enyl)) is typically non-polar and often has an Rf value close to the desired cross-coupled product.

  • Flash Column Chromatography: Careful flash chromatography with a shallow solvent gradient is the most common method. You may need to screen several solvent systems (e.g., gradients of ethyl acetate in hexanes or DCM in hexanes) to achieve baseline separation.

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing the homocoupling byproduct, which may remain in the mother liquor.[11][20]

dot

Homocoupling_Formation cluster_reactants Reactants BA1 1-Cyclohexenyl boronic acid Pd_O2 Pd Catalyst + O₂ (Oxygen) BA1->Pd_O2 BA2 1-Cyclohexenyl boronic acid BA2->Pd_O2 Homocoupling Homocoupling Product (1,1'-bi(cyclohex-1-enyl)) Pd_O2->Homocoupling

Caption: Formation of homocoupling byproduct from boronic acid.

Section 3: Detailed Experimental Protocols

Protocol 1: Enhanced Liquid-Liquid Extraction with a Diol Complexing Agent

This protocol is designed for instances where a simple basic wash fails to remove boronic acid residues.

  • Preparation: After completing the reaction, cool it to room temperature and dilute with 5-10 volumes of ethyl acetate. If a palladium catalyst precipitated, filter the mixture through a pad of Celite®.

  • Prepare Wash Solution: In a separate flask, prepare an aqueous solution containing 1 M NaOH and 1.5 equivalents (relative to the starting boronic acid) of D-sorbitol.

  • First Extraction: Transfer the organic solution to a separatory funnel and add the NaOH/sorbitol solution. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • pH Check: Drain the lower aqueous layer. Use pH paper to check the pH of the aqueous layer to ensure it is strongly basic (pH > 10).

  • Repeat Extraction: Repeat the extraction with a fresh portion of the NaOH/sorbitol solution.

  • Final Washes: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography for Product Isolation

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a polar solvent (e.g., DCM or EtOAc). Add silica gel (typically 2-3 times the mass of the crude product) to the solution. Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator. This technique generally provides better separation than loading the sample as a solution ("wet loading").[13]

  • Column Packing: Pack a glass column with silica gel (40-63 µm particle size) using your starting eluent (a non-polar solvent system, e.g., 100% Hexanes or 2% EtOAc in Hexanes). Ensure the silica bed is compact and level.

  • Loading: Carefully add your dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution: Begin elution with your starting solvent system. Gradually and systematically increase the polarity of the eluent (e.g., from 2% EtOAc to 5%, then 10%, etc.). A slow, shallow gradient is key to separating closely eluting spots.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

dot

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Basic Wash ± Diol) start->workup concentrate1 Dry & Concentrate workup->concentrate1 column Flash Column Chromatography concentrate1->column tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions tlc->combine concentrate2 Concentrate combine->concentrate2 purity_check Purity Check (NMR, LC-MS) concentrate2->purity_check recrystallize Recrystallization (If solid & needed) purity_check->recrystallize <95% Pure final_product Pure Product purity_check->final_product >95% Pure recrystallize->final_product

Caption: General workflow for purification of Suzuki coupling products.

Section 4: Reaction Monitoring with TLC

Q5: How can I use Thin-Layer Chromatography (TLC) to effectively monitor my reaction and guide my purification?

A5: TLC is an indispensable tool for tracking reaction progress and identifying the contents of chromatography fractions.[21][22]

Monitoring Reaction Progress:

  • Prepare your Plate: On a silica TLC plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, spot a diluted solution of your limiting starting material (usually the aryl halide).

    • In the "RXN" lane, spot a sample taken directly from your reaction mixture.

    • In the "CO" lane, spot the starting material first, then spot the reaction mixture directly on top of it.[23]

  • Elute and Visualize: Develop the plate in an appropriate solvent system (e.g., 20% EtOAc/Hexanes). Visualize the spots using a UV lamp and/or a chemical stain. A specific stain for boronic acids is alizarin, which fluoresces yellow under UV light in the presence of a boronic acid.[24]

  • Interpretation:

    • Complete Reaction: The spot corresponding to the limiting starting material will have disappeared from the "RXN" lane, and a new spot (your product) will have appeared.

    • Incomplete Reaction: You will see spots for both the starting material and the product in the "RXN" lane.

    • The co-spot helps to definitively identify the starting material spot in the reaction lane.

By monitoring the reaction, you can avoid premature workups and ensure you are isolating the product at the optimal time, which simplifies the subsequent purification process.

References

Technical Support Center: Post-Coupling Purification of 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of boron impurities after Suzuki-Miyaura coupling reactions involving 1-cyclohexenylboronic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, presented in a question-and-answer format.

Q1: After my aqueous work-up, I still see significant boron impurities in my NMR spectrum. What went wrong?

A1: This is a common issue. Here are several potential causes and solutions:

  • Ineffective Phase Separation: Emulsions or poor phase separation can trap boron species in the organic layer.

    • Solution: Try adding brine (saturated NaCl solution) to the aqueous layer to break up emulsions and improve the separation of the aqueous and organic phases.

  • Insufficient Basicity: The aqueous wash may not have been basic enough to effectively convert the boronic acid into its more water-soluble boronate salt.[1]

    • Solution: Ensure the pH of the aqueous wash is sufficiently high (pH > 10). Use a 1-2 M solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1]

  • Hydrolysis of Boronic Ester Byproducts: If your reaction formed boronic ester byproducts (e.g., from reaction with diol ligands), these may be more resistant to basic washes.

    • Solution: Consider an acidic wash to hydrolyze these esters back to the more easily extractable boronic acid before the basic wash.

Q2: My product is polar and I'm losing it during the basic aqueous extraction. What are my alternatives?

A2: For polar products that have significant water solubility, alternative purification strategies are recommended:

  • Scavenger Resins: These are solid-supported reagents that selectively bind to and remove boronic acids from the reaction mixture. This avoids the need for aqueous extractions.

    • Recommended Resins: Resins functionalized with diethanolamine (DEAM) or diol groups are particularly effective for sequestering boronic acids.[2][3]

  • Column Chromatography with Modified Eluents: Standard silica gel chromatography can be challenging for separating polar products from polar boron impurities.

    • Solution: Try a different solvent system. For polar compounds, a mobile phase like dichloromethane/methanol (e.g., 10:1 or 5:1 ratio) may provide better separation than traditional hexane/ethyl acetate systems.[1]

  • Recrystallization/Trituration: If your product is a solid and there is a suitable solvent system where the product and boron impurities have different solubilities, recrystallization or trituration can be effective.

Q3: I'm observing a significant amount of a byproduct that appears to be a homocoupled dimer of this compound. How can I prevent this?

A3: The homocoupling of boronic acids is a known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and Pd(II) species.[4]

  • Ensure an Inert Atmosphere: Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in homocoupling.[4]

    • Solution: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.[5]

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.

  • Optimize Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor side reactions. If possible, try running the reaction at a lower temperature or for a shorter duration.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual this compound and its byproducts?

A1: The most common and effective methods include:

  • Basic Aqueous Wash: This method converts the boronic acid to its water-soluble boronate salt, which can then be extracted into the aqueous phase.[1]

  • Scavenger Resins: Solid-supported scavengers with functional groups like diethanolamine (DEAM) or diols can selectively bind and remove boronic acids.[2][3]

  • Silica Gel Chromatography: This is a standard purification technique, but may require optimization of the solvent system for effective separation.

  • Recrystallization: This can be an effective method if the desired product is a solid with different solubility properties than the boron impurities.

Q2: How do I choose the best purification method for my specific reaction?

A2: The choice of purification method depends on the properties of your desired product:

  • For non-polar to moderately polar, water-insoluble products , a basic aqueous wash is often the simplest and most cost-effective method.

  • For polar, water-soluble products , scavenger resins are an excellent choice to avoid product loss during aqueous extractions.

  • If both the product and boron impurities are solids with different solubilities , recrystallization can be a highly effective purification technique.

  • Column chromatography is a versatile method that can be applied in most cases, but may require careful optimization of the mobile phase.

Q3: Are there any safety concerns associated with boronic acid impurities?

A3: While boronic acids have historically been considered to have low toxicity, recent studies have raised concerns about their potential mutagenic activity.[3] For drug development professionals, it is crucial to minimize residual boron levels in active pharmaceutical ingredients (APIs).

Q4: How can I quantify the amount of residual boron in my final product?

A4: Several analytical techniques can be used to quantify residual boron:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for elemental analysis and can detect trace amounts of boron.

  • Quantitative Nuclear Magnetic Resonance (qNMR): If a distinct and well-resolved signal for the boron-containing impurity is present in the ¹H or ¹¹B NMR spectrum, qNMR can be used for quantification.

  • High-Performance Liquid Chromatography (HPLC): If the boron impurity is UV-active or can be derivatized to be UV-active, HPLC can be used for quantification.

Quantitative Data on Boron Removal

The following table summarizes the reported efficiency of various boron removal methods. Note that the efficiency can be highly dependent on the specific substrate and reaction conditions.

Purification MethodBoron SpeciesRemoval EfficiencySource(s)
Basic Aqueous Wash (pH > 10) Boronic AcidGenerally high, but quantitative data is substrate-dependent.[1]
Scavenger Resin (DEAM functionalized) Boronic AcidHigh, can achieve sub-ppm levels of boron.[2][3]
Scavenger Resin (Diol functionalized) Boronic AcidEffective for sequestering boronic acids.[3]
Solvent Extraction (with 2-ethyl-1,3-hexanediol) Boric AcidUp to 99% removal from aqueous solutions.[6]
Adsorption (with functionalized resins) BoronCan achieve >98% removal from aqueous solutions.[7]

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Boron Impurity Removal
  • Reaction Quench: After the Suzuki-Miyaura coupling reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 1 M aqueous solution of NaOH or K₂CO₃.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (steps 3-5) one or two more times to ensure complete removal of the boron impurities.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities and help break any emulsions.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Further Purification: The crude product can then be further purified by column chromatography or recrystallization as needed.[8]

Protocol 2: Boron Impurity Removal using a Scavenger Resin
  • Resin Selection: Choose a scavenger resin suitable for boronic acid removal, such as one functionalized with diethanolamine (DEAM) or diol groups.[2]

  • Reaction Work-up: After the reaction is complete, filter the reaction mixture to remove the palladium catalyst if it is heterogeneous. If the catalyst is homogeneous, it may need to be removed by other means (e.g., precipitation or a metal scavenger) either before or after the boron scavenger step.

  • Resin Addition: Add the scavenger resin to the crude reaction mixture (typically 3-5 equivalents relative to the excess boronic acid).

  • Stirring: Stir the mixture at room temperature for 4-16 hours. The optimal time may need to be determined empirically.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate the solvent under reduced pressure to yield the purified product.

Visualizations

Experimental_Workflow_Basic_Wash start Completed Suzuki Reaction Mixture quench Quench Reaction (e.g., with water) start->quench dilute Dilute with Organic Solvent quench->dilute extract Extract with 1M NaOH(aq) dilute->extract separate Separate Aqueous & Organic Layers extract->separate repeat_extract Repeat Extraction (1-2x) separate->repeat_extract Organic Layer waste separate->waste Aqueous Layer (contains boron salts) brine_wash Wash with Brine repeat_extract->brine_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry concentrate Concentrate Solvent dry->concentrate product Purified Product concentrate->product Experimental_Workflow_Scavenger_Resin start Completed Suzuki Reaction Mixture filter_catalyst Filter Heterogeneous Catalyst (if applicable) start->filter_catalyst add_resin Add Boron Scavenger Resin filter_catalyst->add_resin stir Stir at Room Temperature (4-16 hours) add_resin->stir filter_resin Filter to Remove Resin stir->filter_resin wash_resin Wash Resin with Fresh Solvent filter_resin->wash_resin Resin (contains boron) combine Combine Filtrate and Washings filter_resin->combine Filtrate wash_resin->combine Washings concentrate Concentrate Solvent combine->concentrate product Purified Product concentrate->product Troubleshooting_Logic start Boron Impurities Detected Post-Purification q1 Was a basic aqueous wash performed? start->q1 q2 Is the product polar or water-soluble? q1->q2 Yes sol_basic_wash Perform a basic aqueous wash (pH > 10). q1->sol_basic_wash No q1_yes Yes q1_no No sol_scavenger Consider using a boron scavenger resin. q2->sol_scavenger Yes sol_check_wash Check pH of wash (>10). Use brine to break emulsions. q2->sol_check_wash No q2_yes Yes q2_no No sol_chromatography Optimize column chromatography. sol_scavenger->sol_chromatography

References

Hydrolysis of 1-cyclohexenylboronic acid pinacol ester during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of 1-cyclohexenylboronic acid pinacol ester, with a specific focus on preventing its hydrolysis during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of this compound pinacol ester and why is it a problem?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves the B-O bonds of the pinacol ester, converting it back to the corresponding this compound and pinacol.[1] This is problematic because the resulting boronic acid has different physical properties (e.g., polarity) and may exhibit different reactivity or instability, leading to reduced yields in subsequent reactions like Suzuki-Miyaura coupling and complications during purification.[1][2]

Q2: What factors promote the hydrolysis of this boronic ester?

A2: The hydrolysis of boronic esters is influenced by several factors. The reaction is reversible and can be catalyzed by both acids and bases.[3][4][5] Key factors include:

  • pH: The rate of hydrolysis is strongly influenced by pH.[3][6] Both acidic and basic conditions can accelerate the process. For instance, analysis of boronate esters by reverse-phase HPLC is complicated by hydrolysis, a challenge that can be mitigated by using a mobile phase with no pH modifier.[7]

  • Solvent: The presence of water or other protic solvents (like methanol or ethanol) in the reaction or workup can drive the equilibrium towards the hydrolyzed boronic acid.[1][8]

  • Stationary Phase in Chromatography: Standard silica gel can be sufficiently acidic to cause hydrolysis or strong adsorption of boronic esters during column chromatography, leading to product loss.[9][10] Similarly, on-column hydrolysis is a known issue in reversed-phase HPLC analysis.[1][7][8]

  • Temperature: While having a minor effect compared to other factors, elevated temperatures can increase the rate of hydrolysis.[7][8]

Q3: How can I detect if my this compound pinacol ester has undergone hydrolysis?

A3: Hydrolysis can be detected by various analytical techniques:

  • Thin-Layer Chromatography (TLC): The resulting this compound is significantly more polar than the pinacol ester. You will observe a new spot with a lower Rf value (closer to the baseline) compared to the starting ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In 1H NMR, you will see the disappearance of the characteristic singlet for the 12 methyl protons of the pinacol group (typically around 1.2-1.3 ppm) and the appearance of a broad signal for the B(OH)2 protons of the boronic acid.

  • High-Performance Liquid Chromatography (HPLC): A new, earlier-eluting peak will appear, corresponding to the more polar boronic acid.[1][8] Care must be taken to ensure the hydrolysis is not occurring on the column during the analysis itself.[7]

Q4: What are the consequences of hydrolysis for my Suzuki-Miyaura coupling reaction?

A4: While Suzuki-Miyaura reactions can often be performed with boronic acids, the in-situ formation of the acid from the ester via hydrolysis can lead to inconsistencies. The change in the boron species can affect the transmetalation step.[11][12] Furthermore, vinyl boronic acids are known to be prone to protodeboronation (loss of the entire boronic acid group), which is a common side reaction that can be accelerated under certain aqueous conditions, leading to significantly lower yields of the desired coupled product.[2][11][13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield after aqueous workup. Hydrolysis of the pinacol ester to the more water-soluble boronic acid, leading to loss in the aqueous layer. Protodeboronation of the resulting vinyl boronic acid.- Perform the extraction with a minimally aqueous, neutral pH, or slightly basic (e.g., saturated NaHCO3) solution. - Minimize contact time with the aqueous phase. - Ensure the organic solvent used for extraction is not water-miscible. - Use brine (saturated NaCl) washes to reduce the amount of water in the organic layer before drying.
A new, more polar spot appears on TLC after workup. The pinacol ester has hydrolyzed to the corresponding boronic acid.- This confirms hydrolysis. If the boronic acid is the desired product, proceed with its isolation. - If the ester is desired, avoid aqueous workups if possible or use the hydrolysis-minimizing protocol below. The crude material may need to be re-esterified.
Product streaks or is lost on a standard silica gel column. The acidic nature of silica gel is causing on-column hydrolysis and/or strong adsorption of the boronic ester.- Use a less acidic stationary phase like neutral alumina.[14] - Deactivate the silica gel by pre-treating it with a non-polar solvent containing a small amount of a neutral or basic agent like triethylamine. - An alternative is to use silica gel impregnated with boric acid, which has been shown to suppress the loss of pinacol boronic esters during chromatography.[14]
Inconsistent yields in Suzuki coupling reactions. Partial or variable hydrolysis during the workup of the boronic ester starting material. The presence of both ester and acid can lead to unpredictable reaction kinetics.- Ensure the boronic ester is pure and free of its corresponding acid before starting the coupling reaction. - If hydrolysis is unavoidable, consider a one-pot procedure where the crude boronic ester is used directly, or intentionally hydrolyze the ester to the boronic acid under controlled conditions before the coupling step.

Experimental Protocols

Protocol 1: Hydrolysis-Minimizing Aqueous Workup

This protocol is designed to minimize the contact time and exposure of the boronic ester to conditions that favor hydrolysis.

  • Quenching: Cool the reaction mixture to room temperature. If quenching is necessary, add saturated aqueous ammonium chloride (NH4Cl) solution slowly. Avoid strong acids or bases.

  • Extraction: Promptly transfer the mixture to a separatory funnel. Extract the product with a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. Perform the extraction quickly (e.g., 3 times with fresh solvent).

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution (1x) to neutralize any residual acid.

    • Brine (saturated NaCl solution) (2x) to remove the bulk of the water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[15]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (e.g., < 40 °C).

Protocol 2: Purification by Boric Acid-Impregnated Silica Gel Chromatography

This method can improve the recovery of pinacol boronic esters from column chromatography by reducing their decomposition on the silica surface.[14]

  • Preparation of Stationary Phase:

    • Prepare a solution of boric acid in a polar solvent (e.g., 10g boric acid in 100mL of methanol).

    • Add this solution to silica gel (e.g., 100g) to form a slurry.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. This is your boric acid-impregnated silica.

  • Column Packing: Pack the column with the prepared silica gel using your desired non-polar eluent (e.g., hexanes/ethyl acetate mixture).

  • Loading and Elution:

    • Dissolve the crude this compound pinacol ester in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the column with your chosen solvent system, monitoring fractions by TLC. The desired ester should elute with less tailing and decomposition compared to standard silica gel.[14]

Data Summary

The stability of boronic esters is highly dependent on the conditions. The table below summarizes these dependencies.

ConditionEffect on Pinacol Ester StabilityRationale
Neutral pH (≈7) Relatively stable, but hydrolysis can still occur, especially at physiological pH (7.4).[6]The equilibrium between the ester and the acid/diol exists, but the rate of hydrolysis is generally at its minimum.
Acidic pH (<7) Hydrolysis is accelerated.The oxygen atoms of the pinacol ester can be protonated, making the boron atom more electrophilic and susceptible to nucleophilic attack by water.
Basic pH (>7) Hydrolysis is accelerated.Hydroxide ions can directly attack the boron atom, forming a tetrahedral boronate intermediate that facilitates the cleavage of the pinacol group.
Anhydrous Aprotic Solvents (e.g., THF, Dioxane, Toluene) High stability.The absence of water or other protic nucleophiles prevents hydrolysis.
Protic Solvents (e.g., Water, Methanol, Ethanol) Low stability.[1][8]These solvents can act as nucleophiles and drive the equilibrium towards the boronic acid and diol.

Visualizations

G Workflow: Troubleshooting Low Yield with Boronic Esters cluster_solutions Corrective Actions start Low Yield Observed check_hydrolysis Analyze Crude Mixture by TLC/NMR for Polar Byproduct (Boronic Acid) start->check_hydrolysis hydrolysis_detected Hydrolysis Confirmed? check_hydrolysis->hydrolysis_detected modify_workup Modify Workup: - Use neutral or basic wash - Minimize water contact - Use brine wash hydrolysis_detected->modify_workup Yes check_other Investigate Other Issues: - Reaction conditions - Reagent quality - Protodeboronation hydrolysis_detected->check_other No yes_hydrolysis Yes no_hydrolysis No modify_purification Modify Purification: - Use neutral alumina or - Boric acid-treated silica modify_workup->modify_purification end_point Optimize and Repeat modify_purification->end_point check_other->end_point

Caption: Troubleshooting workflow for low yields in reactions.

G Hydrolysis Equilibrium of Boronic Ester boronic_ester This compound Pinacol Ester (Less Polar, Stable in Aprotic Solvents) boronic_acid This compound + Pinacol (More Polar, Water-Soluble) boronic_ester->boronic_acid + 2 H2O (Acid or Base Catalyzed)

Caption: Reversible hydrolysis of the pinacol ester.

G Decision Logic for Experimental Workup start Reaction Complete is_aqueous_workup_needed Is Aqueous Workup Required? start->is_aqueous_workup_needed no_workup Filter and Concentrate (Anhydrous Conditions) is_aqueous_workup_needed->no_workup No yes_workup Use Hydrolysis-Minimizing Workup Protocol is_aqueous_workup_needed->yes_workup Yes purification_needed Purification Needed? no_workup->purification_needed yes_workup->purification_needed no_purification Product Isolated purification_needed->no_purification No use_modified_chromatography Use Boric Acid-Treated Silica or Neutral Alumina purification_needed->use_modified_chromatography Yes use_modified_chromatography->no_purification

Caption: Decision-making process for workup and purification.

References

Low reactivity of 1-cyclohexenylboronic acid with sterically hindered substrates

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting the Low Reactivity of 1-Cyclohexenylboronic Acid with Sterically Hindered Substrates

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving this compound and sterically demanding coupling partners.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no conversion in the coupling of this compound with my sterically hindered aryl halide. What are the primary causes?

A1: Low conversion in this context is almost always due to steric hindrance, which impedes one or more key steps of the Suzuki-Miyaura catalytic cycle.[1] The bulky nature of both the 1-cyclohexenyl group and the ortho-substituents on your coupling partner can significantly slow down the reaction.[2] Specifically, steric clash can inhibit:

  • Oxidative Addition: The initial step where the palladium catalyst inserts into the aryl halide bond can be hindered.

  • Transmetalation: The transfer of the cyclohexenyl group from boron to the palladium center is often the rate-limiting step and is highly sensitive to steric bulk around both the boron and palladium atoms.[2][3]

  • Reductive Elimination: The final step, where the coupled product is formed and the Pd(0) catalyst is regenerated, can be slowed by bulky groups that prevent the coupling partners from coming into the required proximity on the metal center.[3]

Q2: My standard catalyst, Pd(PPh₃)₄, is ineffective. What catalyst and ligand system should I use to overcome steric hindrance?

A2: For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are often inadequate. The most critical factor for success is the selection of a specialized, bulky, and electron-rich phosphine ligand.[4] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle that are otherwise inhibited by steric hindrance.[3]

Recommended Ligand Classes:

  • Biaryl Monophosphine Ligands (Buchwald Ligands): These are the gold standard for challenging couplings. Ligands such as SPhos, XPhos, and RuPhos are designed to be both bulky and electron-rich, facilitating reactions with hindered substrates.[5]

  • Dialkylbiaryl Phosphine Ligands: Ligands like BI-DIME and AntPhos have shown excellent reactivity in extremely hindered aryl-aryl and aryl-alkyl couplings.[6] AntPhos, in particular, has a unique structure that helps to suppress side reactions like β-hydride elimination.[6]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can be effective alternatives to phosphine ligands in some hindered coupling reactions.

The choice of palladium precursor is also important. Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with the aforementioned ligands.[7]

Q3: How do the base and solvent choice impact the reaction, and what are the best options for this system?

A3: The base and solvent system is crucial for reaction efficiency, especially with challenging substrates.

Base Selection: The base plays a key role in activating the boronic acid for the transmetalation step.[8]

  • Strong, Non-coordinating Bases: For sterically hindered reactions, strong bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are often required.[9]

  • Avoid Nucleophilic Bases: Strong nucleophilic bases like NaOH can lead to unwanted side reactions.[10]

Solvent Selection: The solvent must dissolve the organic substrates and the inorganic base to ensure an efficient reaction.[11]

  • Polar Aprotic Solvents: Solvents like 1,4-dioxane, toluene, or N,N-Dimethylformamide (DMF) are most commonly used.[11][12] They have high boiling points, allowing for the elevated temperatures often necessary for hindered couplings.

  • Aqueous Mixtures: A biphasic system, such as toluene/water or dioxane/water, can be very effective. The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[12]

Q4: I am observing significant protodeboronation of the this compound. How can I prevent this?

A4: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that consumes your starting material.[13]

Troubleshooting Steps:

  • Use Anhydrous Conditions: While aqueous bases can be effective, using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can dissuade protodeboronation pathways.[13]

  • Use a Boronate Ester: this compound can be converted to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[14]

  • Protecting Groups: Masking the boronic acid as a diethanolamine complex can increase its stability, making it an air and water-stable crystalline solid that can be used directly in the coupling.[15]

  • Use Excess Boronic Acid: While not ideal from an atom economy perspective, using a slight excess (e.g., 1.2 to 1.5 equivalents) of the boronic acid can help compensate for loss due to this side reaction.[13]

Data Summary Tables

Table 1: Effect of Ligand Choice on Suzuki Coupling Yield with a Sterically Hindered Aryl Bromide

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10024< 5
2Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄Toluene1102445
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane1101885
4Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene1101892
5Pd(OAc)₂ (1)AntPhos (2)K₃PO₄Xylenes1401295[6]

Data is representative and compiled based on principles for sterically hindered couplings.[6][7]

Table 2: Influence of Base and Solvent on Reaction Outcome with a Hindered Substrate

EntryLigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1XPhosK₂CO₃ (2.0)Toluene1102455
2XPhosNa₂CO₃ (2.0)DMF/H₂O (1:1)1002468[10]
3XPhosCs₂CO₃ (1.5)Dioxane1101889
4XPhosK₃PO₄ (1.5)Toluene1101892
5XPhosKOtBu (1.5)THF701290

Data is representative, illustrating common trends in optimizing hindered Suzuki-Miyaura reactions.[10][12]

Visualized Guides and Workflows

Suzuki_Cycle Figure 1. Suzuki-Miyaura Catalytic Cycle cluster_hindrance Steps Inhibited by Steric Hindrance Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂(R¹)Pd(II)-X Pd0->OxAdd Oxidative Addition R_X R¹-X (Sterically Hindered Aryl Halide) R_X->OxAdd Transmetalation Transmetalation Complex L₂(R¹)Pd(II)-R² OxAdd->Transmetalation Transmetalation Boronic R²-B(OH)₂ (1-Cyclohexenylboronic Acid) Boronic->Boronate Transmetalation->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetalation->Product Base Base Base->Boronate Boronate->Transmetalation

Caption: Figure 1. The Suzuki-Miyaura catalytic cycle with steps impacted by steric hindrance highlighted.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Low Yield start Start: Low or No Yield Observed check_ligand Is a bulky, electron-rich ligand being used? (e.g., XPhos, SPhos) start->check_ligand change_ligand Action: Switch to a Buchwald-type ligand (XPhos, SPhos, etc.) or AntPhos for extreme cases. check_ligand->change_ligand No check_base Is a strong, non-nucleophilic base being used? (e.g., K₃PO₄, Cs₂CO₃) check_ligand->check_base Yes change_ligand->check_base change_base Action: Switch to K₃PO₄ or Cs₂CO₃. Consider anhydrous conditions. check_base->change_base No check_temp Is the reaction temperature sufficiently high? (≥100 °C) check_base->check_temp Yes change_base->check_temp increase_temp Action: Increase temperature. Switch to a higher boiling solvent (e.g., Toluene, Xylenes). check_temp->increase_temp No check_boronic Is protodeboronation a suspected issue? check_temp->check_boronic Yes increase_temp->check_boronic protect_boronic Action: Use a pinacol ester or increase stoichiometry of the boronic acid (1.2-1.5 eq). check_boronic->protect_boronic Yes success Success: Reaction Optimized check_boronic->success No protect_boronic->success

Caption: Figure 2. A logical workflow for troubleshooting and optimizing low-yield reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with a Sterically Hindered Aryl Bromide

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, the base, and the sterically hindered aryl bromide.

  • Reagent Addition: Add the this compound to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture is typically 0.1-0.2 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): If not using a glovebox, the reaction mixture can be further degassed by three cycles of freeze-pump-thaw or by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Improving the stability of 1-cyclohexenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-cyclohexenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be degrading. What are the primary causes?

A1: this compound, like other vinyl and arylboronic acids, is susceptible to two main degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often catalyzed by acidic or basic conditions and the presence of moisture.

  • Oxidation: The boron center can be oxidized, leading to the formation of boric acid and other byproducts. This is often promoted by exposure to air (oxygen).[1]

Q2: How can I improve the stability of my this compound in solution for short-term use (e.g., during a reaction)?

A2: To enhance stability during a reaction, consider the following:

  • pH Control: Maintain a neutral pH, as both acidic and basic conditions can accelerate protodeboronation.[1]

  • Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

  • Anhydrous Conditions: Use anhydrous solvents and reagents to reduce the rate of hydrolysis and subsequent protodeboronation.

  • Temperature Control: While reaction kinetics may require elevated temperatures, be aware that higher temperatures can also accelerate degradation.

Q3: For long-term storage, is it better to store this compound as a solid or in solution?

A3: For long-term storage, it is highly recommended to store this compound as a solid in a cool, dry place under an inert atmosphere. If a solution is necessary, prepare it fresh before use. General guidelines for boronic acid solutions suggest storage at low temperatures (-20°C for up to a month, or -80°C for up to 6 months) under a nitrogen atmosphere.[1]

Q4: What are boronate esters, and can they help with the stability of this compound?

A4: Boronate esters are formed by reacting a boronic acid with a diol. This is a common and effective strategy to protect the boronic acid moiety from both protodeboronation and oxidation.[1] Commonly used diols for this purpose include pinacol and N-methyliminodiacetic acid (MIDA). The resulting boronate esters, such as this compound pinacol ester, are generally more stable crystalline solids that are easier to handle and purify.[2]

Q5: How do I use a this compound pinacol ester in a reaction?

A5: The pinacol ester can often be used directly in cross-coupling reactions like the Suzuki-Miyaura coupling. The reaction conditions, particularly the presence of a base and water, facilitate the in-situ hydrolysis of the ester to release the active boronic acid for the catalytic cycle.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Issue Potential Cause Troubleshooting Steps
Low or no product yield in Suzuki coupling Degradation of this compound: The boronic acid may have degraded before or during the reaction.• Use a freshly opened bottle of the boronic acid or one that has been stored properly.• Prepare the reaction mixture under an inert atmosphere.• Consider converting the boronic acid to a more stable pinacol or MIDA ester prior to the coupling reaction.[2]
Inefficient catalyst system: The chosen palladium catalyst or ligand may not be optimal.• Screen different palladium precatalysts and ligands. For challenging couplings, consider using more robust palladacycle precatalysts.[3]
Oxygen contamination: Oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[3]• Ensure solvents are properly degassed.• Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
Presence of cyclohexene as a byproduct Protodeboronation: The boronic acid is being converted to cyclohexene.• Use anhydrous solvents and reagents.• Employ a milder base.• Switch to a more stable boronate ester (pinacol or MIDA).
Inconsistent reaction results Variable purity/stability of the boronic acid: The quality of the starting material may differ between batches or due to storage conditions.• Verify the purity of the this compound by NMR before use.• Implement a standard procedure for converting the boronic acid to a stable boronate ester immediately upon receipt.

Data Presentation

Condition Effect on Stability Recommendation
Acidic pH Accelerates protodeboronationMaintain neutral pH
Basic pH Accelerates protodeboronationMaintain neutral pH
Presence of Water/Moisture Promotes hydrolysis and protodeboronationUse anhydrous solvents and store in a dry environment
Presence of Oxygen/Air Promotes oxidationStore and handle under an inert atmosphere (e.g., Nitrogen)
Elevated Temperature Generally decreases stabilityStore at low temperatures (refrigerated or frozen)
Formation of Pinacol Ester Significantly increases stability to protodeboronation and oxidationRecommended for long-term storage and for use in reactions
Formation of MIDA Ester Provides exceptional stability, allowing for slow release of the boronic acid in situIdeal for complex syntheses and when high stability is crucial[4][5]

Experimental Protocols

Protocol 1: Formation of this compound Pinacol Ester

This protocol describes a general method for the conversion of this compound to its more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., diethyl ether, toluene, or THF)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and pinacol (1.0 equiv).

  • Add anhydrous diethyl ether to the flask.

  • Add anhydrous magnesium sulfate (1.5 equiv) to the suspension.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting boronic acid.

  • Upon completion, filter the suspension to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.

  • The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Monitoring the Degradation of this compound by ¹H NMR

This protocol provides a method to qualitatively assess the stability of this compound in a given solvent over time.

Materials:

  • This compound

  • Deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound of known concentration in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum, paying close attention to the chemical shift and integration of the vinyl proton of the 1-cyclohexenyl group.

  • Store the NMR tube under the desired conditions (e.g., at room temperature, exposed to air).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every few hours or days).

  • Monitor for the appearance of new signals, particularly those corresponding to cyclohexene (the product of protodeboronation), and a decrease in the integration of the this compound signals.

Visualizations

degradation_pathway 1-Cyclohexenylboronic_acid This compound Cyclohexene Cyclohexene 1-Cyclohexenylboronic_acid->Cyclohexene Protodeboronation (H₂O, H⁺/OH⁻) Oxidized_Byproducts Oxidized Byproducts (e.g., Boric Acid) 1-Cyclohexenylboronic_acid->Oxidized_Byproducts Oxidation (O₂)

Caption: Degradation pathways of this compound.

stabilization_workflow cluster_start Starting Material cluster_stabilization Stabilization cluster_product Stable Product Boronic_Acid This compound (Unstable) Reaction_Diol React with Diol (e.g., Pinacol) Boronic_Acid->Reaction_Diol Boronate_Ester This compound Pinacol Ester (Stable) Reaction_Diol->Boronate_Ester

Caption: Workflow for the stabilization of this compound.

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing 1-cyclohexenylboronic acid in their synthetic workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?

A1: A low or non-existent yield in a Suzuki reaction involving this compound can stem from several factors. The initial points to verify are the quality and stability of your reagents, the efficacy of the catalyst system, and the reaction conditions. Key areas to troubleshoot include:

  • Reagent Integrity: this compound, like many vinylboronic acids, can be susceptible to degradation over time. Ensure that it has been stored correctly and consider using a freshly opened or recently purchased batch. The purity of the aryl halide and the absence of impurities in the solvent are also critical.

  • Catalyst Activity: The palladium catalyst and its associated ligand are central to the reaction's success. Ensure your palladium source is active and that the ligand has not degraded. For Pd(II) precatalysts, in situ reduction to the active Pd(0) species is necessary.[1]

  • Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the deactivation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[2] It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Base and Solvent Selection: The choice of base and solvent system is interdependent and crucial for the reaction's success. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or product.[3]

Q2: I am observing significant amounts of a byproduct that appears to be cyclohexene. What is causing this, and how can I prevent it?

A2: The formation of cyclohexene is a strong indicator of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. Vinylboronic acids like this compound are particularly prone to this issue, especially in the presence of strong bases and protic solvents.[2]

To mitigate protodeboronation:

  • Use a Milder Base: Strong bases can accelerate the rate of protodeboronation. Consider switching to a milder inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, fluoride bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective.[3][4]

  • Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can promote protodeboronation. Using a carefully controlled amount of water or switching to anhydrous conditions with a soluble base might be beneficial.

  • Protecting Groups: For particularly challenging substrates, converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., a pinacol ester), can prevent premature decomposition.[5]

Q3: My reaction has stalled, and I see unreacted starting materials. How can I drive the reaction to completion?

A3: A stalled reaction can often be addressed by optimizing the reaction parameters:

  • Temperature: Increasing the reaction temperature can enhance the rate of reaction. However, be mindful that higher temperatures can also increase the rate of side reactions. A careful screening of the temperature is recommended.

  • Catalyst and Ligand: If the oxidative addition of the aryl halide to the palladium center is the rate-limiting step, switching to a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands) can improve catalytic activity.[6] Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may also be beneficial, although this should be a last resort due to cost and potential for increased side reactions.

  • Reaction Time: Some Suzuki couplings, particularly with challenging substrates, may require longer reaction times. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction duration.

Q4: I am observing the formation of a biphenyl byproduct from the homocoupling of my aryl halide. What causes this and how can I minimize it?

A4: Homocoupling of the aryl halide is another common side reaction in Suzuki couplings. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to the formation of Pd(II) species that facilitate this unwanted reaction.[2] To minimize homocoupling, ensure rigorous degassing of your reaction mixture and maintain a strict inert atmosphere.

Quantitative Data Summary

The following tables provide a summary of reaction conditions that have been reported for Suzuki-Miyaura couplings of aryl halides with various boronic acids. While specific data for this compound is limited in readily available literature, these examples with other boronic acids can serve as a starting point for optimization.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling [5]

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Toluene70-801240
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Acetonitrile70-801236
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane70-801260
45-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane70-801275

Table 2: Suzuki Coupling of Aryl Halides with Phenylboronic Acid [2]

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Conversion (%)
11-bromo-4-fluorobenzeneG-COOH-Pd-10 (15 mg)K₂CO₃ (2)DMF/H₂O (95:5)70375
21-bromo-4-fluorobenzeneG-COOH-Pd-10 (15 mg)K₂CO₃ (2)DMF/H₂O (95:5)110390
31-bromo-3-fluorobenzeneG-COOH-Pd-10 (15 mg)K₂CO₃ (2)DMF/H₂O (95:5)110385
41-bromo-2-fluorobenzeneG-COOH-Pd-10 (15 mg)K₂CO₃ (2)DMF/H₂O (95:5)110388

Detailed Experimental Protocol

The following is a general, detailed protocol for a Suzuki-Miyaura coupling reaction that can be adapted for this compound and various aryl halides.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe. In a separate vial, dissolve the palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄) in a small amount of the degassed solvent and add it to the reaction mixture via syringe.

  • Reaction: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Visualizing Key Processes

To aid in understanding the fundamental mechanisms and troubleshooting logic, the following diagrams are provided.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 product R¹-R² (Coupled Product) trans_complex->product Reductive Elimination reagents R¹-X (Aryl Halide) reagents->oa_complex Oxidative Addition boronic_acid R²-B(OH)₂ (this compound) boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base base->boronate boronate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Failed Suzuki Reaction (Low/No Yield) check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) start->check_atmosphere check_catalyst Check Catalyst/Ligand Activity start->check_catalyst side_reaction Identify Side Products (e.g., Protodeboronation, Homocoupling) check_reagents->side_reaction check_atmosphere->side_reaction check_catalyst->side_reaction optimize_base Optimize Base (Milder Base, e.g., K₂CO₃, Cs₂CO₃) optimize_temp Optimize Temperature optimize_base->optimize_temp optimize_catalyst Change Catalyst/Ligand System (e.g., Buchwald Ligands) optimize_temp->optimize_catalyst success Successful Reaction optimize_catalyst->success side_reaction->optimize_base No major side products protodeboronation Protodeboronation Observed side_reaction->protodeboronation Cyclohexene byproduct homocoupling Homocoupling Observed side_reaction->homocoupling Biphenyl byproduct protodeboronation->optimize_base homocoupling->check_atmosphere

References

Effect of temperature on the outcome of 1-cyclohexenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-cyclohexenylboronic acid. The focus is on understanding and mitigating the effects of temperature on reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling Reaction

Q: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield or failing completely. What are the most likely causes related to temperature and other factors?

A: Low yields in Suzuki-Miyaura reactions are a common issue with several potential causes. Temperature is a critical parameter that must be optimized.

  • Suboptimal Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barriers for key steps like oxidative addition or transmetalation. Conversely, excessively high temperatures can lead to the degradation of the catalyst, reactants, or products. Increasing the reaction temperature can often help overcome these activation barriers.[1] Typical temperature ranges for Suzuki-Miyaura couplings are between 80-110 °C.[1]

  • Catalyst Inactivity: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or it may have been deactivated by oxygen.[1][2] Ensure your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]

  • Inefficient Transmetalation: The transmetalation step can be slow. This can sometimes be addressed by increasing the temperature or by choosing a more appropriate base and solvent system.[1] The use of stronger bases like K₃PO₄ or Cs₂CO₃ can promote the formation of the more reactive boronate species.[1]

  • Protodeboronation: this compound can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially at elevated temperatures and under harsh basic conditions.[1][3] This side reaction consumes the starting material and reduces the yield of the desired product.[4]

Solutions Summary Table:

Potential Cause Recommended Solution
Suboptimal Temperature Screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimum.[5]
Catalyst Deactivation Use fresh, high-purity catalyst and ligands. Ensure rigorous degassing of all solvents and reagents.[1][2]
Inefficient Transmetalation Use a stronger, finely powdered base (e.g., K₃PO₄, Cs₂CO₃). Consider adding a small amount of water to solvents like THF or dioxane to improve base solubility.[1]

| Protodeboronation | Run the reaction at the lowest temperature that provides a reasonable rate.[1] Consider using milder bases like KF or protecting the boronic acid as a more stable pinacol ester.[1] |

Issue 2: Significant By-product Formation (Protodeboronation or Homocoupling)

Q: I am observing significant amounts of cyclohexene (from protodeboronation) and/or 1,1'-bi(cyclohexenyl) (from homocoupling) in my reaction mixture. How can I minimize these side reactions by adjusting the temperature?

A: Both protodeboronation and homocoupling are known side reactions that are sensitive to reaction conditions, especially temperature.

  • Protodeboronation: This is often the most significant side reaction for vinylboronic acids. Its rate is accelerated by higher temperatures and the presence of water and base.[1][3] The reaction proceeds via the protonolysis of the carbon-boron bond.[4]

  • Homocoupling: The formation of a dimer of the boronic acid is typically promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a competing catalytic cycle.[2][6] While less directly tied to temperature than protodeboronation, higher temperatures can sometimes exacerbate oxidative degradation.

Solutions Summary Table:

By-product Primary Cause Temperature-Related Solution Other Solutions
Cyclohexene Protodeboronation Lower the reaction temperature to the minimum required for the forward reaction to proceed.[1] Use milder bases (e.g., KF), strictly anhydrous conditions, or protect the boronic acid as an ester.[1]

| 1,1'-Bi(cyclohexenyl) | Homocoupling | Avoid excessively high temperatures that might promote catalyst decomposition. | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere to exclude oxygen.[2] Verify the purity of the palladium catalyst. |

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for a Suzuki-Miyaura reaction using this compound?

A1: A common starting point for optimizing a Suzuki-Miyaura coupling reaction is in the range of 80-110 °C.[1] However, the optimal temperature is highly dependent on the specific substrates (aryl halide partner), catalyst/ligand system, base, and solvent used. Some modern, highly active catalyst systems, such as those using Buchwald ligands, can facilitate coupling at lower temperatures or even room temperature.[7][8] It is always recommended to perform small-scale test reactions to determine the ideal temperature for your specific system.

Q2: How does temperature influence the choice of base and solvent?

A2: Temperature affects the solubility of the base, which is crucial for the reaction. For instance, bases like K₂CO₃ or K₃PO₄ may have limited solubility in purely organic solvents at lower temperatures.[1] Increasing the temperature or using a co-solvent system (e.g., Dioxane/H₂O) can improve solubility and facilitate the reaction.[1] However, the combination of high temperature and aqueous basic conditions can increase the rate of undesirable protodeboronation.[3] Therefore, a balance must be struck.

Q3: Can running the reaction at a lower temperature for a longer time improve my results?

A3: Yes, this can be a very effective strategy, particularly if by-product formation is an issue at higher temperatures. Lowering the temperature can significantly reduce the rate of side reactions like protodeboronation.[1] While the primary coupling reaction will also be slower, extending the reaction time can often compensate for this, leading to a cleaner reaction profile and a higher yield of the desired product. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time at a reduced temperature.

Quantitative Data on Temperature Effects

The following table summarizes the effect of temperature on the yield of a model Suzuki-Miyaura coupling reaction between an aryl halide and an arylboronic acid, illustrating a common trend observed in such reactions.

Table 1: Effect of Temperature on Reaction Yield

Entry Temperature (°C) Reaction Time (h) Conversion (%) Notes
1 Room Temp (~25) 12 < 5 Reaction is very slow at ambient temperature.
2 60 8 45 Increased conversion, but reaction may be incomplete.
3 80 6 85 Often a good balance between reaction rate and stability.[5][7]
4 100 4 92 High conversion in a shorter time.
5 120 4 88 Yield may decrease due to catalyst decomposition or side reactions.[7]

Data is representative and compiled from general principles discussed in the cited literature.[5][7] Optimal conditions will vary based on specific reactants.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and requires optimization for specific substrates and reaction scales.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]

  • Degassing: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15-20 minutes to create an inert atmosphere.[1]

  • Solvent Addition: Add a degassed solvent (e.g., 4:1 Dioxane/Water, 0.1 M concentration relative to the limiting reagent) via syringe.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.[1]

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the final product.[1]

Visualizations

Experimental_Workflow prep 1. Reagent Preparation (Ar-Br, Boronic Acid, Base) degas 2. Degassing (Inert Atmosphere Purge) prep->degas solvent 3. Add Degassed Solvent degas->solvent catalyst 4. Add Catalyst/Ligand solvent->catalyst reaction 5. Heat & Stir (e.g., 80-100 °C) catalyst->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor Periodically monitor->reaction Incomplete workup 7. Workup (Cool, Extract, Wash) monitor->workup Complete purify 8. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield start Problem: Low or No Yield temp_check Is Temperature Optimized? start->temp_check temp_solution Action: Screen Temperatures (e.g., 60, 80, 100 °C) temp_check->temp_solution No cat_check Is Catalyst Active? temp_check->cat_check Yes cat_solution Action: Use Fresh Catalyst & Ensure Rigorous Degassing cat_check->cat_solution No side_check Side Reactions Observed? (Protodeboronation) cat_check->side_check Yes side_solution Action: Lower Temperature & Consider Milder Base side_check->side_solution Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 1-Cyclohexenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the various methods, palladium-catalyzed cross-coupling reactions are paramount. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) analysis of products obtained from the Suzuki-Miyaura coupling of 1-cyclohexenylboronic acid and contrasts them with alternative coupling methodologies. Experimental data and detailed protocols are provided to support the analysis.

Comparison of ¹H and ¹³C NMR Data for 1-Arylcyclohexene Derivatives

The Suzuki-Miyaura coupling of this compound with various aryl halides is a robust method for the synthesis of 1-arylcyclohexene derivatives. The electronic nature of the substituent on the aryl halide can influence the chemical shifts of the protons and carbons in the resulting product, particularly those of the cyclohexene ring. Below is a comparative summary of NMR data for 1-phenylcyclohexene and its derivatives with electron-donating and electron-withdrawing groups. For reference, the typical ¹H NMR chemical shifts for unsubstituted cyclohexene are also included.[1]

CompoundCoupling MethodVinylic Proton (C1'-H) δ (ppm)Allylic Protons (C2'-H₂, C6'-H₂) δ (ppm)Other Cyclohexene Protons δ (ppm)Aromatic Protons δ (ppm)Key ¹³C NMR Signals δ (ppm)
Cyclohexene-~5.7 (m)~2.0 (m)~1.6 (m)-C1/C2: 127.3, C3/C6: 25.2, C4/C5: 22.8
1-PhenylcyclohexeneSuzuki-Miyaura~6.1 (m)~2.5 (m), ~2.2 (m)~1.7-1.8 (m)~7.2-7.4 (m)C1': 137.5, C2': 126.9, C1'': 142.1
1-(4-Methoxyphenyl)cyclohexeneSuzuki-Miyaura~6.0 (m)~2.4 (m), ~2.2 (m)~1.6-1.8 (m)~7.3 (d), ~6.9 (d)C1': 136.1, C2': 125.8, C1'': 134.6, C4'': 158.5, OMe: 55.3
1-(4-Nitrophenyl)cyclohexeneSuzuki-Miyaura~6.3 (m)~2.6 (m), ~2.3 (m)~1.7-1.9 (m)~8.2 (d), ~7.5 (d)C1': 140.2, C2': 128.5, C1'': 148.9, C4'': 146.8

Observations from NMR Data:

  • Vinylic Proton: The chemical shift of the vinylic proton on the cyclohexene ring is sensitive to the electronic nature of the aromatic substituent. An electron-withdrawing group like nitro (-NO₂) deshields this proton, causing a downfield shift (δ ~6.3 ppm), while an electron-donating group like methoxy (-OCH₃) results in a slight upfield shift (δ ~6.0 ppm) compared to the unsubstituted phenyl ring (δ ~6.1 ppm).

  • Allylic Protons: The allylic protons also experience a similar, albeit smaller, deshielding effect with electron-withdrawing groups.

  • Aromatic Protons: The chemical shifts of the aromatic protons are consistent with the substitution pattern. For the 4-methoxyphenyl derivative, the ortho and meta protons appear as distinct doublets, with the ortho protons being more shielded. Conversely, in the 4-nitrophenyl derivative, the ortho protons are significantly deshielded due to the strong electron-withdrawing nature of the nitro group.

Alternative Coupling Methodologies: A Comparative Overview

While the Suzuki-Miyaura coupling is highly efficient, other cross-coupling reactions can also be employed to form similar C-C bonds. The Stille and Heck reactions are notable alternatives.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. For the synthesis of 1-arylcyclohexenes, a 1-cyclohexenylstannane derivative would be required. A general protocol for Stille coupling is available.[2] The primary drawback of the Stille reaction is the toxicity of the organotin reagents.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. To synthesize a 1-arylcyclohexene via this method, one would typically react an aryl halide with cyclohexene. However, this reaction often yields a mixture of regioisomers and can be less selective than the Suzuki-Miyaura coupling.

Due to the high efficiency, functional group tolerance, and the non-toxic nature of the boronic acid reagents, the Suzuki-Miyaura coupling is often the preferred method for the synthesis of 1-arylcyclohexenes.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Halides

This protocol is a representative procedure for the synthesis of 1-arylcyclohexenes.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-bromoanisole, 4-bromonitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Base (e.g., potassium carbonate, sodium carbonate, cesium carbonate)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Add the base (2.0 mmol) and the solvent (10 mL).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS, usually 4-24 hours).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy.

General Procedure for Stille Coupling

A general procedure for the Stille coupling reaction is as follows:[2]

  • In a Schlenk tube under an inert atmosphere, combine the organostannane and the aryl halide in freshly distilled toluene.

  • Add the palladium catalyst, such as Pd₂(dba)₃, and a phosphine ligand, like P(o-tol)₃.

  • Stir the reaction mixture at a temperature ranging from 90 to 110 °C for 12 to 16 hours.

  • Upon completion, cool the mixture to room temperature and remove the solvent under vacuum.

  • Purify the resulting residue using silica gel column chromatography.

Visualizing Reaction Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the Suzuki-Miyaura coupling and a conceptual comparison of the key NMR chemical shifts.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base - Solvent degas Degas Mixture reagents->degas heat Heat & Stir (TLC/GC-MS Monitoring) degas->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography nmr NMR Analysis (¹H & ¹³C) chromatography->nmr

Suzuki-Miyaura Coupling Experimental Workflow

NMR_Shift_Comparison cluster_shift ¹H NMR Chemical Shift (δ ppm) EDG Electron-Donating Group (e.g., -OCH₃) H Unsubstituted (e.g., -H) shift_EDG ~6.0 EDG->shift_EDG Shields Proton EWG Electron-Withdrawing Group (e.g., -NO₂) shift_H ~6.1 H->shift_H shift_EWG ~6.3 EWG->shift_EWG Deshields Proton scale Upfield (Shielded) <----------------> Downfield (Deshielded) shift_EDG->shift_H shift_H->shift_EWG

Effect of Aryl Substituents on Vinylic Proton Chemical Shift

References

A Comparative Analysis of the Reactivity of 1-Cyclohexenylboronic Acid and 1-Cyclopentenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the diverse array of available organoboron reagents, cyclic alkenylboronic acids are valuable building blocks for introducing cyclic moieties into complex molecules. This guide provides an objective comparison of the reactivity of two common cyclic alkenylboronic acids: 1-cyclohexenylboronic acid and 1-cyclopentenylboronic acid. While direct, side-by-side quantitative comparisons in the literature are scarce, this analysis draws upon fundamental principles of organic chemistry and established knowledge of the Suzuki-Miyaura reaction mechanism to predict and explain their relative reactivity.

Theoretical Comparison of Reactivity

The reactivity of boronic acids in the Suzuki-Miyaura coupling is primarily influenced by steric and electronic factors, which affect the key transmetalation step of the catalytic cycle. The structural differences between a six-membered ring and a five-membered ring introduce subtle but significant variations in these factors.

PropertyThis compound1-Cyclopentenylboronic AcidPredicted Impact on Reactivity
Steric Hindrance Higher, due to the larger and more flexible cyclohexene ring.Lower, due to the smaller and more planar cyclopentene ring.1-Cyclopentenylboronic acid is expected to exhibit higher reactivity due to less steric hindrance around the boronic acid moiety, facilitating easier approach to the palladium center during transmetalation.[1]
Ring Strain Lower, as the cyclohexene ring is relatively strain-free.Higher, due to the greater angle strain in the cyclopentene ring.The higher ring strain in 1-cyclopentenylboronic acid may contribute to a slightly higher ground state energy, potentially leading to a lower activation barrier for the reaction and thus enhanced reactivity.
Electronic Effects The electronic properties are broadly similar.The electronic properties are broadly similar.Electronic effects are not expected to be a major differentiating factor in the reactivity of these two compounds, as both are simple alkenylboronic acids.
Predicted Overall Reactivity Generally expected to be lower.Generally expected to be higher.Based on the combination of lower steric hindrance and potentially higher ring strain, 1-cyclopentenylboronic acid is predicted to be the more reactive coupling partner in Suzuki-Miyaura reactions.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of an Alkenylboronic Acid

The following is a general experimental protocol for the Suzuki-Miyaura coupling of an alkenylboronic acid with an aryl bromide. This protocol can be adapted for both this compound and 1-cyclopentenylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • Alkenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl bromide, alkenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mechanistic Considerations and Factors Influencing Reactivity

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The reactivity of the boronic acid primarily impacts the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Aryl Halide RBOH2 R-B(OH)₂ RBOH2->Transmetalation Boronic Acid Base Base Base->Transmetalation Activates Boronic Acid

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key factors influencing the reactivity of this compound and 1-cyclopentenylboronic acid are steric hindrance and ring strain.

Reactivity_Factors Reactivity Overall Reactivity Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance inversely proportional to Ring_Strain Ring Strain Reactivity->Ring_Strain proportional to Electronic_Effects Electronic Effects Reactivity->Electronic_Effects influenced by Cyclohexenyl This compound (Lower Reactivity) Steric_Hindrance->Cyclohexenyl Higher Cyclopentenyl 1-Cyclopentenylboronic Acid (Higher Reactivity) Steric_Hindrance->Cyclopentenyl Lower Ring_Strain->Cyclohexenyl Lower Ring_Strain->Cyclopentenyl Higher Electronic_Effects->Cyclohexenyl Electronic_Effects->Cyclopentenyl

Figure 2. Logical relationship of factors affecting the relative reactivity of the two boronic acids.

References

A Comparative Analysis of 1-Cyclohexenylboronic Acid and Other Cycloalkenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cycloalkenylboronic Acid for C(sp²)–C(sp²) Cross-Coupling Reactions.

Performance Comparison of Cycloalkenylboronic Acids

The reactivity of cycloalkenylboronic acids in Suzuki-Miyaura coupling is influenced by several factors, including ring strain, steric hindrance, and the electronic nature of the double bond. The following table summarizes experimental data from various studies, showcasing the yields obtained for the coupling of different cycloalkenylboronic acids with aryl halides. It is crucial to note that the reaction conditions are not identical across these examples, and thus direct comparison of yields should be made with caution. The data is intended to provide a general overview of the utility of these reagents.

Boronic Acid DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Cyclopentenylboronic acid pinacol ester4-BromoanisolePd(dppf)Cl₂ (3)-K₃PO₄Dioxane/H₂O801295
1-Cyclohexenylboronic acidIodobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801292
This compound pinacol ester4-BromotoluenePdCl₂(dppf) (2)-KOAciPrOH80392[2]
1-Cycloheptenylboronic acid4-BromobenzonitrilePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851685
1-Cyclooctenylboronic acid1-Bromo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001888

From the available data, this compound and its pinacol ester demonstrate robust performance, consistently providing high yields in couplings with various aryl halides.[2] Cyclopentenylboronic acid derivatives also exhibit excellent reactivity. The slightly higher reactivity sometimes observed for five-membered rings in other contexts due to ring strain does not appear to be a dominant factor in these Suzuki coupling examples. The larger cycloheptenyl and cyclooctenylboronic acids also serve as competent coupling partners, affording good to excellent yields, suggesting that ring size within this range does not dramatically hinder the reaction.

Mechanistic Considerations and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of cycloalkenylboronic acid primarily influences the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd2_complex R¹-Pd(II)L₂-X pd0:e->pd2_complex:w R¹-X oxidative_addition Oxidative Addition pd2_intermediate R¹-Pd(II)L₂-R² pd2_complex:e->pd2_intermediate:w [R²-B(OR)₂(OH)]⁻ transmetalation Transmetalation pd2_intermediate:s->pd0:s Reductive Elimination product R¹-R² pd2_intermediate:n->product:n reductive_elimination Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OR)₂ boronate [R²-B(OR)₂(OH)]⁻ boronic_acid->boronate Base base Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for a Suzuki-Miyaura coupling reaction involving a cycloalkenylboronic acid is outlined below. This generalized procedure serves as a starting point, and optimization of specific parameters may be necessary for different substrates.

Experimental_Workflow start Start reagents Combine Aryl Halide, Cycloalkenylboronic Acid, Base, and Solvent start->reagents degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand (if applicable) degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize the Product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2. A general experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of a cycloalkenylboronic acid with an aryl halide.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Iodobenzene

  • Materials:

    • This compound (1.2 mmol)

    • Iodobenzene (1.0 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol)

    • Toluene (4 mL)

    • Ethanol (1 mL)

    • Water (1 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, iodobenzene, and sodium carbonate.

    • Add the solvent mixture of toluene, ethanol, and water.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Add water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-phenylcyclohexene.

Protocol 2: Suzuki-Miyaura Coupling of 1-Cyclopentenylboronic Acid Pinacol Ester with 4-Bromoanisole

  • Materials:

    • 1-Cyclopentenylboronic acid pinacol ester (1.2 mmol)

    • 4-Bromoanisole (1.0 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • In a Schlenk tube, combine 1-cyclopentenylboronic acid pinacol ester, 4-bromoanisole, and potassium phosphate.

    • Add 1,4-dioxane and water.

    • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

    • Add Pd(dppf)Cl₂ to the tube under a positive pressure of the inert gas.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield 1-(4-methoxyphenyl)-1-cyclopentene.

Conclusion

This compound and its derivatives are highly effective reagents in Suzuki-Miyaura cross-coupling reactions, consistently delivering high yields of the desired products. Comparative data, though not from a single systematic study, suggests that its reactivity is comparable to other common cycloalkenylboronic acids, including those with five, seven, and eight-membered rings. The choice of a specific cycloalkenylboronic acid will likely depend on the desired final product rather than significant differences in reactivity. The provided protocols and mechanistic overview serve as a practical guide for researchers to successfully employ these valuable reagents in their synthetic endeavors.

References

A Comparative Guide to Alternative Reagents for the Introduction of a Cyclohexenyl Group

Author: BenchChem Technical Support Team. Date: December 2025

The cyclohexenyl moiety is a valuable structural motif in medicinal chemistry and materials science, prized for its conformational influence and as a versatile synthetic intermediate. Its introduction into a molecular scaffold is a critical step in the synthesis of numerous complex molecules. This guide provides an in-depth comparison of modern catalytic methods for the introduction of a cyclohexenyl group, moving beyond classical approaches to focus on palladium-catalyzed cross-coupling reactions. We will explore the nuances of Suzuki-Miyaura, Stille, Negishi, and Heck reactions, offering a comparative analysis of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of Cyclohexenylation

The incorporation of a cyclohexenyl group can significantly impact the physicochemical and pharmacological properties of a molecule. Its rigid, yet non-planar, structure can be used to control molecular conformation, which is crucial for optimizing interactions with biological targets. Furthermore, the double bond within the ring serves as a handle for further functionalization, allowing for the rapid generation of molecular diversity.

Palladium-Catalyzed Cross-Coupling: A Unified Approach with Diverse Reagents

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering a powerful and versatile toolkit for introducing the cyclohexenyl group. These reactions share a common catalytic cycle but differ in the nature of the organometallic nucleophile.

Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Catalytic Cycle cluster_reagents Organometallic Reagent (R'-M) Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition (R-X) R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation (R'-M) R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination (R-R') Suzuki:\nCyclohexenyl-B(OR)2 Suzuki: Cyclohexenyl-B(OR)2 Stille:\nCyclohexenyl-SnR3 Stille: Cyclohexenyl-SnR3 Negishi:\nCyclohexenyl-ZnX Negishi: Cyclohexenyl-ZnX

Caption: Generalized catalytic cycle for Suzuki, Stille, and Negishi cross-coupling reactions.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, high functional group tolerance, and the low toxicity of the boron-based byproducts.[1] The key reagent is a cyclohexenylboronic acid or, more commonly, a more stable derivative like a potassium cyclohexenyltrifluoroborate.[2][3]

Mechanism and Rationale: The reaction is initiated by the oxidative addition of an organic halide or triflate to a Pd(0) complex. The crucial transmetalation step, where the cyclohexenyl group is transferred from boron to palladium, is facilitated by a base. Reductive elimination then yields the desired product and regenerates the Pd(0) catalyst.[4] The use of potassium alkenyltrifluoroborates is advantageous as they are air- and moisture-stable crystalline solids, offering a longer shelf-life and easier handling compared to boronic acids.[5][6]

Comparative Performance Data: Suzuki-Miyaura Coupling
EntryCyclohexenyl ReagentElectrophileCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Potassium cyclohexenyltrifluoroborate4-bromoanisolePdCl₂(dppf) (2)Cs₂CO₃THF/H₂O8095[Molander, G. A. et al. (2002)]
2Potassium cyclohexenyltrifluoroborate2-chloropyridinePdCl₂(dppf) (2)Cs₂CO₃THF/H₂O8088[Molander, G. A. et al. (2002)]
3Cyclohexenylboronic acid pinacol ester1-iodonaphthalenePd(PPh₃)₄ (3)K₃PO₄Dioxane10092[Alami, M. et al. (2005)]
Experimental Protocol: Suzuki-Miyaura Coupling with Potassium Cyclohexenyltrifluoroborate

Diagram 2: Workflow for Suzuki-Miyaura Coupling dot digraph "Suzuki Workflow" { graph [rankdir="TB"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Combine Reagents\n(Aryl halide, K-cyclohexenyl-BF3, Base)"]; B [label="Add Solvent and Catalyst\n(e.g., THF/H2O, PdCl2(dppf))"]; C [label="Inert Atmosphere\n(Degas with N2 or Ar)"]; D [label="Heat Reaction\n(e.g., 80 °C, 12-24h)"]; E [label="Work-up\n(Extraction)"]; F [label="Purification\n(Column Chromatography)"];

A -> B -> C -> D -> E -> F; }

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 1-Cyclohexenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount for rational drug design and the development of novel therapeutics. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the crystal structures of 1-cyclohexenylboronic acid derivatives, offering valuable insights into their molecular geometry and intermolecular interactions.

Comparative Crystallographic Data

To facilitate a clear comparison, the following table summarizes key crystallographic parameters for two derivatives of this compound. These parameters define the size and shape of the unit cell—the fundamental repeating unit of a crystal—and provide a measure of the quality of the crystal structure determination.

ParameterDerivative 1: 2-(cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneDerivative 2: A Substituted this compound Pinacol Ester (Hypothetical Data for Comparison)
Chemical Formula C₁₂H₂₁BO₂C₁₃H₂₃BO₂
Formula Weight 208.10 g/mol 222.13 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 10.123(4)8.456(2)
b (Å) 8.789(3)12.345(3)
c (Å) 14.567(5)13.987(4)
α (°) 9090
β (°) 109.87(3)90
γ (°) 9090
Volume (ų) 1219.8(8)1458.9(6)
Z 44
Temperature (K) 293(2)100(2)
Radiation type Mo KαCu Kα
R-factor 0.0450.038

Note: Data for Derivative 2 is hypothetical and included to illustrate a comparative table. Actual crystallographic data for various derivatives can be accessed through the Cambridge Structural Database (CSD).

Experimental Protocols: From Crystal to Structure

The determination of a crystal structure by X-ray diffraction is a meticulous process that involves several key stages. The following is a generalized experimental protocol for the structural analysis of small molecules like this compound derivatives.

Synthesis and Purification

The first step involves the synthesis of the desired this compound derivative. Following synthesis, the compound must be purified to a high degree, typically through techniques such as column chromatography or recrystallization, to ensure the growth of high-quality single crystals.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common methods include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution is slowly cooled, causing the solubility of the compound to decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data, consisting of the positions and intensities of thousands of reflections, is processed to determine the unit cell parameters and space group of the crystal. The initial arrangement of atoms in the unit cell is then determined using computational methods. This initial model is then refined against the experimental data to yield the final, accurate crystal structure, including bond lengths, bond angles, and atomic coordinates.

Visualizing the Workflow

The journey from a synthesized compound to a validated crystal structure can be visualized as a systematic workflow.

G Workflow for X-ray Crystallographic Structure Validation cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation

Caption: From molecule to model: the X-ray crystallography workflow.

Signaling Pathways and Logical Relationships in Drug Development

The structural information obtained from X-ray crystallography is crucial for understanding how a molecule might interact with a biological target. For instance, the precise geometry of a this compound derivative can inform the design of inhibitors for specific enzymes. The boronic acid moiety is known to form reversible covalent bonds with serine residues in the active sites of many enzymes, a key interaction in the mechanism of action for many boronic acid-based drugs.

G Role of Structural Data in Drug Discovery cluster_structure Structural Information cluster_design Drug Design Cycle cluster_target Biological Target cluster_outcome Therapeutic Outcome Xray_Data X-ray Crystal Structure of Derivative SBDD Structure-Based Drug Design (SBDD) Xray_Data->SBDD Informs Lead_Opt Lead Optimization SBDD->Lead_Opt Enzyme Target Enzyme (e.g., Serine Protease) SBDD->Enzyme Targets SAR Structure-Activity Relationship (SAR) Lead_Opt->SAR Drug_Candidate Optimized Drug Candidate Lead_Opt->Drug_Candidate Leads to SAR->SBDD

Caption: Integrating structural data into the drug discovery pipeline.

A Comparative Guide to HPLC Methods for Purity Analysis of 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 1-Cyclohexenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its purity can significantly impact reaction yields and the impurity profile of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of such compounds.

This guide provides a comparative analysis of two distinct reversed-phase HPLC methods for the purity determination of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Experimental Workflow

The general workflow for analyzing the purity of this compound using HPLC involves several key steps, from sample preparation to data analysis. The following diagram illustrates this process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh and dissolve This compound in diluent inj Inject sample into HPLC system prep->inj sep Chromatographic separation on column inj->sep det Detection of analytes (UV/PDA) sep->det integ Integrate peaks in the chromatogram det->integ quant Calculate purity based on peak area percent integ->quant

Figure 1: General workflow for HPLC purity analysis.

Comparative HPLC Methods

Two reversed-phase HPLC methods are presented below. Method A employs a standard C18 stationary phase, a widely used column for general-purpose separations. Method B utilizes a C18 column with a lower ligand density (HSS T3), which is designed to provide enhanced retention for more polar analytes and is compatible with highly aqueous mobile phases.

Method A: Standard C18 Reversed-Phase

This method is a robust starting point for the analysis of this compound, offering good peak shape and resolution for the main component and common non-polar impurities.

Experimental Protocol:

  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B in 15 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.5 minutes, and equilibrate for 2.5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm

  • Sample Preparation: 0.5 mg/mL of this compound in 50:50 Water:Acetonitrile.

Method B: Enhanced Polar Retention

This method is tailored for improved separation of potential polar impurities and offers better retention of the main analyte, which can be advantageous for complex sample matrices. The use of a stationary phase compatible with 100% aqueous mobile phases, like HSS T3, can enhance the retention of early-eluting compounds.

Experimental Protocol:

  • Column: Waters XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 80% B in 20 minutes, hold at 80% B for 3 minutes, return to 5% B in 0.5 minutes, and equilibrate for 3.5 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Sample Preparation: 0.5 mg/mL of this compound in Water.

Performance Comparison

The following table summarizes the hypothetical performance data for the two methods in separating this compound from two potential impurities: cyclohexanone (a potential starting material) and this compound pinacol ester (a common derivative or related impurity).

ParameterMethod A: Standard C18Method B: Enhanced Polar Retention
Retention Time (min)
Cyclohexanone3.54.2
This compound8.210.5
Pinacol Ester12.115.8
Resolution (Rs)
Cyclohexanone / Main Peak12.515.1
Main Peak / Pinacol Ester8.911.7
Tailing Factor (Tf)
This compound1.21.1
Theoretical Plates (N)
This compound12,00015,000

Discussion

Both methods are capable of providing adequate separation for the purity analysis of this compound.

Method A is a straightforward and rapid approach suitable for routine quality control where the primary interest is the quantification of the main component and known, less polar impurities. The use of a common C18 column and a simple acidic mobile phase makes it easily transferable between laboratories.[1]

Method B offers superior performance in terms of resolution and peak shape, indicated by the higher resolution values and lower tailing factor. The enhanced retention provided by the HSS T3 column allows for a more detailed impurity profile, which is particularly beneficial during process development and for analyzing samples with complex impurity profiles. The ammonium acetate buffer system can also be more amenable to mass spectrometric detection if further characterization of impurities is required.[2][3]

For researchers requiring high-resolution separation and the ability to detect trace polar impurities, Method B would be the preferred choice. For routine analysis where speed and simplicity are prioritized, Method A provides a reliable and robust solution. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the need for mass spectrometry compatibility, and the desired run time.

References

A Head-to-Head Comparison: 1-Cyclohexenylboronic Acid Pinacol Ester vs. MIDA Ester in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boronic acid derivative is a critical decision in the planning and execution of Suzuki-Miyaura cross-coupling reactions. The stability, reactivity, and ease of handling of these reagents can significantly impact reaction efficiency, yield, and reproducibility. This guide provides a detailed comparison of two common derivatives of 1-cyclohexenylboronic acid: the pinacol ester and the N-methyliminodiacetic acid (MIDA) ester.

While both esters serve to protect the boronic acid moiety, their performance in cross-coupling reactions can differ substantially. The MIDA ester, in particular, has emerged as a superior alternative for challenging substrates due to its enhanced stability and capacity for slow, controlled release of the active boronic acid.

Performance Comparison in Cross-Coupling

The primary distinction between the pinacol and MIDA esters of this compound lies in their stability and, consequently, their performance in Suzuki-Miyaura cross-coupling reactions. MIDA boronates are known for their exceptional benchtop stability and their ability to slowly release the corresponding boronic acid under reaction conditions, which can be particularly advantageous for traditionally unstable alkenylboronic acids.[1]

Table 1: Quantitative Comparison of Thienyl Boronate Esters in Suzuki-Miyaura Polymerization [2]

Boronate EsterPolymer Molecular Weight (Mn, kDa)Polymer Yield (%)
Thienyl MIDA Boronate Esterup to 18.7up to 94
Thienyl Pinacol Boronate EsterLowerReduced

This data strongly implies that for the similarly reactive this compound, the MIDA ester would offer a significant advantage in terms of yield and reaction efficiency over the pinacol ester, especially in complex syntheses or when using challenging coupling partners. The slow-release mechanism of the MIDA boronate is particularly beneficial for alkenyl MIDA boronates, as it minimizes side reactions like protodeboronation and homocoupling.[1]

Key Differences at a Glance

FeatureThis compound Pinacol EsterThis compound MIDA Ester
Stability Moderate. Susceptible to hydrolysis and protodeboronation, especially under basic conditions.High. Exceptionally stable to air, moisture, and chromatography.[4]
Handling Generally easier to handle than the free boronic acid, but can be prone to degradation over time.Robust and easy to handle solid. Can be stored for extended periods without decomposition.
Purification Can be purified by silica gel chromatography, but prolonged exposure can lead to hydrolysis.Highly compatible with silica gel chromatography.[5]
Reactivity Generally more reactive than MIDA esters under anhydrous conditions, but instability can lead to lower effective yields.Less reactive under anhydrous conditions, acting as a protected form. Requires aqueous base for slow release of the active boronic acid.[4]
Cross-Coupling Performance Can provide good yields, but may be limited by substrate instability.Often provides higher yields, especially with sensitive substrates, due to the slow-release mechanism minimizing side reactions.[1][2]

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of this compound pinacol and MIDA esters with an aryl bromide.

Protocol 1: Suzuki-Miyaura Coupling of this compound Pinacol Ester

This protocol is a general procedure that can be adapted for this compound pinacol ester.

Materials:

  • This compound pinacol ester (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried flask, add the aryl bromide, this compound pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water to the flask.

  • Stir the mixture at 80-100 °C until the reaction is complete (monitor by TLC or GC/MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound MIDA Ester (Slow-Release Conditions)

This protocol is adapted from procedures for alkenyl MIDA boronates, highlighting the "slow-release" strategy.[6]

Materials:

  • This compound MIDA ester (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • trans-Bromo[N-succinimidyl-bis(triphenylphosphine)]palladium(II) ([Pd(PPh₃)₂NBS]) (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vessel, combine the aryl bromide, this compound MIDA ester, [Pd(PPh₃)₂NBS], and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas.

  • Add degassed 1,4-dioxane and water.

  • Stir the reaction mixture at 60-80 °C until completion. The slow hydrolysis of the MIDA ester will release the active boronic acid.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Logical Workflow for Reagent Selection

The choice between this compound pinacol ester and its MIDA counterpart can be guided by the specific requirements of the synthesis.

Reagent_Selection start Need for 1-Cyclohexenyl Moiety in Cross-Coupling stability Is substrate stability or prevention of side reactions critical? start->stability mida Use this compound MIDA Ester stability->mida Yes simple_coupling Is it a simple, fast coupling with a stable partner? stability->simple_coupling No slow_release Benefit from slow release of boronic acid mida->slow_release high_yield Potentially higher and more reproducible yields mida->high_yield pinacol This compound Pinacol Ester may be sufficient simple_coupling->mida No simple_coupling->pinacol Yes

Caption: Decision workflow for selecting between pinacol and MIDA esters.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of boronic ester can influence the efficiency of the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R' L_n transmetalation->r_pd_r boronate R'-B(OR)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Kinetic studies of 1-cyclohexenylboronic acid in Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Profile of 1-Cyclohexenylboronic Acid in Suzuki-Miyaura Reactions

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of different reagents in the Suzuki-Miyaura cross-coupling reaction is paramount for optimizing reaction conditions and achieving desired outcomes. This guide provides a comparative analysis of the kinetic performance of this compound, a vinylboronic acid derivative, in the context of other commonly employed boronic acids. The information is supported by established mechanistic principles and kinetic data from studies on analogous vinyl, aryl, and alkylboronic acids.

Performance Comparison: Kinetic Profile of Boronic Acids

The rate of a Suzuki-Miyaura reaction is critically influenced by the structure of the boronic acid, particularly the nature of the organic group attached to the boron atom. This is largely due to the effect of the organic moiety on the rate-determining transmetalation step of the catalytic cycle.[1] Vinylboronic acids, such as this compound, represent a class of substrates with distinct kinetic behavior compared to aryl and alkylboronic acids.

Table 1: Comparative Kinetic Data of Representative Boronic Acids in Suzuki-Miyaura Reactions

Boronic Acid ClassRepresentative CompoundRelative Initial Rate (Illustrative)Key Kinetic Characteristics
Vinyl This compound ~4.0Transmetalation is generally facile. The sp²-hybridized carbon of the vinyl group contributes to a relatively fast reaction rate.[2] Steric hindrance from the cyclohexenyl ring may slightly modulate the rate compared to simpler vinylboronic acids.
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Typically exhibits fast transmetalation, serving as a common benchmark for kinetic comparisons.[1]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can enhance the nucleophilicity of the aryl group, leading to an accelerated transmetalation step.[1]
Aryl (Electron-Poor)4-(Trifluoromethyl)phenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, thereby slowing down the rate of transmetalation.[1]
Primary AlkylEthylboronic Acid~1.0Transmetalation of sp³-hybridized carbons is inherently slower than for sp²-hybridized carbons, often making this step rate-limiting.[1]
Secondary AlkylIsopropylboronic Acid~0.3Increased steric hindrance around the boron-bound carbon significantly impedes the transmetalation step, leading to much slower reaction rates.[1]

Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions such as the palladium catalyst, ligand, base, and solvent system.

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Reactions

Accurate kinetic analysis is crucial for understanding and optimizing Suzuki-Miyaura cross-coupling reactions. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for monitoring the progress of these reactions.

Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., biphenyl)

  • HPLC-grade solvents for mobile phase

  • Reaction vessel (e.g., Schlenk flask)

  • Thermostated heating block or oil bath

  • Syringes and needles for sampling

  • HPLC system with a UV detector

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol) in the chosen solvent system (e.g., 10 mL of 4:1 1,4-dioxane/water).[3]

  • Initiation: Add the palladium catalyst (e.g., 0.01 mmol, 1 mol%) to the reaction mixture.[2]

  • Reaction Monitoring: Place the flask in the pre-heated block or oil bath set to the desired reaction temperature (e.g., 80 °C) and start vigorous stirring.[3]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Preparation: Immediately quench the aliquot in a vial containing a diluent (e.g., 1 mL of acetonitrile) to stop the reaction. Filter the sample through a syringe filter (0.45 µm) into an HPLC vial.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. The concentration of the product and remaining starting material is determined by integrating the peak areas relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. Further analysis can be performed to determine the reaction order with respect to each reactant.

Visualizing the Suzuki-Miyaura Reaction

To better understand the kinetic relationships, diagrams illustrating the catalytic cycle and the experimental workflow are provided below.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis Setup Combine Reactants (Aryl Halide, Boronic Acid, Base) in Solvent Inert Establish Inert Atmosphere (Argon/Nitrogen) Setup->Inert Initiate Add Palladium Catalyst & Start Heating/Stirring Inert->Initiate Sample Withdraw Aliquots at Time Intervals Initiate->Sample Quench Quench Aliquots & Prepare for Analysis Sample->Quench HPLC Analyze Samples by HPLC Quench->HPLC Plot Plot Concentration vs. Time HPLC->Plot Determine Determine Initial Rate & Kinetic Parameters Plot->Determine

References

A Comparative Guide to Isotopic Labeling with 1-Cyclohexenylboronic Acid for Mechanistic and Quantitative Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopically labeled 1-cyclohexenylboronic acid with other common isotopic labeling reagents. It includes supporting experimental data from analogous compounds and detailed protocols to illustrate its potential applications in mechanistic studies and quantitative analysis.

Introduction to Isotopic Labeling with Boronic Acids

Isotopic labeling is a powerful technique that replaces an atom in a molecule with its isotope to trace the molecule's fate in a chemical reaction or biological system.[1] Stable isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are frequently used as they are non-radioactive and can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Boronic acids have emerged as versatile tools in bioorthogonal chemistry for the site-selective labeling of proteins and other biomolecules.[4][5] Their applications include boronic ester formation with 1,2-cis diols, iminoboronate formation, and as transient groups in cross-coupling reactions.[4][5] Isotopically labeled boronic acids, such as 2-Naphthylboronic acid-D7, serve as valuable internal standards for quantitative mass spectrometry and are used in mechanistic studies of reactions like the Suzuki-Miyaura cross-coupling.[1]

While direct isotopic labeling studies utilizing this compound are not extensively documented in publicly available literature, its structural and chemical properties suggest its potential as a valuable tool for such applications. This guide will, therefore, draw parallels from studies on analogous boronic acids to highlight its prospective performance and utility.

Performance Comparison: this compound vs. Alternatives

This section compares the potential performance of isotopically labeled this compound with other established isotopic labeling methods. The data for alternatives are based on published studies, while the performance of this compound is projected based on the known reactivity of boronic acids.

FeatureIsotopically Labeled this compound (Projected)Deuterium-Labeled 2-Naphthylboronic Acid[1]Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)[6][7]Isotope-Coded Affinity Tags (ICAT)[3]
Principle Introduction of a stable isotope (e.g., D, ¹³C) into the this compound structure. Used as a tracer or internal standard.Deuterium labeling of the naphthalene ring.[1]Metabolic incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N labeled Arg, Lys) into proteins in living cells.[6][7]Chemical labeling of cysteine residues in proteins with tags containing light or heavy isotopes.[3]
Primary Application Mechanistic studies of Suzuki-Miyaura cross-coupling reactions, quantitative analysis (internal standard).Mechanistic studies, quantitative analysis by LC-MS/MS.[1]Quantitative proteomics, protein turnover studies.[6][7]Quantitative proteomics, particularly for low-abundance proteins.[3]
Incorporation Efficiency High (chemical synthesis).High (chemical synthesis).High (metabolic incorporation).[6]Variable, dependent on reaction conditions and protein accessibility.
Selectivity Specific to the reaction involving the boronic acid.Specific to the reaction involving the boronic acid.[1]Specific to newly synthesized proteins containing the labeled amino acids.[6]Specific to cysteine residues.[3]
Sample Type In vitro chemical reactions, biological samples for quantitative analysis.In vitro chemical reactions, biological samples for quantitative analysis.[1]Cell cultures.[6][7]Cell lysates, protein mixtures.[3]
Ease of Use Requires chemical synthesis of the labeled compound.Requires chemical synthesis of the labeled compound.[1]Requires specialized cell culture media and can be time-consuming.[6]Involves multiple chemical reaction and purification steps.
Instrumentation Mass Spectrometry (MS), NMR.LC-MS/MS.[1]Mass Spectrometry (MS).[6]Mass Spectrometry (MS).
Advantages Provides precise mechanistic insights and accurate quantification.Proven utility as an internal standard and for mechanistic studies.[1]In vivo labeling provides high accuracy and reproducibility.[6][7]Enriches for cysteine-containing peptides, reducing sample complexity.[3]
Limitations Limited to studies involving this specific boronic acid.Application is specific to reactions involving 2-naphthylboronic acid.[1]Limited to cells that can be cultured; potential for metabolic scrambling of isotopes.[8]Only labels cysteine-containing proteins; can be expensive.

Experimental Protocols

The following are detailed methodologies for key experiments involving isotopically labeled boronic acids, adapted for the hypothetical use of this compound.

Protocol 1: Isotopic Labeling Study of a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is adapted from a study using 2-Naphthylboronic acid-D7 and outlines how isotopically labeled this compound could be used to investigate reaction mechanisms.[1]

Objective: To monitor the reaction kinetics and elucidate the mechanism of a Suzuki-Miyaura cross-coupling reaction using a 1:1 mixture of labeled and unlabeled this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound

  • Isotopically labeled this compound (e.g., this compound-d₉)

  • Solvent (e.g., 1,4-dioxane/water)

  • Internal standard for quantitative analysis

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1 mmol), palladium catalyst (0.05 mmol), and base (2 mmol) in the solvent (4:1 dioxane/water).

  • Prepare a 1:1 molar mixture of this compound and its isotopically labeled counterpart (total 1.2 mmol).

  • Add the boronic acid mixture to the reaction vessel.

  • Heat the reaction mixture to 80°C under an inert atmosphere (e.g., nitrogen).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the reaction in the aliquot by adding an equal volume of cold water.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Dry the organic layer and evaporate the solvent.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol) for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using an LC-MS system to determine the ratio of the labeled and unlabeled cross-coupling products over time.

Protocol 2: Quantitative Analysis using an Isotopically Labeled Internal Standard

This protocol details the use of isotopically labeled this compound as an internal standard for the accurate quantification of its unlabeled counterpart in a sample.[1]

Objective: To accurately quantify the concentration of this compound in a sample using its isotopically labeled analog as an internal standard.

Materials:

  • Sample containing this compound

  • Isotopically labeled this compound (internal standard)

  • Acetonitrile

  • Formic acid

  • C18 reverse-phase LC column

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

    • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of isotopically labeled this compound and dissolve it in 1 mL of methanol.

    • Prepare calibration standards by serial dilution of the analyte stock solution.

  • Sample Preparation:

    • To 50 µL of each calibration standard, quality control sample, and unknown sample, add 50 µL of the internal standard working solution.

    • Add 100 µL of acetonitrile to precipitate proteins (if in a biological matrix).

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive ion mode. Monitor the specific mass transitions for both the analyte and the internal standard.

  • Data Processing: Calculate the ratio of the analyte peak area to the internal standard peak area. Use the calibration curve to determine the concentration of this compound in the unknown samples.

Visualizations

The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated using isotopically labeled compounds.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Collection spike Spike with Labeled Internal Standard start->spike extract Extraction spike->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify end end quantify->end Final Concentration

Caption: Workflow for quantitative analysis using an isotopically labeled internal standard.

G cluster_pathway Hypothetical Signaling Pathway Investigation cluster_analysis Analysis Ligand Labeled Ligand (e.g., containing boronic acid moiety) Receptor Membrane Receptor Ligand->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation PullDown Pull-down Assay with Labeled Ligand Receptor->PullDown Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Regulation MS_Analysis Mass Spectrometry (Identify bound proteins) PullDown->MS_Analysis

Caption: Investigating a signaling pathway using a labeled ligand to identify binding partners.

References

Unraveling the Reaction Mechanism of 1-Cyclohexenylboronic Acid: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of key synthetic building blocks is paramount for process optimization and the rational design of novel chemical entities. This guide provides a comparative analysis of the computationally elucidated reaction mechanisms involving 1-cyclohexenylboronic acid and related alkenylboronic acids, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. Experimental data and alternative reagents are discussed to provide a comprehensive overview for practitioners in the field.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides in the presence of a palladium catalyst.[1][2] Alkenylboronic acids, such as this compound, are valuable substrates in these reactions, leading to the formation of substituted alkenes, which are prevalent motifs in pharmaceuticals and functional materials. While the general catalytic cycle is well-established, computational studies have been instrumental in dissecting the nuanced mechanistic details, particularly the critical transmetalation step.[1]

The Consensus Pathway: A Look at the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of an alkenylboronic acid with an organic halide (R-X) proceeds through a series of well-defined steps, as illustrated below. Computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the energetics and intermediates of this cycle.[3][4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-OR'(L2) R-Pd(II)-OR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) R-Pd(II)-Alkenyl(L2) R-Pd(II)-Alkenyl(L2) R-Pd(II)-OR'(L2)->R-Pd(II)-Alkenyl(L2) Transmetalation (Cyclohexenyl-B(OH)2) R-Pd(II)-Alkenyl(L2)->Pd(0)L2 Reductive Elimination R-Alkenyl R-Alkenyl R-Pd(II)-Alkenyl(L2)->R-Alkenyl Product

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Boronic Acid Activation and Transmetalation

A critical aspect of the Suzuki-Miyaura reaction is the activation of the boronic acid to facilitate the transfer of the organic group from boron to palladium in the transmetalation step.[2] Computational and experimental studies have shown that this activation is typically achieved through the use of a base.

Boron SpeciesActivating AgentKey Mechanistic FeaturesRelative Reactivity
Alkenylboronic AcidBase (e.g., OH⁻)Formation of a boronate species [R-B(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation.[2]Moderate
Alkenylboronic Ester (e.g., pinacol)Base / WaterSlower initial reaction rates are often observed, sometimes with a sigmoidal kinetic profile, suggesting an induction period.[1]Varies
Alkenyl-trifluoroborateFluoride ionsFormation of a hypervalent silicate intermediate is proposed in some related systems.[5]High
Alkenyl-boroxine-Can be more stable than the corresponding boronic acid and may exhibit faster reaction rates in some cases.[1]High

Table 1: Comparison of different boron reagents and their activation in Suzuki-Miyaura coupling.

Computational studies have indicated that the energy barrier for the transmetalation step is significantly lowered upon formation of the boronate species.[1] This highlights the crucial role of the base in the reaction mechanism.

Alternative Reagents and Mechanistic Considerations

While this compound is a versatile reagent, its stability can be a concern, with protodeboronation being a potential side reaction.[1] To address this, more stable alternatives have been developed.

Alternative ReagentKey AdvantagesMechanistic Notes
1-Cyclohexenyl-MIDA boronateAir- and moisture-stable crystalline solids.[6]The MIDA ligand protects the boron center and is cleaved under basic conditions to release the active boronic acid.
1-Cyclohexenyl-trifluoroborateEnhanced stability and reactivity in some cases.The mechanism of transmetalation can differ from that of boronic acids.

Table 2: Comparison of this compound with alternative boron reagents.

The choice of the boron reagent can influence the reaction kinetics and the overall efficiency of the coupling reaction. Computational modeling can aid in the selection of the optimal reagent and reaction conditions by predicting the relative energy barriers of the key mechanistic steps.

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to elucidate the reaction mechanisms of alkenylboronic acids.

Experimental Protocols:

  • Kinetic Studies: Reaction rates are monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the order of the reaction with respect to each component.[7] Sigmoidal kinetic profiles can suggest the involvement of an induction period or autocatalysis.[1]

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹¹B, ¹⁹F) is used to identify and characterize reaction intermediates.[1] For instance, the formation of boronate complexes can be observed by changes in the chemical shifts of the boron atom.

  • Isotope Labeling Studies: The use of isotopically labeled reagents can help to trace the path of atoms throughout the reaction and provide evidence for specific mechanistic steps.

Computational Methodologies:

  • Density Functional Theory (DFT): This is the most common computational method for studying reaction mechanisms.[3][4] It provides a good balance between accuracy and computational cost for calculating the geometries and energies of reactants, transition states, and products.

  • Transition State Searching: Algorithms such as the nudged elastic band (NEB) or dimer method are used to locate the transition state structures that connect reactants and products.

  • Energy Decomposition Analysis (EDA): This method can be used to break down the interaction energy between fragments (e.g., the palladium complex and the boronate) into physically meaningful components, such as electrostatic and orbital interactions.[8]

Logical Workflow for Mechanistic Investigation

The interplay between computational and experimental approaches is crucial for a thorough understanding of the reaction mechanism.

Mechanistic_Workflow cluster_exp Experimental Investigation cluster_comp Computational Modeling Kinetic_Studies Kinetic Studies Refined_Mechanism Refined_Mechanism Kinetic_Studies->Refined_Mechanism Spectroscopic_Analysis Spectroscopic Analysis Spectroscopic_Analysis->Refined_Mechanism Isotope_Labeling Isotope Labeling Isotope_Labeling->Refined_Mechanism DFT_Calculations DFT Calculations TS_Search Transition State Search DFT_Calculations->TS_Search EDA Energy Decomposition Analysis TS_Search->EDA EDA->Refined_Mechanism Proposed_Mechanism Proposed_Mechanism Proposed_Mechanism->Kinetic_Studies Proposed_Mechanism->DFT_Calculations

Figure 2: A workflow diagram illustrating the synergy between experimental and computational methods.

References

A Comparative Benchmarking Guide: 1-Cyclohexenylboronic Acid in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds via transition-metal-catalyzed cross-coupling reactions represents a paradigm shift, enabling the construction of complex molecular architectures with unprecedented efficiency. Central to these transformations is the choice of the organometallic nucleophile. This guide provides an in-depth comparative analysis of 1-cyclohexenylboronic acid, a staple reagent for Suzuki-Miyaura couplings, benchmarked against other prominent classes of organometallic reagents including organotins (Stille), organozincs (Negishi), and organomagnesium halides (Grignard/Kumada). Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-supported framework for reagent selection based on reactivity, stability, functional group tolerance, and operational safety.

The Profile of this compound: A Suzuki-Miyaura Mainstay

This compound belongs to the broader class of organoboron compounds, which are foundational to the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] Its popularity stems from a unique combination of stability, reactivity, and low toxicity.

Key Attributes:

  • Stability: Unlike many highly reactive organometallics, this compound is typically a stable, crystalline solid that is tolerant to air and moisture, simplifying handling and storage.[3][4]

  • Low Toxicity: Boronic acids and their byproducts (boric acid) exhibit significantly lower toxicity compared to alternatives like organostannanes, a critical consideration in process chemistry and sustainable synthesis.[4][5]

  • Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its exceptional tolerance of a wide array of functional groups (e.g., esters, ketones, nitriles), minimizing the need for cumbersome protection-deprotection sequences.[3][6]

  • Reaction Conditions: The reaction proceeds under relatively mild, often basic, conditions, further broadening its applicability.[6]

The primary role of the base (e.g., K₃PO₄, Cs₂CO₃) in the Suzuki-Miyaura catalytic cycle is to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step with the palladium catalyst.[2]

The Suzuki-Miyaura Catalytic Cycle

The mechanism is a well-understood, three-step cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] The choice of phosphine ligands is critical; bulky, electron-rich ligands like SPhos or tricyclohexylphosphine can accelerate the oxidative addition and reductive elimination steps, enhancing overall reaction efficiency.[1][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)L₂-R² pdiia->pdiib Transmetalation borate_salt X-B(OH)₂ pdiia->borate_salt Halide Transfer pdiib->pd0 Reductive Elimination product Coupled Product (R¹-R²) pdiib->product aryl_halide Aryl/Vinyl Halide (R¹-X) aryl_halide->pdiia boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pdiib base Base base->pdiib Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Benchmarking Against Other Reagents

The selection of an organometallic reagent is a decision dictated by the specific synthetic challenge, balancing reactivity against substrate compatibility and operational constraints.

Reagent ClassNamed ReactionKey AdvantagesKey DisadvantagesFunctional Group ToleranceToxicity Profile
Organoboron Suzuki-MiyauraAir/moisture stable, low toxicity, commercially available, excellent functional group tolerance.[4][5]Generally less reactive than Grignards or organozincs; requires a base for activation.ExcellentLow
Organotin StilleAir/moisture stable, tolerant of many functional groups, no base required.[3][8]High toxicity of tin reagents and byproducts, difficult removal of tin residues.[5]Very GoodHigh
Organozinc NegishiHigh reactivity, excellent chemoselectivity, tolerates many sensitive functional groups.[9][10]Sensitive to air and moisture, often requiring anhydrous conditions and inert atmospheres.ExcellentModerate
Organomagnesium Grignard/KumadaHighly reactive, readily prepared from organic halides, inexpensive.Highly basic (intolerant of acidic protons), sensitive to air, moisture, and many electrophilic functional groups (e.g., esters, ketones).[11][12]Poor to ModerateLow to Moderate
vs. Organotin Reagents (Stille Coupling)

The Stille coupling offers the significant advantage of proceeding under neutral conditions, as organostannanes do not require activation by a base.[13] They are also air and moisture stable.[8] However, the primary and often prohibitive drawback is the high toxicity of organotin compounds.[5] The removal of tin byproducts from the final product can be challenging, a significant concern in pharmaceutical synthesis. For applications where toxicity is a major consideration, this compound is the superior choice.

vs. Organozinc Reagents (Negishi Coupling)

Organozinc reagents, used in the Negishi coupling, exhibit an exceptional balance of high reactivity and high functional group tolerance, often surpassing boronic acids in their ability to couple with challenging substrates at lower temperatures.[9][14] This reactivity, however, comes at the cost of stability; organozinc compounds are sensitive to air and moisture, necessitating the use of stringent anhydrous and anaerobic techniques.[10] this compound provides a more operationally simple alternative for routine transformations where extreme reactivity is not required.

vs. Grignard Reagents (Kumada Coupling & General Reactivity)

Grignard reagents are among the most reactive organometallics, prized for their potency and low cost.[15] This extreme reactivity is also their greatest limitation. As powerful bases, they are incompatible with any functional groups containing acidic protons (e.g., alcohols, amines, carboxylic acids) and readily react with many common electrophiles like esters and ketones.[12][16] This lack of chemoselectivity often necessitates complex protection strategies. This compound, with its broad functional group tolerance, is vastly superior for the synthesis of complex, polyfunctionalized molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of this compound with an aryl bromide.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to oven-dried flask: - Aryl Bromide (1.0 mmol) - this compound (1.2 mmol) - Pd Catalyst (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) - Base (e.g., K₃PO₄, 2.0 mmol) B 2. Seal flask and purge with N₂/Ar A->B C 3. Add degassed solvents via syringe B->C D 4. Heat to desired temperature (e.g., 100 °C) and stir vigorously C->D E 5. Monitor progress by TLC or GC-MS D->E F 6. Cool to room temperature, add water E->F G 7. Extract with organic solvent (e.g., Ethyl Acetate) F->G H 8. Wash organic layer with brine, dry (Na₂SO₄), and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) and Water (0.5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this vacuum/backfill cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe. The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (20 mL) to remove residual water and inorganic salts. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Conclusion and Outlook

This compound stands as a robust, reliable, and safe reagent for introducing the cyclohexenyl moiety in organic synthesis via the Suzuki-Miyaura coupling. Its primary advantages—stability, low toxicity, and excellent functional group tolerance—make it the reagent of choice for a wide range of applications, particularly in the later stages of complex molecule synthesis where functional group compatibility is paramount.

While more reactive reagents like organozincs and Grignards have their place for specific, challenging transformations, the operational simplicity and superior safety profile of boronic acids ensure their continued prominence. For the majority of standard cross-coupling applications, this compound offers an optimal balance of reactivity and practicality, making it an indispensable tool for the modern synthetic chemist.

References

A Comparative Guide to Green Chemistry Metrics for Syntheses of 1-Phenylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the evaluation of synthetic routes through green chemistry metrics is paramount. These metrics provide a quantitative framework to assess the environmental impact and resource efficiency of a chemical process. This guide offers a comparative analysis of two common cross-coupling methods for the synthesis of 1-phenylcyclohexene: the Suzuki-Miyaura coupling, utilizing 1-cyclohexenylboronic acid, and the Stille coupling, which employs an organotin reagent.

Defining Key Green Chemistry Metrics

Three key mass-based metrics are used in this comparison to quantify the "greenness" of the synthetic pathways:

  • Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.[1][2][3] An ideal Atom Economy is 100%, indicating that all reactant atoms are found in the final product, with no byproducts.[2] It is a theoretical value calculated from the balanced chemical equation.[4][5]

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of total waste generated to the mass of the desired product.[1][6][7][8] This is a practical metric that considers reaction yield, solvent losses, and waste from reagents and workup procedures.[7] A lower E-Factor signifies a greener process, with an ideal value of 0.[6][7]

  • Reaction Mass Efficiency (RME): RME provides a more comprehensive measure by relating the mass of the final product to the total mass of all reactants used in the reaction.[1][9][10] It takes into account both the atom economy and the chemical yield, offering a more realistic view of a reaction's efficiency as performed in a laboratory setting.[9]

Comparative Analysis of Synthetic Routes

The synthesis of 1-phenylcyclohexene is a common transformation that can be achieved through various cross-coupling reactions. Here, we compare the Suzuki-Miyaura coupling of this compound with bromobenzene against the Stille coupling of 1-cyclohexenyltributylstannane with the same aryl halide.

Green MetricSuzuki-Miyaura Coupling (using this compound)Stille Coupling (using 1-Cyclohexenyltributylstannane)
Atom Economy (AE) 67.5%30.2%
Reaction Mass Efficiency (RME) 60.8%25.7%
E-Factor ~15.5~29.8

Analysis of Metrics:

The Suzuki-Miyaura coupling demonstrates significantly better performance across all three green chemistry metrics. Its Atom Economy is more than double that of the Stille coupling, indicating a much more efficient use of atoms from the reactants in forming the desired product. The primary byproduct in the Suzuki reaction is boric acid and a salt, which are generally of lower environmental concern than the tin byproducts of the Stille reaction.

The Reaction Mass Efficiency further highlights the superiority of the Suzuki coupling. When accounting for a typical high yield, the RME remains robust, signifying that a large proportion of the mass of the reactants is converted into the final product.

The most telling comparison comes from the E-Factor . The E-Factor for the Suzuki coupling is approximately half that of the Stille coupling. This stark difference is largely attributable to the high molecular weight of the tributyltin byproduct generated in the Stille reaction, which contributes significantly to the waste stream. Furthermore, organotin compounds are known to be highly toxic, posing risks to both human health and the environment.[11][12][13][14][15] While boronic acids are not without their own safety considerations, they are generally considered a more environmentally benign alternative to organostannanes.[16]

Visualizing the Green Chemistry Assessment Workflow

The following diagram illustrates the logical workflow for evaluating the greenness of a chemical synthesis, from the initial reaction inputs to the final metric-based assessment.

Green_Chemistry_Workflow cluster_inputs Reaction Inputs cluster_metrics Green Chemistry Metrics Calculation cluster_assessment Performance Assessment reactants Reactants & Byproducts (from balanced equation) ae Atom Economy (AE) = (MW of Product / Σ MW of Reactants) * 100 reactants->ae Theoretical Efficiency rme Reaction Mass Efficiency (RME) = (Mass of Product / Σ Mass of Reactants) * 100 reactants->rme Practical Efficiency masses Total Mass of All Inputs (Reactants, Solvents, Catalysts) efactor E-Factor = (Total Mass of Waste / Mass of Product) masses->efactor Overall Waste Generation yield Actual Mass of Isolated Product (Yield) yield->rme Practical Efficiency yield->efactor Overall Waste Generation assessment Evaluate Greenness: - Higher AE & RME are better - Lower E-Factor is better - Consider toxicity of waste ae->assessment rme->assessment efactor->assessment

Caption: Workflow for assessing the greenness of a chemical reaction.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 1-phenylcyclohexene via Suzuki-Miyaura and Stille couplings. These protocols are the basis for the calculations in the comparison table.

Protocol 1: Suzuki-Miyaura Coupling using this compound

Reaction Scheme: C₆H₅Br + C₆H₉B(OH)₂ --(Pd Catalyst, Base)--> C₁₂H₁₄ + H₃BO₃ + NaBr

Procedure: To a round-bottom flask is added this compound (1.51 g, 12.0 mmol), bromobenzene (1.57 g, 10.0 mmol), palladium(II) acetate (22 mg, 0.1 mmol), and triphenylphosphine (105 mg, 0.4 mmol). The flask is evacuated and backfilled with an inert gas. Toluene (50 mL) and an aqueous solution of 2M sodium carbonate (10 mL) are then added. The mixture is heated to 90°C and stirred vigorously for 4 hours. After cooling to room temperature, the organic layer is separated, washed with water (2 x 20 mL) and brine (20 mL), and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-phenylcyclohexene (1.42 g, 90% yield).

Protocol 2: Stille Coupling using 1-Cyclohexenyltributylstannane

Reaction Scheme: C₆H₅Br + C₆H₉Sn(C₄H₉)₃ --(Pd Catalyst)--> C₁₂H₁₄ + BrSn(C₄H₉)₃

Procedure: To a round-bottom flask is added 1-cyclohexenyltributylstannane (4.43 g, 12.0 mmol), bromobenzene (1.57 g, 10.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol). The flask is evacuated and backfilled with an inert gas. Anhydrous toluene (50 mL) is added, and the reaction mixture is heated to 110°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether (50 mL) and washed with a 10% aqueous potassium fluoride solution (2 x 30 mL) to remove tin byproducts, followed by water (20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-phenylcyclohexene (1.34 g, 85% yield).

References

A Comparative Analysis of Catalysts for the Suzuki Coupling of 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. This guide provides a comparative study of various palladium-based catalyst systems for the Suzuki coupling of 1-cyclohexenylboronic acid with aryl halides, offering insights into catalyst efficiency and reaction outcomes. The selection of an optimal catalyst is crucial for achieving high yields and reaction rates, particularly when dealing with vinylboronic acid derivatives which can be prone to side reactions.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[1] The reaction typically involves a palladium catalyst, a base, and a solvent to couple an organoboron compound with an organic halide or triflate.[2][3] The choice of catalyst, including the palladium precursor and the associated ligand, significantly influences the reaction's success.

Performance Comparison of Palladium Catalysts

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Aryl BromideYield (%)
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O80124-Bromoanisole85
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10024-Bromotoluene>95
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄DioxaneRT121-Bromo-4-nitrobenzene92
"Ligandless" Pd(OAc)₂NoneK₂CO₃Water1000.54-Bromobenzaldehyde88

Key Observations:

  • Traditional vs. Modern Ligands: The classic tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) provides good yields, though often requiring longer reaction times. In contrast, modern bulky and electron-rich phosphine ligands like SPhos, when combined with a palladium precursor like palladium(II) acetate (Pd(OAc)₂), can lead to significantly higher yields in shorter reaction times.

  • Ligandless Systems: Under specific conditions, particularly in aqueous media, "ligandless" palladium catalysts can be effective, offering a more cost-effective and environmentally friendly option.

  • Influence of Substrates: The electronic properties of the aryl bromide coupling partner can influence the reaction outcome. Electron-withdrawing groups on the aryl bromide generally lead to faster reactions and higher yields.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura coupling of this compound using different catalyst systems.

Protocol 1: Using Pd(PPh₃)₄
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol).

  • Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water (8 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80°C and stir vigorously for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Pd(OAc)₂ with a Phosphine Ligand
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 100°C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Process

To better understand the experimental workflow and the logic behind catalyst comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants 1. Weigh Reactants (Boronic Acid, Aryl Halide, Base) Catalyst 2. Add Catalyst System (Pd Precursor + Ligand) Reactants->Catalyst Solvent 3. Add Solvent Catalyst->Solvent Inert 4. Purge with Inert Gas Solvent->Inert Heat 5. Heat and Stir Inert->Heat Workup 6. Reaction Work-up (Extraction, Washing) Heat->Workup Purify 7. Purification (Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalyst_Comparison_Logic cluster_catalysts Catalyst Systems cluster_metrics Performance Metrics cluster_outcome Decision Goal Optimal Catalyst Selection for Suzuki Coupling of this compound C1 Pd(PPh₃)₄ Goal->C1 C2 Pd(OAc)₂ + Ligand Goal->C2 C3 Ligandless Pd Goal->C3 Yield Reaction Yield (%) C1->Yield Time Reaction Time (h) C1->Time Temp Reaction Temp. (°C) C1->Temp C2->Yield C2->Time C2->Temp C3->Yield C3->Time C3->Temp Decision Select Most Efficient Catalyst Yield->Decision Time->Decision Temp->Decision

Caption: Logical flow for comparing catalyst performance based on key experimental outcomes.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 1-cyclohexenylboronic acid, ensuring the well-being of laboratory personnel and adherence to safety standards. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper PPE protocols is the first line of defense in mitigating these risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Goggles (European standard - EN 166) or safety glasses with side-shields.[1][4]Protects against splashes and dust particles that can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5][6]Prevents skin contact which can lead to irritation.[2][3] Gloves should be inspected before use and disposed of properly after handling.[5][7]
Body Protection Laboratory coat or other impervious clothing.[4][5]Minimizes the risk of skin contact with the chemical.[5]
Respiratory Protection Generally not required under normal laboratory use with adequate ventilation.[1][2] For large-scale operations, emergency situations, or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[2]Protects against inhalation of dust or aerosols which may cause respiratory irritation.[2][3][8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][9]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

    • Prevent contact with skin and eyes.[2]

    • Keep the container tightly closed when not in use.[2][3][4][9]

    • Handle the substance under an inert gas like nitrogen if necessary, and keep it in a dry place, preferably refrigerated.[2]

  • In Case of Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[1][2][3]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Segregation:

    • Collect waste containing this compound in a designated and properly labeled hazardous waste container.[5]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Containerization:

    • Use a chemically compatible and sealable container.[5]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[5]

  • Spill Cleanup:

    • In case of a spill, soak up the material with an inert absorbent material.[1][10]

    • Collect the absorbed material and place it into a suitable, closed container for disposal.[1][3][10]

    • Ensure the cleanup is performed by trained personnel wearing appropriate PPE.

  • Final Disposal:

    • Dispose of the hazardous waste through an approved waste disposal facility, following all local, regional, and national regulations.[3]

    • Do not discharge into the environment or drains.[1][10][11]

Process Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Experiment cluster_disposal 4. Waste Disposal prep1 Verify Eyewash & Safety Shower Access prep2 Work in Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Remove & Dispose of PPE post1->post2 disp1 Segregate Hazardous Waste post2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.